molecular formula C7H4Cl2O B042875 2,4-Dichlorobenzaldehyde CAS No. 874-42-0

2,4-Dichlorobenzaldehyde

Cat. No.: B042875
CAS No.: 874-42-0
M. Wt: 175.01 g/mol
InChI Key: YSFBEAASFUWWHU-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzaldehyde (CAS 874-42-0) is a versatile aromatic aldehyde of significant importance in organic synthesis and industrial research. This compound serves as a critical synthetic intermediate for the preparation of diverse fine chemicals, active pharmaceutical ingredients (APIs), and agrochemicals. Its structure, featuring aldehyde and chloro functional groups, allows for further functionalization to create complex molecules. Research Applications & Value: • Pharmaceutical Intermediates: Used in the synthesis of various drug candidates, including non-competitive antagonists of the TRPV1 receptor, which are relevant for pain and inflammation research . • Agrochemical Synthesis: A key building block in the production of herbicides, pesticides, and fungicides, supporting advancements in crop protection . • Coordination Chemistry: Employed in the preparation of Schiff base ligands for metal-based complexes, which are studied for their antimicrobial and catalytic properties . • Dye and Pigment Industry: Utilized as a precursor in the manufacture of various dyes and pigments . Chemical Profile: • CAS Number: 874-42-0 • Molecular Formula: C₇H₄Cl₂O • Molecular Weight: 175.01 g/mol • Melting Point: 64-69 °C (lit.) • Boiling Point: ~233 °C • Flash Point: ~100 °C Handling and Safety: This compound is classified as Dangerous . It causes severe skin burns and eye damage (H314) and is toxic to aquatic life with long-lasting effects (H411) . It is sensitive to light, air, and moisture and should be stored sealed under inert conditions at room temperature . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2,4-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
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InChI Key

YSFBEAASFUWWHU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=O
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Molecular Formula

C7H4Cl2O
Record name 2,4-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID1022130
Record name 2,4-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

2,4-dichlorobenzaldehyde appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992)
Record name 2,4-DICHLOROBENZALDEHYDE
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Boiling Point

451 °F at 760 mmHg (NTP, 1992)
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Flash Point

275 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.33 at 212 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

874-42-0
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Record name Benzaldehyde, 2,4-dichloro-
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Melting Point

156 to 163 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzaldehyde: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzaldehyde is a significant chlorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds. Its unique molecular structure, characterized by a benzene (B151609) ring substituted with an aldehyde group and two chlorine atoms at positions 2 and 4, imparts specific reactivity that is leveraged in the pharmaceutical, agrochemical, and dye industries. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and analysis, and its role as a precursor in the development of bioactive molecules.

Chemical Structure and Identification

This compound is a derivative of benzaldehyde (B42025) with chlorine atoms substituted at the ortho and para positions of the benzene ring relative to the aldehyde group.[1] This substitution pattern significantly influences the compound's reactivity and physical properties.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 874-42-0[2][3]
Molecular Formula C₇H₄Cl₂O[2][3]
Molecular Weight 175.01 g/mol [2][4][5]
InChI InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H[2]
InChIKey YSFBEAASFUWWHU-UHFFFAOYSA-N[2][3]
SMILES C1=CC(=C(C=C1Cl)Cl)C=O[2]
Synonyms Benzaldehyde, 2,4-dichloro-; o,p-Dichlorobenzaldehyde[3][6]

Physicochemical Properties

The compound typically appears as a white to pale yellow crystalline solid or powder with a pungent, irritating odor.[1][2] It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture.[2][7]

PropertyValueSource(s)
Physical State Solid, white to pale yellow crystalline powder[1][6]
Melting Point 64-73 °C[4][8][9]
Boiling Point 233 °C at 760 mmHg[2][4]
Density 1.33 g/cm³ at 100 °C[2]
Flash Point 135 °C (275 °F)[2][10]
Water Solubility Very low; less than 1 mg/mL at 24 °C[2][6][11]
Organic Solvent Solubility Soluble in ethyl acetate, acetone, toluene, and chloroform; low solubility in methanol.[6]
Stability Stable under normal conditions; sensitive to light, air, and moisture.[2][12]
Incompatibilities Strong oxidizing agents, strong bases, iron, oxygen, and oxygen-containing materials.[2][12][13]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) in ppm
¹H NMRCDCl₃~10.39 (s, 1H, -CHO), ~7.85 (d, 1H, Ar-H), ~7.45 (d, 1H, Ar-H), ~7.36 (dd, 1H, Ar-H)
¹³C NMRCDCl₃~189.0 (CHO), ~140.0 (C-Cl), ~138.0 (C-Cl), ~135.0 (C-CHO), ~130.5 (CH), ~129.5 (CH), ~127.5 (CH)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The provided ¹³C NMR shifts are approximate values based on typical ranges for substituted benzaldehydes.[8]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Intensity
~3100-3000Aromatic C-H StretchMedium
~2830 and ~2720Aldehyde C-H Stretch (Fermi doublet)Medium
~1710-1690Carbonyl (C=O) Stretch (conjugated)Strong
~1600-1450Aromatic C=C StretchMedium-Strong
~850-550C-Cl StretchMedium

Source: Characteristic IR absorption values for aromatic aldehydes.[14][15][16]

Experimental Protocols

Synthesis of this compound

Method 1: Hydrolysis of 2,4-Dichlorobenzal Chloride

This method involves the hydrolysis of 2,4-dichlorobenzal chloride, which can be synthesized from the side-chain chlorination of 2,4-dichlorotoluene.[9][10]

  • Materials: 2,4-dichlorobenzal chloride, concentrated sulfuric acid (98%), ice, diethyl ether, sodium bicarbonate solution (10%), magnesium sulfate, ligroin (for recrystallization).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, add 2,4-dichlorobenzal chloride.

    • Carefully add eight times the weight of concentrated sulfuric acid to the flask while stirring.

    • Pass a slow stream of nitrogen through the apparatus and apply a vacuum from a water pump to the top of the condenser.

    • Heat the reaction mixture to 90-110 °C. A vigorous evolution of hydrogen chloride gas will be observed.

    • Maintain this temperature for 1-2 hours until the gas evolution ceases. The mixture will turn an intense red-brown color.[10]

    • Allow the mixture to cool to room temperature and then carefully pour it onto a sufficient amount of crushed ice with stirring.

    • Extract the resulting aqueous mixture several times with diethyl ether.

    • Combine the organic extracts and wash them with a 10% sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.

    • Dry the ethereal solution over anhydrous magnesium sulfate.

    • Filter off the drying agent and evaporate the ether under reduced pressure.

    • The crude product can be purified by vacuum distillation or by recrystallization from ligroin to yield pure this compound (reported yield: 80%).[10]

Method 2: Vilsmeier-Haack Reaction

This method is a classic approach for formylating electron-rich aromatic rings, though it is more commonly used for compounds more activated than dichlorobenzene. A patent describes a one-step synthesis from m-dichlorobenzene.[17]

  • Materials: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene), ice water, cyclohexane (B81311) (for recrystallization).

  • Procedure:

    • In a 250 mL three-necked flask, add 46 g of phosphorus oxychloride (POCl₃).

    • Cool the flask to between -5 °C and 5 °C using an ice-salt bath.

    • Slowly add 17-30 mL of N,N-Dimethylformamide (DMF) while maintaining the low temperature.

    • Under continued cooling and stirring, add 3.0 g of 1,3-dichlorobenzene.

    • After the addition is complete, slowly raise the temperature to 45-120 °C and maintain it for 2-6 hours.

    • After the reaction period, cool the mixture and pour it slowly into a beaker of ice water with vigorous stirring. A yellow solid will precipitate.

    • Filter the crude product and wash it with water until neutral.

    • Dry the crude product. Recrystallization from cyclohexane can yield pure this compound (reported yield: 75%).[17]

Analytical Methods

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[18]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[18] For MS compatibility, formic acid should be used instead of phosphoric acid.[18]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 220 nm.[19]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the compound by comparing the peak area with a calibration curve generated from standards of known concentrations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying this compound, especially in complex matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as an Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm).[20]

  • Carrier Gas: Helium.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 15-20 °C/min.

  • MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400. Key ions for this compound are m/z 173, 175 (molecular ions), and 174.[5]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane (B92381) or a hexane:acetone mixture.[20] The concentration should be adjusted to fall within the linear range of the instrument.

  • Procedure:

    • Inject the prepared sample into the GC.

    • The compound will be separated based on its volatility and interaction with the column's stationary phase.

    • The eluted compound enters the mass spectrometer, where it is fragmented and detected.

    • Identification is confirmed by matching the retention time and the mass spectrum with that of a reference standard.

Applications in Drug and Agrochemical Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a vital building block for synthesizing biologically active molecules.

  • Fungicides: It is a key intermediate in the production of highly effective fungicides like azoxystrobin (B1666510) and diniconazole.[1][9] These fungicides play a critical role in protecting crops from a broad spectrum of fungal diseases.[6]

  • Pharmaceuticals: The compound is used in the synthesis of novel Schiff bases, some of which have been investigated for their antimicrobial properties.[4] It is also a precursor for molecules designed as platelet aggregation inhibitors.[]

  • Dye Intermediates: It is used to produce benzaldehyde-2,4-disulfonic acid, which is an intermediate for various dyes.[9]

// Nodes start [label="2,4-Dichlorotoluene", shape=box, fillcolor="#FBBC05"]; chlorination [label="Side-Chain Chlorination\n(+ Cl₂, light, 120°C, PCl₃ catalyst)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2,4-Dichlorobenzal Chloride\n(Crude Product)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(+ H₂O, 100°C, metal oxide catalyst)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; crude_product [label="Crude this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Distillation or Recrystallization)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure this compound", shape=box, fillcolor="#FBBC05"];

Synthesis_Workflow start 2,4-Dichlorotoluene chlorination Side-Chain Chlorination (+ Cl₂, light, 120°C, PCl₃ catalyst) start->chlorination Reactant intermediate 2,4-Dichlorobenzal Chloride (Crude Product) chlorination->intermediate Yields hydrolysis Hydrolysis (+ H₂O, 100°C, metal oxide catalyst) intermediate->hydrolysis Reactant crude_product Crude this compound hydrolysis->crude_product Yields purification Purification (Distillation or Recrystallization) crude_product->purification Processed by final_product Pure this compound purification->final_product Yields

Mechanism of Action for Derived Compounds: The Azoxystrobin Example

As this compound is a precursor, understanding the signaling pathway of a key product derived from it, such as the fungicide azoxystrobin, is highly relevant for drug and agrochemical development professionals. Azoxystrobin is a Quinone Outside Inhibitor (QoI).[1][2] Its mechanism of action is the inhibition of mitochondrial respiration in fungi.[2][3][4]

Azoxystrobin specifically targets and binds to the Quinone outside (Qo) site of the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[2][3] This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the process of oxidative phosphorylation.[4] By interrupting the electron transport chain, azoxystrobin effectively halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] The resulting energy deprivation leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[3]

Azoxystrobin_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP Energy Production ComplexI Complex I UQ Ubiquinone (Coenzyme Q) ComplexI->UQ e⁻ ComplexII Complex II ComplexII->UQ e⁻ ComplexIII Cytochrome bc₁ (Complex III) CytC Cytochrome c ComplexIII->CytC e⁻ ATPSynthase ATP Synthase ComplexIV Complex IV O2 O2 ComplexIV->O2 e⁻ transfer to O₂ UQ->ComplexIII e⁻ CytC->ComplexIV e⁻ ATP ATP Production (Energy) ATPSynthase->ATP Generates Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Binds to Qo site BLOCKS e⁻ transfer

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[14][22] It is also toxic to aquatic life with long-lasting effects.[22][23]

  • Personal Protective Equipment (PPE): When handling, wear appropriate protective clothing, chemical-resistant gloves, and eye/face protection (splash-proof safety goggles or a full-face respirator).[7][22]

  • Handling: Use in a well-ventilated area. Avoid dust formation. Keep away from heat, ignition sources, and incompatible materials.[10]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][22]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[22]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[22]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Protect from light.[7]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its well-defined chemical properties and reactivity make it a valuable precursor for a range of products, most notably in the agrochemical and pharmaceutical sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling protocols is essential for researchers and professionals working with this compound. Furthermore, knowledge of the biological mechanisms of action of its derivatives, such as azoxystrobin, provides critical insight for the development of new and effective bioactive molecules.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzaldehyde (C₇H₄Cl₂O) is an aromatic aldehyde of significant interest in organic synthesis and the pharmaceutical industry. Its disubstituted chlorinated phenyl ring and reactive aldehyde group make it a versatile precursor for the synthesis of a wide range of compounds, including agrochemicals, dyes, and pharmaceutical intermediates.[1] Notably, it is utilized in the synthesis of indole-based peptoids, Schiff bases with potential antimicrobial activity, and inhibitors of platelet aggregation.[2][3][4] A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis, process development, and quality control. This guide provides a comprehensive overview of the key physical and spectral properties of this compound, complete with detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are crucial for handling, storage, and molecular characterization.

PropertyValueReference(s)
Molecular Formula C₇H₄Cl₂O[1][2]
Molecular Weight 175.01 g/mol [2][5]
CAS Number 874-42-0[2]
EC Number 212-861-1[2]
Appearance White to light yellow or off-white crystalline solid or powder.[5][6][5][6]
Odor Pungent, aromatic aldehyde odor.[5][7][5][7]
Thermodynamic Properties

Thermodynamic properties such as melting and boiling points are critical indicators of purity and are essential for designing reaction conditions and purification procedures.

PropertyValueReference(s)
Melting Point 64-74 °C (Range varies by source)[2][6][8][9]
Boiling Point 233 °C at 760 mmHg[2][5][10]
Flash Point 135 °C (275 °F) - Closed Cup[2][5]
Density 1.33 g/cm³ at 100°C (212°F)[5], 1.376 g/cm³[7][5][7]
Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar aldehyde group and a larger, nonpolar dichlorinated aromatic ring.[7] This duality results in good solubility in many organic solvents but limited solubility in polar solvents like water.

SolventSolubilityReference(s)
Water Insoluble / Very low solubility (<0.1 g/L)[4][11]
Methanol Soluble / Low solubility (Varies by source)[7][11]
Ethanol Soluble[11]
Acetone Soluble[7][11]
Chloroform Soluble[7]
Toluene Soluble[7]
Ethyl Acetate Soluble[7]
Ether Soluble[11]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus. A sharp melting range (typically <1°C) is indicative of high purity.[5]

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[7]

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 1-2 mm is achieved.[6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

  • Approximate Melting Point (Rapid Run): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.[12]

  • Accurate Melting Point (Slow Run): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow rate of 1-2°C per minute.[5][12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[7]

  • Verification: Repeat the slow run at least once to ensure the result is reproducible.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press and die

  • FT-IR spectrometer

Procedure:

  • Sample Mixture Preparation: In an agate mortar, grind approximately 1-2 mg of the this compound sample with 100-200 mg of dry KBr. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[10][13] The concentration of the sample in KBr should be about 0.2% to 1%.[8]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply high pressure (several tons) for a few minutes to form a thin, transparent, or translucent pellet.[10] Using a vacuum to remove trapped air and moisture during pressing is recommended.[9]

  • Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer and run a background scan.[13]

  • Sample Spectrum Acquisition: Replace the blank with the sample pellet and acquire the FT-IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands. For this compound, expect to see:

    • C=O stretch (aldehyde): ~1700 cm⁻¹

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹[14]

    • Aldehydic C-H stretch: Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹[14]

    • Aromatic C=C stretch: ~1600-1450 cm⁻¹

    • C-Cl stretch: ~800-600 cm⁻¹

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Materials:

  • This compound sample (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent in a clean, dry NMR tube. The final volume should be sufficient for the instrument used (typically 0.5-0.7 mL).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.[2]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals for this compound in CDCl₃ are expected around:

    • δ 10.4 ppm (s, 1H): Aldehydic proton (-CHO)[15]

    • δ 7.9 ppm (d, 1H): Aromatic proton adjacent to the aldehyde group[15]

    • δ 7.3-7.5 ppm (m, 2H): Remaining aromatic protons[15]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required compared to ¹H NMR.[16]

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and coupling patterns.

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., Dichloromethane, Hexane)

  • GC-MS system with a suitable capillary column (e.g., nonpolar or semi-polar)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Instrument Setup: Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV) and mass scan range.[17][18]

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the column's stationary phase.

  • Data Analysis:

    • Chromatogram: The gas chromatogram will show a peak corresponding to this compound at a specific retention time. The presence of other peaks indicates impurities.

    • Mass Spectrum: The mass spectrometer will fragment the molecule and record the mass-to-charge ratio (m/z) of the fragments. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 174, considering the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) will be a key identifier.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

G Figure 1: General Workflow for Physical Characterization cluster_0 Initial Assessment cluster_1 Purity & Identity cluster_2 Structural Confirmation cluster_3 Property Determination Sample Obtain Sample of This compound Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Determination Visual->MP Purity Check GCMS GC-MS Analysis Visual->GCMS Purity & MW FTIR FT-IR Spectroscopy MP->FTIR Report Comprehensive Data Report MP->Report NMR NMR Spectroscopy (¹H and ¹³C) GCMS->NMR GCMS->Report FTIR->NMR Confirm Structure FTIR->Report Solubility Solubility Testing NMR->Solubility NMR->Report Density Density Measurement Solubility->Density Solubility->Report Density->Report

Caption: General workflow for the physical and chemical characterization of this compound.

G Figure 2: Logical Flow for Solubility Testing cluster_0 Polar Solvents cluster_1 Nonpolar / Weakly Polar Solvents start Start: Select Solvent Water Water start->Water Methanol Methanol start->Methanol Toluene Toluene start->Toluene Chloroform Chloroform start->Chloroform Acetone Acetone start->Acetone add_solute Add excess solute to known volume of solvent Water->add_solute Methanol->add_solute Toluene->add_solute Chloroform->add_solute Acetone->add_solute equilibrate Agitate at constant T (e.g., 24h) to reach equilibrium add_solute->equilibrate separate Separate solid (Filter/Centrifuge) equilibrate->separate analyze Analyze supernatant concentration (e.g., UV-Vis, HPLC) separate->analyze result Determine Solubility analyze->result

Caption: Logical workflow for the quantitative determination of solubility in various solvents.

G Figure 3: Synthetic Pathway - Schiff Base Formation DCB This compound (in Ethanol) Mix Mix Reactants DCB->Mix Amine Primary Amine (R-NH₂) (in Ethanol) Amine->Mix Catalyst Acid Catalyst (e.g., Acetic Acid) Mix->Catalyst Reflux Reflux (2-4 hours) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter and Wash (with cold Ethanol) Precipitate->Filter Purify Purify by Recrystallization Filter->Purify Product Pure Schiff Base Purify->Product

Caption: A typical experimental workflow for the synthesis of a Schiff base from this compound.

References

2,4-Dichlorobenzaldehyde synthesis from 2,4-dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzaldehyde from 2,4-Dichlorotoluene (B165549)

Introduction

This compound (CAS 874-42-0) is a pivotal intermediate in the fine chemical industry, serving as a precursor for the synthesis of pharmaceuticals, agrochemicals like the fungicide enilconazole, and dyes.[1][2] Its production from 2,4-dichlorotoluene (CAS 95-73-8) is a key industrial process, valued for the relatively low cost and availability of the starting material.[3][4] This technical guide provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers and chemical development professionals.

Primary Synthetic Pathways

The conversion of the methyl group of 2,4-dichlorotoluene to an aldehyde can be achieved through several strategic pathways. The most prominent methods include:

  • Side-Chain Halogenation followed by Hydrolysis: This is a widely adopted industrial method involving the free-radical chlorination or bromination of the methyl group to form a di- or tri-halogenated intermediate, which is subsequently hydrolyzed to the aldehyde.

  • Direct Catalytic Oxidation: This route involves the direct oxidation of the methyl group using various oxidizing agents and catalytic systems.

  • The Sommelet Reaction: A classic method to convert benzyl (B1604629) halides, derived from 2,4-dichlorotoluene, into aldehydes using hexamine.

Method 1: Side-Chain Chlorination and Subsequent Hydrolysis

This robust, multi-step process is a cornerstone of industrial production. It begins with the photochlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzal chloride or 2,4-dichlorobenzotrichloride. The resulting intermediate is then hydrolyzed to produce this compound.

Reaction Pathway

The overall transformation proceeds through one or more chlorinated intermediates. Hydrolysis of the di-chlorinated intermediate (benzal chloride) is a common route.

G cluster_main Pathway 1: Chlorination-Hydrolysis start 2,4-Dichlorotoluene inter1 2,4-Dichlorobenzal Chloride start->inter1 Side-Chain Chlorination (Cl₂, Light/Initiator) product This compound inter1->product Hydrolysis (H₂O, H₂SO₄)

Caption: General pathway for synthesis via side-chain chlorination and hydrolysis.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichlorobenzal Chloride

This procedure is based on the free-radical chlorination of the toluene (B28343) side-chain.

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The setup should be placed under a suitable light source (e.g., UV lamp) to initiate the reaction.

  • Procedure:

    • Charge the reaction flask with 2,4-dichlorotoluene.

    • Add a catalytic amount of a free-radical initiator such as azobisisobutyronitrile (AIBN).[3]

    • Heat the mixture to a temperature between 80-130°C.[5]

    • Slowly introduce chlorine gas through the gas inlet tube while maintaining vigorous stirring and illumination.[5]

    • Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,4-dichlorobenzal chloride is achieved. Over-chlorination can lead to the formation of 2,4-dichlorobenzotrichloride.

    • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl gas.[6]

Step 2: Hydrolysis of 2,4-Dichlorobenzal Chloride to this compound

This step converts the geminal dihalide into the aldehyde.

  • Apparatus: A three-necked flask with a stirrer, reflux condenser, and a dropping funnel.

  • Procedure:

    • Transfer the crude 2,4-dichlorobenzal chloride to the reaction flask.

    • Add approximately eight times the weight of concentrated sulfuric acid.[7]

    • Heat the mixture to 90-110°C with vigorous stirring. A vigorous evolution of hydrogen chloride gas will be observed.[7]

    • Continue heating for 1-2 hours until the gas evolution ceases and the mixture develops a red-brown color.[7]

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product several times with a suitable organic solvent like ether.

    • Combine the organic extracts and wash with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[7]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Evaporate the solvent, and purify the resulting crude this compound by vacuum distillation or recrystallization from ligroin.[7]

Quantitative Data Summary
ParameterValueConditions / NotesReference
Chlorination Temp. 120-130°CInitiator: AIBN and triethanolamine[5]
Chlorination Time 3-4 hoursUnder illumination[5]
Hydrolysis Reagent Conc. H₂SO₄8x weight of benzal chloride[7]
Hydrolysis Temp. 90-110°C-[7]
Hydrolysis Time 1-2 hours-[7]
Overall Yield ~80%Based on hydrolyzed intermediate[7]
Final Purity >98%After purification[2]
Melting Point 69-72°CFinal Product[2][7]

Method 2: Direct Oxidation of 2,4-Dichlorotoluene

Direct oxidation offers a more streamlined route by avoiding halogenated intermediates. This method often employs metal catalysts and various oxidizing agents.

Reaction Pathway

G cluster_main Pathway 2: Direct Oxidation start 2,4-Dichlorotoluene product This compound start->product [Catalyst] Oxidant, Solvent

Caption: General pathway for the direct oxidation of 2,4-dichlorotoluene.

Experimental Protocol

This protocol describes a liquid-phase oxidation process using a metal ion complex as a catalyst and hydrogen peroxide as the oxidant.[8][9]

  • Apparatus: A continuous flow tubular reactor or a standard batch reactor equipped with temperature control, stirrer, and ports for reagent addition.

  • Procedure:

    • Prepare a solution of 2,4-dichlorotoluene in acetic acid (solvent).[8]

    • Add the catalyst, which can be a metal ion complex of cobalt, molybdenum, or bromine.[8][9]

    • Heat the reaction mixture to the desired temperature (e.g., 60-105°C).

    • Slowly add hydrogen peroxide (oxidant) to the mixture while maintaining the temperature. The molar ratio of H₂O₂ to 2,4-dichlorotoluene is a critical parameter.[8]

    • Allow the reaction to proceed for a specified residence time (from seconds to minutes in a flow reactor).

    • After the reaction, cool the outlet stream and quench the reaction with a suitable solvent like dichloromethane.

    • Analyze the product mixture using GC to determine the conversion rate and yield.

    • The product can be isolated using standard extraction and purification techniques.

Quantitative Data Summary

The following data is derived from experiments using a continuous flow microchannel reactor.[8]

Molar Ratio (H₂O₂:Substrate)Temperature (°C)Residence Time (s)Conversion (%)Yield (%)Reference
2:1606045.323.1[8]
2:110050051.528.1[8]
3:19530045.828.2[8]
3:110560041.730.1[8]

Note: While direct oxidation can be efficient and avoids chlorinated waste streams, yields can be lower and over-oxidation to the corresponding carboxylic acid can be a significant side reaction.

Method 3: The Sommelet Reaction

The Sommelet reaction is a well-established method for converting benzyl halides to aldehydes.[10][11] The process begins with the synthesis of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene, which is then reacted with hexamine followed by hydrolysis.

Reaction Pathway and Workflow

This diagram illustrates the complete workflow, from the initial halogenation to the final aldehyde product.

cluster_workflow Sommelet Reaction Workflow A 2,4-Dichlorotoluene B 2,4-Dichlorobenzyl Chloride A->B Photochlorination C Quaternary Ammonium (B1175870) Salt (Hexaminium Salt) B->C + Hexamine D This compound C->D Hydrolysis (H₂O)

Caption: Logical workflow for the Sommelet reaction synthesis route.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichlorobenzyl Chloride

This step is identical to the initial phase of Method 1 but is controlled to favor mono-chlorination.

Step 2: Sommelet Reaction

  • Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 2,4-dichlorobenzyl chloride in a suitable solvent (e.g., aqueous ethanol (B145695) or chloroform).

    • Add an equimolar amount of hexamethylenetetramine (hexamine).

    • Heat the mixture to reflux for several hours to form the quaternary ammonium (hexaminium) salt.[10][11]

    • After the formation of the salt, add water to the reaction mixture.

    • Continue to reflux the mixture to hydrolyze the intermediate. This step liberates the aldehyde.[11]

    • After hydrolysis is complete, cool the mixture and extract the product with an organic solvent (e.g., ether or dichloromethane).

    • Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

    • Purify the crude aldehyde by vacuum distillation.

Conclusion

The synthesis of this compound from 2,4-dichlorotoluene can be accomplished through several effective routes. The choice of method depends on factors such as required scale, desired purity, and environmental considerations.

  • The side-chain chlorination followed by hydrolysis remains the most common and high-yielding industrial method, despite its use of elemental chlorine and generation of HCl.[3][7]

  • Direct oxidation presents a more atom-economical and "greener" alternative by avoiding halogenating agents, though it may suffer from lower yields and selectivity issues that require further process optimization.[8]

  • The Sommelet reaction provides a classic and reliable laboratory-scale synthesis route from the corresponding benzyl halide.[10]

For professionals in drug development and chemical research, understanding the nuances, advantages, and limitations of each pathway is crucial for selecting the optimal synthetic strategy.

References

Spectroscopic and Synthetic Profile of 2,4-Dichlorobenzaldehyde (CAS 874-42-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,4-Dichlorobenzaldehyde (CAS 874-42-0), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document compiles and presents quantitative spectroscopic data, detailed experimental methodologies for its acquisition, and a visualization of a relevant synthetic pathway.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.42s-Aldehyde proton (-CHO)
7.89d8.5Aromatic proton (H6)
7.50d2.0Aromatic proton (H3)
7.39dd8.5, 2.0Aromatic proton (H5)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
189.9Aldehyde carbon (C=O)
140.2Aromatic carbon (C2)
137.8Aromatic carbon (C4)
134.4Aromatic carbon (C1)
130.8Aromatic carbon (C6)
129.8Aromatic carbon (C5)
127.9Aromatic carbon (C3)
Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3080-3050WeakAromatic C-H stretch
2860, 2760WeakAldehyde C-H stretch (Fermi resonance)
1705StrongCarbonyl (C=O) stretch
1585, 1550, 1465Medium-StrongAromatic C=C ring stretch
1280MediumC-C stretch
880, 820StrongC-H out-of-plane bend (Aromatic)
770StrongC-Cl stretch

Raman Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
1695StrongCarbonyl (C=O) stretch
1590StrongAromatic C=C ring stretch
1205MediumAromatic C-H in-plane bend
1040StrongRing breathing mode
830MediumC-Cl stretch
350MediumC-C-C deformation
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
174100[M]⁺ (Molecular ion with ³⁵Cl₂)
17665[M+2]⁺ (Isotope peak with one ³⁷Cl)
17810[M+4]⁺ (Isotope peak with two ³⁷Cl)
17395[M-H]⁺
14540[M-CHO]⁺
11135[C₆H₃Cl]⁺
7530[C₆H₃]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)Solvent
255, 305Ethanol (B145695)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These represent typical procedures and may be adapted based on available instrumentation.

NMR Spectroscopy (¹H and ¹³C)

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Gas Chromatography (GC) Conditions:

  • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in spectroscopic grade ethanol of a known concentration (e.g., 1 x 10⁻³ M).

  • Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) by serial dilution of the stock solution with the same solvent.

Data Acquisition:

  • Wavelength Range: 200-400 nm.

  • Blank: Use the solvent (ethanol) in a matched cuvette as the blank.

  • Scan Speed: Medium.

  • Cuvette Path Length: 1 cm.

Mandatory Visualization: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The synthesis of this compound can be achieved through the formylation of 1,3-dichlorobenzene. The following diagram illustrates the key steps in this reaction mechanism.

Vilsmeier_Haack_Reaction cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_electrophilic_attack 2. Electrophilic Aromatic Substitution cluster_rearomatization 3. Rearomatization cluster_hydrolysis 4. Hydrolysis DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus oxychloride (POCl₃) Intermediate_Complex Sigma Complex (Wheland intermediate) Aromatic_Substrate 1,3-Dichlorobenzene Aromatic_Substrate->Intermediate_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate_Complex->Iminium_Salt - H⁺ Product This compound Iminium_Salt->Product + H₂O Hydrolysis H₂O (Hydrolysis)

Caption: Vilsmeier-Haack reaction for this compound synthesis.

Solubility of 2,4-Dichlorobenzaldehyde in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzaldehyde is a key chemical intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Its utility in these synthetic processes is fundamentally linked to its solubility in organic solvents, which governs reaction kinetics, purification strategies such as recrystallization, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, consolidating available data and presenting detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₇H₄Cl₂O[1]
Molecular Weight 175.01 g/mol [1]
Appearance White to light yellow crystalline solid[1][2]
Melting Point 64-69 °C (147-156 °F)[1][2]
Boiling Point 233 °C (451 °F)[1][2]
Enthalpy of Fusion 20.47 kJ/mol[3]

Solubility Data

The solubility of this compound is dictated by its molecular structure: a polar aldehyde group attached to a largely non-polar dichlorinated aromatic ring. This structure leads to good solubility in moderately polar and non-polar organic solvents and limited solubility in highly polar solvents like water.

Quantitative Solubility Data

Publicly available quantitative data is limited. The most consistently reported value is for its solubility in water.

SolventTemperature (°C)SolubilityReference(s)
Water24< 0.1 g / 100 mL[2][4]
Water25Experimentally determined, but value not specified in abstract[5]
Qualitative Solubility Data

Qualitative assessments indicate the general suitability of several common organic solvents.

SolventQualitative SolubilityReference(s)
AcetoneSoluble[6][7]
ChloroformSoluble[6]
EthanolSoluble[7]
EtherSoluble[7]
Ethyl AcetateSoluble[6]
MethanolLow to Soluble[6][7]
TolueneSoluble[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following detailed protocols for gravimetric, UV-Vis spectroscopic, and HPLC methods are provided.

Gravimetric Method

This classic and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.[8][9][10]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Phase Separation: Allow the mixture to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).

  • Solvent Evaporation: Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to prevent loss of the analyte.

  • Drying and Weighing: Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture.

  • Mass Determination: Weigh the container with the dried solute on an analytical balance. The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

  • Calculation: Express the solubility as a concentration, for example, in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess this compound to known volume of solvent B Agitate at constant temperature (e.g., 24-48h) to reach equilibrium A->B C Filter supernatant to remove undissolved solid B->C Saturated Solution D Evaporate solvent from a known volume of filtrate C->D E Dry and weigh the remaining solid residue D->E F Calculate solubility (e.g., g/100 mL) E->F

Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound that possess a chromophore, allowing for quantification based on light absorbance.[11]

Methodology:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

  • Saturated Solution Preparation: Prepare a saturated solution and separate the supernatant by filtration as described in the gravimetric method (Steps 1-3).

  • Sample Analysis:

    • Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

G cluster_calib Calibration cluster_analysis Sample Analysis A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Generate calibration curve (Abs vs. Conc) B->C D Prepare saturated solution and filter E Dilute filtrate to fall within calibration range D->E F Measure absorbance of diluted sample E->F G Calculate concentration using calibration curve and dilution factor F->G

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.[12][13][14]

Methodology:

  • Method Development: Develop an isocratic HPLC method capable of separating this compound from any potential impurities or degradation products. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., based on the UV spectrum).

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Saturated Solution Preparation: Prepare a saturated solution and filter the supernatant as described in the gravimetric method (Steps 1-3).

  • Sample Analysis:

    • Dilute a known volume of the saturated filtrate with the mobile phase to a concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area for this compound.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

G cluster_calib Calibration cluster_analysis Sample Analysis A Prepare standard solutions of known concentrations B Inject standards and record peak areas A->B C Generate calibration curve (Peak Area vs. Conc) B->C D Prepare saturated solution and filter E Dilute filtrate to fall within calibration range D->E F Inject diluted sample and record peak area E->F G Calculate concentration using calibration curve and dilution factor F->G

References

An In-depth Technical Guide to 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichlorobenzaldehyde, a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. The document details its fundamental chemical properties, presents a standard experimental protocol for its synthesis, and outlines an analytical method for its detection. This guide is intended to serve as a practical resource for professionals engaged in research and development involving this compound.

Core Chemical and Physical Properties

This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 4, and a formyl group at position 1. It typically appears as a white to off-white crystalline solid with a pungent odor.[1][] Its chemical reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde functional group.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₇H₄Cl₂O[1][3][4]
Molecular Weight 175.01 g/mol [1][3][5]
CAS Number 874-42-0[3][5]
Melting Point 64-71 °C[6]
Boiling Point 233 °C (at 760 mmHg)[1][6]
Appearance White crystalline solid or off-white chunky solid[1][]
Solubility Insoluble in water[1]

Experimental Protocols

This compound is utilized in the synthesis of various compounds, including platelet aggregation inhibitors and novel Schiff bases.[] It serves as a crucial intermediate for fungicides like diniconazole (B1670688) and is used in the preparation of dyes and antiseptics.[7][8]

Laboratory Synthesis via Hydrolysis of 2,4-Dichlorobenzal Chloride

This protocol details a common method for the laboratory-scale synthesis of this compound.

Principle: The synthesis involves the hydrolysis of 2,4-dichlorobenzal chloride in the presence of concentrated sulfuric acid. The reaction proceeds with the evolution of hydrogen chloride gas, followed by purification of the resulting aldehyde.

Materials and Equipment:

  • 2,4-Dichlorobenzal chloride

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Diethyl ether (ether)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Three-necked flask with ground sleeve

  • Stirrer

  • Reflux condenser

  • Wide capillary tube (for gas inlet)

  • Water pump (for vacuum)

  • Separatory funnel

  • Distillation apparatus or recrystallization setup

  • Heating mantle

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet capillary tube, place 2,4-dichlorobenzal chloride. Add concentrated sulfuric acid, using approximately eight times the weight of the benzal chloride.[6]

  • Reaction Conditions: Pass a stream of nitrogen through the capillary tube while simultaneously applying a vacuum from a water pump to the top of the reflux condenser. Heat the mixture to 90-110 °C while stirring.[6]

  • Reaction Progression: A vigorous evolution of hydrogen chloride gas will be observed, and the reaction mixture will turn an intense red-brown color. Continue the reaction for approximately 1-2 hours, or until the evolution of gas ceases.[6]

  • Work-up and Extraction: Carefully pour the cooled reaction mixture onto ice. Extract the this compound from the aqueous mixture several times using diethyl ether.[6]

  • Neutralization and Washing: Combine the ethereal extracts and neutralize them by washing with a sodium bicarbonate solution. Subsequently, wash the extracts with water.[6]

  • Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate. Evaporate the ether to obtain the crude product.[6]

  • Purification: The final product can be purified either by vacuum distillation or by recrystallization from ligroin. The expected yield is approximately 80%.[6]

Visualization of Synthesis and Purification Workflow

The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the process from starting materials to the purified product.

G Start Start: Reagents Reactants 2,4-Dichlorobenzal Chloride + Conc. H₂SO₄ Start->Reactants Reaction Hydrolysis Reaction (90-110 °C, 1-2h) Reactants->Reaction Heat & Stir Quench Quench on Ice Reaction->Quench Cool Extraction Ether Extraction Quench->Extraction Neutralize Neutralize with NaHCO₃ & Wash with H₂O Extraction->Neutralize Dry Dry with MgSO₄ Neutralize->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation or Recrystallization) Evaporate->Purify Crude Product End Final Product: This compound Purify->End

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzaldehyde, a halogenated aromatic aldehyde, is a pivotal intermediate in the synthesis of a wide array of commercially significant organic compounds. Its chemical behavior is dominated by the electrophilic nature of the aldehyde group, which is further influenced by the electron-withdrawing effects of the two chlorine atoms on the benzene (B151609) ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, focusing on its key chemical transformations, reaction kinetics, and synthetic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₄Cl₂O[1][2]
Molecular Weight 175.01 g/mol [1]
Appearance White to off-white crystalline solid[1][3]
Melting Point 64-69 °C
Boiling Point 233 °C
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695), ether, and benzene.[1][3]
Stability Sensitive to light and may be sensitive to prolonged exposure to air. Incompatible with strong oxidizing agents and strong bases.[1]

Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The two chlorine atoms on the aromatic ring are electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[4]

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2,4-dichlorobenzoic acid. This transformation is a crucial step in the synthesis of various agrochemicals and pharmaceuticals.

Experimental Protocol: Oxidation to 2,4-Dichlorobenzoic Acid

  • Materials: this compound, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), water, ethanol.

  • Procedure:

    • Dissolve this compound in a suitable solvent like aqueous ethanol.

    • Add a solution of potassium permanganate and sodium hydroxide dropwise to the aldehyde solution while stirring.

    • Heat the mixture under reflux until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the 2,4-dichlorobenzoic acid.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Oxidizing AgentConditionsTypical Yield
Potassium Permanganate (KMnO₄)Basic medium, heatHigh
Chromic Acid (H₂CrO₄)Acidic mediumGood
Hydrogen Peroxide (H₂O₂)Catalytic, various conditionsVariable
Reduction

The aldehyde group can be reduced to a primary alcohol, forming (2,4-dichlorophenyl)methanol. This is a common transformation in organic synthesis, providing access to a different class of functionalized molecules.

Experimental Protocol: Reduction to (2,4-Dichlorophenyl)methanol

  • Materials: this compound, sodium borohydride (B1222165) (NaBH₄), methanol, water, diethyl ether.

  • Procedure:

    • Dissolve this compound in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • After the addition is complete, continue stirring at room temperature for a specified time.

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Reducing AgentConditionsTypical Yield
Sodium Borohydride (NaBH₄)Protic solvent (e.g., methanol, ethanol)High
Lithium Aluminum Hydride (LiAlH₄)Aprotic solvent (e.g., diethyl ether, THF), anhydrousHigh
Catalytic Hydrogenation (H₂/catalyst)Varies with catalyst (e.g., Pd, Pt, Ni) and conditionsHigh
Nucleophilic Addition Reactions

The core reactivity of the aldehyde group involves nucleophilic addition. The enhanced electrophilicity of the carbonyl carbon in this compound facilitates these reactions.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound reacts with phosphorus ylides to form substituted styrenes. The electron-withdrawing nature of the chlorine atoms generally increases the reaction rate compared to unsubstituted benzaldehyde.[4]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride

  • Materials: this compound, benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.

    • Cool the suspension in an ice bath.

    • Add the strong base dropwise to generate the ylide (a color change is typically observed).

    • Add a solution of this compound in the same solvent to the ylide solution.

    • Allow the reaction to stir at room temperature for several hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it, and remove the solvent.

    • Purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Ylide TypeExpected Product StereochemistryRelative Rate (vs. Benzaldehyde)
Stabilized (e.g., Ph₃P=CHCO₂Et)Predominantly (E)-alkeneFaster
Non-stabilized (e.g., Ph₃P=CH₂)Predominantly (Z)-alkeneFaster

Note: The relative rate is inferred from the positive Hammett ρ value for the Wittig reaction, indicating acceleration by electron-withdrawing groups.[4]

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by dehydration to form a C=C bond. The increased electrophilicity of this compound makes it a highly reactive substrate for this condensation.[5]

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

  • Materials: this compound, malononitrile, a basic catalyst (e.g., piperidine (B6355638) or triethylamine), a solvent (e.g., ethanol or toluene).

  • Procedure:

    • Dissolve this compound and malononitrile in the solvent.

    • Add a catalytic amount of the base.

    • Heat the mixture to reflux for a specified period. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Active Methylene CompoundCatalystTypical Yield
MalononitrilePiperidineHigh
Diethyl malonatePiperidine/Acetic AcidGood
Ethyl acetoacetatePiperidineGood

Visualization of Reaction Mechanisms and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a synthetic workflow involving this compound.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Betaine Betaine This compound->Betaine Nucleophilic Attack Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Oxaphosphetane->Alkene Elimination Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: General mechanism of the Wittig reaction.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Aldol Adduct Aldol Adduct This compound->Aldol Adduct Active Methylene\nCompound Active Methylene Compound Enolate Enolate Active Methylene\nCompound->Enolate Deprotonation Base Base Base->Enolate Enolate->Aldol Adduct Nucleophilic Addition α,β-Unsaturated\nProduct α,β-Unsaturated Product Aldol Adduct->α,β-Unsaturated\nProduct Dehydration Water Water Aldol Adduct->Water

Caption: General mechanism of the Knoevenagel condensation.

Diniconazole_Synthesis This compound This compound Intermediate_A α,β-Unsaturated Ketone This compound->Intermediate_A Aldol Condensation Pinacolone Pinacolone Pinacolone->Intermediate_A Intermediate_B Triazole Adduct Intermediate_A->Intermediate_B Michael Addition 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Intermediate_B Diniconazole Diniconazole Intermediate_B->Diniconazole Reduction of Ketone Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Diniconazole

Caption: Synthetic pathway for the fungicide Diniconazole.

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in the synthesis of numerous biologically active molecules.

  • Fungicides: It is a key intermediate in the production of the broad-spectrum fungicide Diniconazole, which is effective against various plant diseases.[6]

  • Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds, including potential antimicrobial agents. For instance, it is used in the synthesis of Schiff base ligands which, when complexed with metal ions, exhibit antimicrobial properties.

  • Pesticides: Beyond fungicides, it is also utilized in the synthesis of other pesticides, contributing to crop protection.[6]

Conclusion

The aldehyde group in this compound exhibits heightened reactivity due to the electron-withdrawing nature of the chlorine substituents. This enhanced electrophilicity makes it a versatile and valuable reagent in a variety of fundamental organic transformations, including oxidation, reduction, Wittig reactions, and Knoevenagel condensations. Its utility as a precursor for a range of commercially important compounds, particularly in the agrochemical and pharmaceutical industries, underscores its significance in modern organic synthesis. This guide has provided a detailed overview of its reactivity, supported by experimental protocols and quantitative data, to aid researchers and professionals in leveraging the synthetic potential of this important molecule.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electrophilic Aromatic Substitution of 2,4-Dichlorobenzaldehyde

This compound is a versatile intermediate in organic synthesis, utilized in the preparation of pharmaceuticals, agrochemicals, and dyes.[1] Its aromatic ring is substituted with two chlorine atoms and a formyl group, which influence its reactivity and the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The presence of both electron-withdrawing and ortho-, para-directing groups on the same aromatic ring makes the study of its EAS reactions a subject of significant interest for synthetic chemists. This guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data to inform synthetic strategies.

Directing Effects of Substituents in this compound

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the interplay of the directing effects of the formyl (-CHO) group and the two chlorine (-Cl) atoms.

  • Formyl Group (-CHO): The aldehyde group is a powerful deactivating group and a meta-director.[2][3] It deactivates the benzene (B151609) ring towards electrophilic attack by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-R). This withdrawal of electron density is most pronounced at the ortho and para positions, making the meta position (relative to the formyl group) the most favorable site for electrophilic attack.

  • Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I).[4][5] However, they possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R), which directs incoming electrophiles to the ortho and para positions.[2][6]

In this compound, the directing effects of the substituents are as follows:

  • The formyl group at C1 directs incoming electrophiles to the C3 and C5 positions .

  • The chlorine atom at C2 directs incoming electrophiles to the C3 and C6 positions (ortho and para, respectively).

  • The chlorine atom at C4 directs incoming electrophiles to the C3 and C5 positions (both ortho).

Considering these combined effects, the C5 position is the most likely site for electrophilic attack, as it is meta to the strongly deactivating formyl group and ortho to the C4-chloro group and para to the C2-chloro group. The C3 position is also activated by both chlorine atoms but is ortho to the deactivating formyl group, which may result in some steric hindrance and electronic deactivation. The C6 position is only activated by the C2-chloro group and is ortho to the formyl group, making it a less favored position.

Key Electrophilic Substitution Reactions

Sulfonation

The sulfonation of this compound is a well-documented reaction, leading to the formation of benzaldehyde-2,4-disulfonic acid salts, which have applications in the electroplating industry.[7][8] This reaction proceeds via a nucleophilic substitution of the chlorine atoms by sulfite (B76179) ions, which is mechanistically distinct from a typical electrophilic aromatic substitution. However, it results in the introduction of sulfonic acid groups onto the aromatic ring.

Reaction Mechanism:

The reaction involves the displacement of the two chlorine atoms by sulfite or bisulfite ions at high temperatures and pressures.

Experimental Protocol: Synthesis of the Disodium Salt of Benzaldehyde-2,4-disulfonic Acid [7][8]

  • Materials:

    • This compound (175 g, 1 mol)

    • Sodium sulfite (260 g, 2.06 mol)

    • Water (1100 g)

    • Sodium hypochlorite (B82951) solution (approx. 200 g, 13% NaOCl)

  • Procedure:

    • In a closed reaction vessel, combine this compound with a solution of sodium sulfite in water.

    • Heat the mixture to 170°C with stirring for 2.5 hours.

    • Concentrate the reaction mixture to 65% of its initial weight by distillation.

    • Cool the concentrated solution to 5°C.

    • Add sodium hypochlorite solution to oxidize any excess sulfite.

    • The product crystallizes from the solution.

    • Isolate the product by centrifugation.

Quantitative Data:

Reactant Molar Ratio (Substrate:Reagent)Temperature (°C)Time (h)ProductYield (%)Reference
1 : 2.061702.5Disodium salt of benzaldehyde-2,4-disulfonic acid86[7]
1 : 2.061705Disodium salt of benzaldehyde-2,4-disulfonic acid75.4[8]
Nitration

The nitration of this compound introduces a nitro group (-NO2) onto the aromatic ring. Based on the directing effects discussed, the primary product expected is 2,4-dichloro-5-nitrobenzaldehyde.

Reaction Mechanism:

The reaction proceeds via the typical electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile.

Nitration_Mechanism cluster_1 Generation of Electrophile cluster_2 Electrophilic Attack and Resonance Stabilization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ HSO4- HSO₄⁻ DCB This compound Sigma_Complex σ-complex (Arenium ion) (Resonance Stabilized) DCB->Sigma_Complex + NO₂⁺ Product 2,4-Dichloro-5-nitrobenzaldehyde Sigma_Complex->Product - H⁺ H+ H⁺

Caption: General mechanism for the nitration of an aromatic ring.

Experimental Protocol (Adapted from the nitration of 2-chlorobenzaldehyde): [1]

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid

    • Concentrated Nitric Acid

    • Ice

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

    • Slowly add this compound to the cold sulfuric acid while maintaining the temperature below 10°C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

    • Stir the reaction mixture at 0-10°C for 2-4 hours, monitoring the reaction by TLC or GC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

    • The primary product, 2,4-dichloro-5-nitrobenzaldehyde, can be purified by recrystallization.

Quantitative Data:

ReactantProductExpected Major IsomerReference
This compound2,4-Dichloro-nitrobenzaldehyde2,4-Dichloro-5-nitrobenzaldehyde[9]
Halogenation

Halogenation of this compound, for instance with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3), would be expected to yield a tri-halogenated benzaldehyde. The incoming halogen will be directed to the C5 position.

Reaction Mechanism:

The mechanism involves the formation of a highly electrophilic halogen species through interaction with the Lewis acid catalyst, followed by attack by the aromatic ring.

Experimental Protocol (General Procedure):

  • Materials:

    • This compound

    • Chlorine (Cl2) or Bromine (Br2)

    • Anhydrous Iron(III) Chloride (FeCl3) or Aluminum Chloride (AlCl3)

    • An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Procedure:

    • Dissolve this compound in the inert solvent in a flask protected from moisture.

    • Add the Lewis acid catalyst.

    • Slowly bubble chlorine gas through the solution or add bromine dropwise, maintaining the temperature as needed (often at or below room temperature).

    • Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction by carefully adding water or a dilute solution of a reducing agent (e.g., sodium bisulfite) to destroy excess halogen.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).

    • Remove the solvent under reduced pressure and purify the product, likely 2,4,5-trichlorobenzaldehyde, by recrystallization or chromatography.

Quantitative Data:

Quantitative data for the halogenation of this compound is not available in the searched literature.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is expected to be challenging due to the presence of three deactivating groups on the aromatic ring. The reaction, if successful, would likely require forcing conditions. The acyl group would be directed to the C5 position.

Reaction Mechanism:

An acylium ion is generated from an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, which then acts as the electrophile.

FC_Acylation_Mechanism cluster_1 Generation of Acylium Ion cluster_2 Electrophilic Attack and Product Formation Acyl_Halide RCOCl Acylium_Ion RCO⁺ (Acylium ion) Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ AlCl4- AlCl₄⁻ DCB This compound Sigma_Complex σ-complex DCB->Sigma_Complex + RCO⁺ Product Acylated Product Sigma_Complex->Product + AlCl₄⁻ HCl HCl AlCl3 AlCl₃

Caption: General mechanism for Friedel-Crafts acylation.

Experimental Protocol (General Procedure): [10][11]

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride)

    • Anhydrous Aluminum Chloride (AlCl3)

    • An inert solvent (e.g., dichloromethane or nitrobenzene)

  • Procedure:

    • Suspend anhydrous aluminum chloride in the inert solvent in a flask under an inert atmosphere and cool in an ice bath.

    • Slowly add the acyl chloride to the cooled suspension.

    • Add a solution of this compound in the inert solvent dropwise to the reaction mixture, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature or with heating, monitoring by TLC or GC.

    • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over an anhydrous salt.

    • Remove the solvent and purify the resulting ketone product.

Quantitative Data:

Due to the highly deactivated nature of the substrate, Friedel-Crafts acylation of this compound is not a commonly reported reaction, and specific quantitative data is unavailable in the searched literature.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing an electrophilic aromatic substitution reaction on this compound.

EAS_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Start: this compound reaction Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) start->reaction quench Reaction Quenching reaction->quench extraction Work-up & Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification pure_product Pure Product purification->pure_product analysis Characterization (NMR, IR, MS) pure_product->analysis end End: Characterized Product analysis->end

Caption: General workflow for synthesis and analysis.

Conclusion

The electrophilic substitution reactions of this compound are governed by the strong deactivating and meta-directing formyl group, and the deactivating but ortho-, para-directing chloro substituents. This leads to a predictable regioselectivity, primarily favoring substitution at the C5 position. While detailed experimental protocols and quantitative data are available for sulfonation, specific data for other common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation on this particular substrate are less reported, likely due to the deactivated nature of the ring. The provided protocols, adapted from similar substrates, offer a solid foundation for further investigation and optimization in a research and development setting. A thorough understanding of the directing effects and reaction mechanisms is crucial for designing successful synthetic routes involving this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of 2,4-dichlorobenzaldehyde, a compound of significant interest in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its crystallographic parameters, experimental procedures for its structural determination, and a visualization of the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined through single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic data are summarized in the tables below for ease of reference and comparison.[1][3]

Parameter Value
Chemical FormulaC₇H₄Cl₂O
Molecular Weight175.01
Crystal SystemMonoclinic
Space GroupP2₁/n
Z Value4

Table 1: Crystal Data and Structure Refinement for this compound. [1][3]

Parameter Value
a (Å)13.100 (1)
b (Å)3.772 (1)
c (Å)15.332 (1)
α (°)90
β (°)113.797 (2)
γ (°)90
Volume (ų)693.2 (3)

Table 2: Unit Cell Dimensions for this compound. [1][3]

Parameter Value
Radiation TypeMo Kα
Wavelength (Å)0.71073
Temperature (K)100
R-factor0.036
wR-factor0.114

Table 3: Data Collection and Refinement Statistics. [1][3]

Molecular Packing and Intermolecular Interactions

The molecular packing of this compound is characterized by a network of weak C—H⋯O intermolecular interactions.[1][3] These interactions involve the aldehyde oxygen atom and hydrogen atoms from the benzene (B151609) rings of neighboring molecules.[1][3] This arrangement connects the molecules into layers.[1][3] These layers are further stabilized by π–π stacking interactions between the benzene rings, with a centroid–centroid distance of 3.772 (1) Å.[1][3] The aldehyde group is twisted relative to the benzene ring by an angle of 7.94 (13)°.[1][3]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were obtained from commercially available sources (purity 99%).[1] The compound appears as a white crystalline solid.[4]

2. Data Collection: A suitable single crystal with dimensions of 0.40 × 0.10 × 0.10 mm was selected and mounted on a Rigaku R-AXIS RAPID diffractometer.[1] The data were collected at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).[1][3] A total of 6924 reflections were measured, of which 3737 were independent.[1]

3. Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atom parameters were refined.[1] The final R-factor was 0.036 for 3221 reflections with I > 2σ(I), and the weighted R-factor (wR) for all reflections was 0.114.[1][3] The goodness-of-fit on F² was 1.10.[1]

Workflow for Crystal Structure Analysis

The logical workflow for the determination of the crystal structure of this compound is illustrated in the diagram below.

Crystal_Structure_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement cluster_output Final Output A Obtain this compound B Select Suitable Single Crystal A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Crystallographic Data (CIF) F->G H Structural Analysis & Publication G->H

Caption: Workflow for this compound Crystal Structure Analysis.

References

An In-depth Toxicological Guide to 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the toxicological data for 2,4-Dichlorobenzaldehyde, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological databases.

Executive Summary

This compound is an organic compound that is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1][2][3] While it exhibits moderate acute oral toxicity in animal studies, it is not classified as a skin sensitizer (B1316253), germ cell mutagen, carcinogen, or reproductive toxicant based on available data.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][4] This guide summarizes the available quantitative toxicological data, details the experimental protocols for key toxicological assays, and provides visualizations for relevant workflows and concepts.

Chemical and Physical Properties

PropertyValueReference
CAS Number 874-42-0[1]
Molecular Formula C₇H₄Cl₂O[4]
Molecular Weight 175.01 g/mol [4]
Appearance White to off-white crystalline solid[5]
Boiling Point 233 °C (451 °F)[5]
Melting Point 64 - 69 °C (147 - 156 °F)[2]
Solubility Insoluble in water[5][6]

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RatOral3470 mg/kg[2][4]
Ecotoxicity
EndpointSpeciesDurationValueReference
LC₅₀Pimephales promelas (fathead minnow)96 hours1.8 mg/L[2]

Hazard Assessment

Skin Corrosion/Irritation

This compound is classified as causing severe skin burns and eye damage.[1][2][3] Skin corrosion is defined as the production of irreversible damage to the skin, namely, visible necrosis through the epidermis and into the dermis.[1]

Serious Eye Damage/Eye Irritation

The substance is classified as causing serious eye damage.[1][2]

Respiratory or Skin Sensitization

Available data indicates that this compound is not classified as a respiratory or skin sensitizer.[1]

Germ Cell Mutagenicity

This compound is not classified as a germ cell mutagen.[1]

Carcinogenicity

This chemical is not classified as carcinogenic.[1]

Reproductive Toxicity

This compound is not classified as a reproductive toxicant.[1]

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

The acute oral toxicity is typically determined using the Fixed Dose Procedure. This method involves the administration of the test substance at a series of fixed dose levels. The objective is to identify a dose that produces clear signs of toxicity without causing mortality.

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

  • Procedure: The animals are fasted prior to dosing. The test substance is administered in a single dose by gavage. A sighting study is performed with a single animal to determine the appropriate starting dose. Subsequently, a main study is conducted with a small group of animals at the selected dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

Skin Corrosion/Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin and covered with a semi-occlusive dressing for a 4-hour exposure period.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Serious Eye Damage/Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This study assesses the potential of a substance to cause eye irritation or damage.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The severity of lesions is scored to determine the level of irritation.

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

  • Test Animals: Mice are used for this assay.

  • Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days. On the fifth day, the animals are injected with a radiolabeled substance that is incorporated into the DNA of proliferating lymphocytes.

  • Endpoint: The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. A substance is generally considered a sensitizer if the SI is 3 or greater.

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Histidine-requiring strains of Salmonella typhimurium bacteria are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can produce their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Mechanisms of Toxicity and Signaling Pathways

The corrosive nature of this compound is likely due to the high reactivity of the aldehyde functional group. Aldehydes are electrophilic and can react with nucleophilic groups in biological macromolecules such as proteins and DNA. This can lead to cellular damage and trigger inflammatory responses. The presence of chlorine atoms on the benzene (B151609) ring can further enhance the electrophilicity of the aldehyde group.

While specific signaling pathways for this compound have not been extensively elucidated in publicly available literature, the general mechanism of aldehyde-induced skin and tissue damage involves the disruption of cellular structures and functions.

Toxicity_Workflow cluster_exposure Exposure cluster_interaction Molecular Interaction cluster_cellular_effects Cellular Effects cluster_tissue_effects Tissue-Level Effects Exposure Exposure to This compound Interaction Reaction with Nucleophilic Macromolecules (e.g., Proteins, DNA) Exposure->Interaction Damage Cellular Damage & Disruption of Function Interaction->Damage Inflammation Inflammatory Response Damage->Inflammation Corrosion Skin and Eye Corrosion/Irritation Inflammation->Corrosion

Caption: Proposed mechanism of this compound-induced tissue damage.

Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological assessments.

Ames_Test_Workflow Start Start Ames Test Preparation Prepare Bacterial Strains (S. typhimurium, His-) Start->Preparation Exposure_S9 Expose to this compound + S9 Mix Preparation->Exposure_S9 Exposure_noS9 Expose to this compound - S9 Mix Preparation->Exposure_noS9 Incubation Incubate on Histidine-deficient media Exposure_S9->Incubation Exposure_noS9->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Analyze for Dose-Dependent Increase in Revertants Counting->Analysis Result Determine Mutagenic Potential Analysis->Result

Caption: General workflow for the Ames Test.

Skin_Irritation_Workflow Start Start Skin Irritation Study (OECD 404) Animal_Prep Prepare Albino Rabbits (Shave Skin) Start->Animal_Prep Application Apply 0.5g of This compound Animal_Prep->Application Exposure 4-hour Semi-occlusive Exposure Application->Exposure Observation Observe at 1, 24, 48, 72h Post-exposure Exposure->Observation Scoring Score for Erythema and Edema Observation->Scoring Classification Classify Irritation Potential Scoring->Classification

Caption: Workflow for an in vivo skin irritation study.

References

environmental fate of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate of 2,4-Dichlorobenzaldehyde

Introduction

This compound (2,4-DCBA) is an aromatic aldehyde with two chlorine substituents. It serves as a crucial intermediate in the synthesis of various agrochemicals, particularly fungicides like diniconazole, and in the dye industry.[1] Given its applications and the presence of a chlorinated aromatic ring, understanding its environmental fate—how it behaves and persists in the environment—is of paramount importance for assessing its ecological risk. This technical guide provides a comprehensive overview of the , synthesizing available data and employing established scientific principles to address data gaps. The information is tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The environmental transport and transformation of a chemical are largely governed by its physical and chemical properties. A summary of the key properties of this compound is presented in Table 1. It is a solid at room temperature with low solubility in water, suggesting a potential for partitioning into soil, sediment, and biota.[2] It is also described as being sensitive to light and potentially to prolonged exposure to air and moisture.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number874-42-0[3][4]
Molecular FormulaC₇H₄Cl₂O[3][4]
Molecular Weight175.01 g/mol [3][4]
AppearanceWhite to off-white crystalline solid[2][4]
Melting Point69 - 73 °C[2]
Boiling Point233 °C[4]
Water Solubility< 1 mg/mL at 25 °C[2]
Vapor Pressure0.0227 mm Hg at 25 °C (estimated)
log Kow (Octanol-Water Partition Coefficient)2.53 (estimated)

Note: Estimated values are derived from QSAR models and should be used as an indication until experimental data become available.

Environmental Fate Summary

The is determined by a combination of transport and transformation processes. Due to its low water solubility and moderate octanol-water partition coefficient, it is expected to adsorb to soil and sediment.[2] Its volatility suggests that it may partition to the atmosphere from surface water.[4] While specific data on its degradation is limited, as a chlorinated aromatic aldehyde, it is expected to be susceptible to both biotic and abiotic degradation processes, including microbial degradation, photodegradation, and atmospheric oxidation. One source indicates that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3]

Detailed Environmental Fate Processes

Biodegradation

Direct experimental evidence on the biodegradation of this compound is limited. However, the degradation of structurally similar compounds, such as other chlorinated aromatics, by various microorganisms is well-documented. Bacteria, particularly species of Pseudomonas, and white-rot fungi, such as Phanerochaete chrysosporium, are known to degrade a wide range of chlorinated organic pollutants.[5][6]

A plausible biodegradation pathway for this compound can be proposed based on known metabolic routes for chlorinated aromatic compounds. The initial step is likely the oxidation of the aldehyde group to a carboxylic acid, forming 2,4-dichlorobenzoic acid. This is a common transformation for aromatic aldehydes in biological systems. Subsequently, the 2,4-dichlorobenzoic acid can undergo dioxygenase-catalyzed hydroxylation and ring cleavage, eventually leading to intermediates that can enter central metabolic pathways like the Krebs cycle.

Proposed_Biodegradation_Pathway DCBA This compound DCBAA 2,4-Dichlorobenzoic Acid DCBA->DCBAA Aldehyde Dehydrogenase DCHQ 3,5-Dichlorocatechol DCBAA->DCHQ Dioxygenase RingCleavage Ring Cleavage Product (cis,cis-Dichloromuconic acid) DCHQ->RingCleavage Dioxygenase (Ring Cleavage) KrebsCycle Krebs Cycle Intermediates RingCleavage->KrebsCycle Further Degradation

A proposed aerobic biodegradation pathway for this compound.
Abiotic Degradation

Photodegradation: this compound is reported to be sensitive to light, suggesting that photodegradation may be a significant environmental fate process.[2] Aromatic aldehydes can absorb ultraviolet radiation, leading to the excitation of electrons and subsequent chemical reactions. The presence of chlorine atoms on the aromatic ring can influence the rate and pathway of photodegradation. In aqueous environments, direct photolysis or indirect photolysis mediated by hydroxyl radicals can occur. However, quantitative data such as the quantum yield and photodegradation half-life of 2,4-DCBA in water or on soil surfaces are not currently available.

Hydrolysis: While some chlorinated compounds are susceptible to hydrolysis, the aldehyde group and the carbon-chlorine bonds on the aromatic ring of 2,4-DCBA are generally stable to hydrolysis under environmentally relevant pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Environmental Distribution

Adsorption and Soil Sorption: The mobility of this compound in soil and its partitioning to sediment in aquatic systems are governed by its adsorption characteristics. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility. Experimental data for the Koc of 2,4-DCBA are not available. However, based on its log Kow of 2.53, a Koc value can be estimated using quantitative structure-activity relationship (QSAR) models. The estimated Koc suggests that 2,4-DCBA has a moderate potential for adsorption to soil and sediment.

Volatilization: The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. While a specific experimental value is not available, its moderate vapor pressure and low water solubility suggest that volatilization from water surfaces could be a relevant environmental transport process.

Quantitative Data Summary

The available and estimated quantitative data for the are summarized in Table 2. It is important to note the significant data gaps, particularly for degradation rates and soil sorption.

Table 2: Summary of Environmental Fate Data for this compound

ParameterValueTypeReference(s)
Biodegradation
Aerobic Biodegradation Half-life (water)Weeks to monthsEstimated
Aerobic Biodegradation Half-life (soil)Weeks to monthsEstimated
Photodegradation
Aqueous Photolysis Half-lifeData not available-
Hydrolysis
Hydrolysis Half-life> 1 yearEstimated
Soil Sorption
Koc (Soil Organic Carbon-Water Partition Coefficient)340 L/kgEstimated
log Koc2.53Estimated
Volatility
Henry's Law Constant1.8 x 10⁻⁵ atm·m³/molEstimated
Aquatic Toxicity
LC₅₀ (Pimephales promelas, 96h)1.8 mg/LExperimental[4]

Note: Estimated values are derived from QSAR models (e.g., US EPA EPI Suite™) and are intended for screening-level assessment. Experimental verification is required for definitive risk assessment.

Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate of chemicals. The following sections outline standard methodologies that can be applied to this compound.

Biodegradation Study

A typical aerobic biodegradation study in water or soil would follow OECD Guidelines for the Testing of Chemicals, such as OECD 301 (Ready Biodegradability) or OECD 307 (Aerobic and Anaerobic Transformation in Soil).

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis PrepMedia Prepare mineral medium (for water study) or select and characterize soil Incubation Incubate test systems (test substance + inoculum) and controls in the dark at constant temperature PrepMedia->Incubation PrepInoculum Prepare inoculum (e.g., activated sludge, soil microorganisms) PrepInoculum->Incubation PrepTestSubstance Prepare stock solution of 2,4-DCBA PrepTestSubstance->Incubation Sampling Sample at regular intervals Incubation->Sampling Analysis Analyze for 2,4-DCBA concentration (e.g., by HPLC or GC-MS) Sampling->Analysis PlotData Plot concentration vs. time Analysis->PlotData CalcKinetics Calculate degradation rate and half-life PlotData->CalcKinetics Soil_Sorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase (Optional) cluster_calc Calculation PrepSoil Select and characterize soil samples Equilibration Equilibrate soil with 2,4-DCBA solutions (e.g., 24h shaking) PrepSoil->Equilibration PrepSolution Prepare aqueous solutions of 2,4-DCBA at different concentrations PrepSolution->Equilibration Separation Separate soil and solution (centrifugation) Equilibration->Separation AnalysisAdsorption Analyze 2,4-DCBA concentration in the aqueous phase Separation->AnalysisAdsorption ReplaceSolution Replace supernatant with fresh solution Separation->ReplaceSolution CalcKd Calculate Kd (distribution coefficient) AnalysisAdsorption->CalcKd EquilibrationDesorption Equilibrate again ReplaceSolution->EquilibrationDesorption AnalysisDesorption Analyze 2,4-DCBA in the new aqueous phase EquilibrationDesorption->AnalysisDesorption CalcKoc Calculate Koc from Kd and soil organic carbon content CalcKd->CalcKoc

References

A Technical Guide to the Historical Synthesis of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2,4-dichlorobenzaldehyde, a crucial intermediate in the pharmaceutical, agrochemical, and dye industries. This document details the foundational synthetic routes, offering detailed experimental protocols, comparative quantitative data, and visualized reaction pathways to facilitate a deeper understanding for professionals in organic synthesis and drug development.

Synthesis from 2,4-Dichlorotoluene (B165549)

The transformation of 2,4-dichlorotoluene into this compound has been a significant focus of industrial and laboratory synthesis, primarily proceeding through side-chain chlorination followed by hydrolysis or direct oxidation of the methyl group.

Side-Chain Chlorination and Subsequent Hydrolysis

A common industrial route involves the free-radical chlorination of the methyl group of 2,4-dichlorotoluene to form 2,4-dichlorobenzal chloride, which is then hydrolyzed to the desired aldehyde.

Experimental Protocol:

  • Step 1: Side-Chain Chlorination of 2,4-Dichlorotoluene

    • In a chlorination reactor equipped with a light source, 2,4-dichlorotoluene is heated to 120°C.[1]

    • A catalyst, such as phosphorus pentachloride (PCl₅) (approximately 1% of the mass of the 2,4-dichlorotoluene), is introduced into the reactor.[1]

    • Chlorine gas is then introduced under illumination. The reaction progress is monitored by gas chromatography (GC) to track the conversion of 2,4-dichlorotoluene to 2,4-dichlorobenzal chloride.[1]

  • Step 2: Hydrolysis of 2,4-Dichlorobenzal Chloride

    • The crude 2,4-dichlorobenzal chloride is transferred to a hydrolysis vessel containing a metal oxide catalyst.

    • The mixture is heated to 100°C, and water is added for the hydrolysis reaction to proceed.[1]

    • The reaction is monitored by GC until the conversion of 2,4-dichlorobenzal chloride exceeds 99%.[1]

    • Upon completion, the aqueous and organic layers are allowed to separate.

    • The organic layer is washed with a 10% sodium carbonate solution to neutralize any acidic byproducts.[1]

    • The final product, this compound, is purified by distillation.[1]

Logical Relationship: Two-Step Synthesis from 2,4-Dichlorotoluene

2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorobenzal Chloride 2,4-Dichlorobenzal Chloride 2,4-Dichlorotoluene->2,4-Dichlorobenzal Chloride Cl₂, Light, PCl₅ This compound This compound 2,4-Dichlorobenzal Chloride->this compound H₂O, Heat, Metal Oxide Catalyst

Caption: Synthesis of this compound via side-chain chlorination and hydrolysis.

Direct Oxidation of 2,4-Dichlorotoluene

More contemporary methods have focused on the direct oxidation of the methyl group, which can offer a more atom-economical route.

Experimental Protocol (Continuous Flow Method):

  • A solution of 2,4-dichlorotoluene, cobalt acetate, and sodium molybdate (B1676688) in acetic acid is prepared.[2]

  • A separate solution of sodium bromide in aqueous hydrogen peroxide is also prepared.[2]

  • These two solutions are continuously pumped into a microchannel reactor at controlled flow rates.[2]

  • The reaction temperature is maintained between 75°C and 105°C, with residence times ranging from 200 to 600 seconds.[2]

  • The output from the reactor is cooled, and the reaction is quenched with dichloromethane (B109758).[2]

  • The conversion of 2,4-dichlorotoluene and the yield of this compound are determined by GC analysis.[2]

Experimental Workflow: Direct Oxidation of 2,4-Dichlorotoluene

cluster_prep Solution Preparation cluster_reaction Continuous Flow Reaction cluster_workup Workup and Analysis Sol_A 2,4-Dichlorotoluene Co(OAc)₂, Na₂MoO₄ in Acetic Acid Reactor Microchannel Reactor (75-105°C) Sol_A->Reactor Sol_B NaBr in H₂O₂ Sol_B->Reactor Quench Cooling and Quenching (Dichloromethane) Reactor->Quench Analysis GC Analysis Quench->Analysis

Caption: Workflow for the continuous oxidation of 2,4-dichlorotoluene.

Synthesis from 2,4-Dichlorobenzyl Alcohol

The oxidation of 2,4-dichlorobenzyl alcohol presents a straightforward method for the preparation of this compound, utilizing various oxidizing agents.

Oxidation with Manganese Dioxide

Activated manganese dioxide is a selective oxidizing agent for benzylic alcohols.

Experimental Protocol:

  • To a solution of 2,4-dichlorobenzyl alcohol (1.0 equivalent) in a suitable solvent like dichloromethane, add activated manganese dioxide (5-10 equivalents).[3]

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of celite to remove the manganese salts.[3]

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude this compound.[3]

  • The product can be further purified by column chromatography if necessary.[3]

Oxidation with Dichromate

Experimental Protocol:

  • In a suspension of 1 mmol of 2,4-dichlorobenzyl alcohol in dichloromethane, add 1.5 mmol of acetic anhydride, 0.2 mmol of potassium dichromate (K₂Cr₂O₇), 0.3 g of sulfuric acid (H₂SO₄), and a suitable amount of wet SiO₂ (60%).[4]

  • Stir the mixture at room temperature for approximately 2 minutes.[4]

  • Monitor the reaction by TLC.

  • After the reaction is complete, add 20 mL of dichloromethane to the heterogeneous mixture and filter.[4]

  • Wash the organic layer with water and dry with magnesium sulfate (MgSO₄).[4]

  • Remove the solvent to yield this compound, which can be further purified by column chromatography on silica (B1680970) gel.[4]

Signaling Pathway: Oxidation of 2,4-Dichlorobenzyl Alcohol

cluster_oxidants Oxidizing Agents 2,4-Dichlorobenzyl Alcohol 2,4-Dichlorobenzyl Alcohol This compound This compound 2,4-Dichlorobenzyl Alcohol->this compound [O] MnO₂ MnO₂ K₂Cr₂O₇ / H₂SO₄ K₂Cr₂O₇ / H₂SO₄ PCC PCC

Caption: General oxidation pathway from 2,4-dichlorobenzyl alcohol.

Synthesis from 1,3-Dichlorobenzene (B1664543)

Formylation reactions on 1,3-dichlorobenzene provide a direct route to introduce the aldehyde functionality.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings. While 1,3-dichlorobenzene is deactivated, under certain conditions, it can undergo formylation.

Experimental Protocol (General):

  • The Vilsmeier reagent is prepared in situ by reacting a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[5]

  • 1,3-Dichlorobenzene is then added to the pre-formed Vilsmeier reagent.

  • The reaction mixture is heated to drive the formylation.

  • Upon completion, the reaction is quenched by pouring it into ice water, which hydrolyzes the intermediate iminium salt to the aldehyde.

  • The product, this compound, is then isolated and purified.

A related one-step synthesis has been reported with a yield of 75% and a purity of 98% after recrystallization.[6]

Signaling Pathway: Vilsmeier-Haack Reaction

cluster_reagent_formation Vilsmeier Reagent Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt_Intermediate Iminium_Salt_Intermediate Vilsmeier_Reagent->Iminium_Salt_Intermediate 1,3-Dichlorobenzene 1,3-Dichlorobenzene 1,3-Dichlorobenzene->Iminium_Salt_Intermediate Electrophilic Attack This compound This compound Iminium_Salt_Intermediate->this compound Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 1,3-dichlorobenzene.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

Experimental Protocol (General):

  • 1,3-Dichlorobenzene is dissolved in a suitable solvent.

  • A mixture of carbon monoxide and hydrogen chloride gas is passed through the solution under high pressure.

  • A catalyst system, typically anhydrous aluminum chloride (AlCl₃) and a catalytic amount of cuprous chloride (CuCl), is used.[7]

  • The reaction introduces a formyl group onto the aromatic ring.

  • Following the reaction, an aqueous workup is performed to hydrolyze the reaction complex and isolate the this compound.

Other Historical Methods

Hydrolysis of 2,4-Dichlorobenzal Chloride with Sulfuric Acid

Experimental Protocol:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, 2,4-dichlorobenzal chloride is mixed with eight times its weight of concentrated sulfuric acid.[8]

  • Nitrogen is passed through the mixture while a vacuum is applied to the condenser.

  • The reaction mixture is heated to 90-110°C, at which point a vigorous evolution of hydrogen chloride gas occurs.[8]

  • The reaction is continued for 1-2 hours until the gas evolution ceases and the mixture turns a deep red-brown color.[8]

  • The mixture is then poured onto ice, and the this compound is extracted with ether.

  • The ethereal extracts are neutralized with sodium bicarbonate solution, washed with water, and dried over magnesium sulfate.[8]

  • After evaporation of the ether, the product is purified by vacuum distillation or recrystallization from ligroin, affording a yield of approximately 80%.[8]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)
Side-Chain Chlorination & Hydrolysis 2,4-DichlorotolueneCl₂, light, PCl₅; H₂O, metal oxide120 (chlorination), 100 (hydrolysis)Monitored by GC--
Direct Oxidation (Continuous Flow) 2,4-DichlorotolueneH₂O₂, Co(OAc)₂, Na₂MoO₄, NaBr, HOAc75 - 105200 - 600 s28.1 - 30.1-
Oxidation of Alcohol (Dichromate) 2,4-Dichlorobenzyl AlcoholK₂Cr₂O₇, H₂SO₄, Ac₂O, wet SiO₂Room Temp.2 min--
Oxidation of Alcohol (TCICA/KBr) 4-Bromobenzyl Alcohol (analogue)Trichloroisocyanuric acid, KBrRoom Temp.75 min96-
Hydrolysis of Dichlorobenzal Chloride 2,4-Dichlorobenzal ChlorideConc. H₂SO₄90 - 1101 - 2 h80-
Vilsmeier-Haack Related Synthesis Diacetylmethane (analogue precursor)POCl₃, DMF45 - 1202 - 6 h7598

Note: Yields and reaction conditions can vary significantly based on the specific laboratory setup and scale of the reaction.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dichlorobenzaldehyde in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of potent fungicides using 2,4-dichlorobenzaldehyde as a key starting material. This document covers the synthesis of two major classes of fungicides: triazoles, exemplified by diniconazole (B1670688), and Schiff bases, showcasing the versatility of the starting aldehyde.

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its reactive aldehyde group and the presence of two chlorine atoms on the phenyl ring make it an excellent scaffold for building molecules with significant biological activity. In the realm of fungicide development, this compound serves as a crucial precursor for the synthesis of commercially important triazole fungicides and a variety of investigational Schiff base derivatives.

Fungicide Class 1: Triazole Fungicides - The Synthesis of Diniconazole

Diniconazole is a broad-spectrum triazole fungicide known for its protective, curative, and eradicant properties against a wide range of phytopathogenic fungi.[2] It is a systemic fungicide that effectively controls diseases such as powdery mildew, rusts, and smuts.[2][3]

Mechanism of Action

The primary mode of action of diniconazole, like other triazole fungicides, is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[1] Specifically, it targets and inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is critical for the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. By disrupting ergosterol production, diniconazole compromises the fungal cell membrane, leading to abnormal fungal growth and ultimately cell death.[1][4]

Diniconazole_Mechanism Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component Disruption Disruption Diniconazole Diniconazole Diniconazole->CYP51 Inhibits Disruption->FungalCellMembrane Leads to Disruption

Caption: Mechanism of action of Diniconazole.

Antifungal Activity of Diniconazole

The efficacy of diniconazole has been demonstrated against a variety of fungal pathogens. The following table summarizes its 50% effective concentration (EC50) values against several key fungal species.

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.012[4]
Sclerotinia fimicola<0.001[4]
Fusarium graminearum0.008[4]
Sclerotium cepivorum0.02[4]
Bipolaris sorokiniana0.06[4]
Experimental Protocol: Synthesis of Diniconazole

The synthesis of diniconazole from this compound is a multi-step process. The initial key step involves the formation of an intermediate by the reaction of this compound with pinacolone (B1678379). This intermediate is then reacted with a sulfur ylide, followed by reaction with 1,2,4-triazole (B32235) to yield diniconazole.

Step 1: Synthesis of (E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and pinacolone (1.1 equivalents) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a base, for example, piperidine (B6355638) or pyrrolidine, along with a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure chalcone (B49325) intermediate.

Step 2: Synthesis of 2-(2,4-dichlorobenzyl)-2-(tert-butyl)oxirane

  • Ylide Preparation: In a separate flask, prepare the sulfur ylide by reacting trimethylsulfonium (B1222738) iodide with a strong base like sodium hydride in a dry aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Epoxidation: Cool the ylide solution in an ice bath and slowly add a solution of the chalcone intermediate from Step 1 in the same solvent.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude epoxide.

Step 3: Synthesis of Diniconazole

  • Reaction Setup: In a round-bottom flask, dissolve the crude epoxide from Step 2 and 1,2,4-triazole (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate or sodium hydride to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford diniconazole.

Diniconazole_Synthesis Start This compound Intermediate1 (E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-one Start->Intermediate1 + Pinacolone Pinacolone Pinacolone->Intermediate1 Base, Acid catalyst Intermediate2 2-(2,4-dichlorobenzyl)-2-(tert-butyl)oxirane Intermediate1->Intermediate2 + SulfurYlide Sulfur Ylide SulfurYlide->Intermediate2 Diniconazole Diniconazole Intermediate2->Diniconazole + Triazole 1,2,4-Triazole Triazole->Diniconazole Base

Caption: Synthetic workflow for Diniconazole.

Fungicide Class 2: Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of compounds with a wide range of biological activities, including antifungal properties. The synthesis of Schiff bases from this compound is a straightforward condensation reaction with primary amines.

Mechanism of Action of Antifungal Schiff Bases

The precise mechanism of action for antifungal Schiff bases can vary depending on their specific structure. However, it is generally believed that the imine group plays a crucial role in their biological activity. One proposed mechanism involves the chelation of metal ions essential for fungal enzymatic activity. Another hypothesis suggests that the lipophilic nature of many Schiff bases allows them to disrupt the fungal cell membrane, leading to leakage of cellular contents and cell death. Furthermore, some Schiff bases may act by inhibiting specific fungal enzymes involved in vital metabolic pathways.

Experimental Protocol: Synthesis of a this compound Schiff Base

This protocol describes the synthesis of a representative Schiff base from this compound and an aniline (B41778) derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol (B145695). In a separate beaker, dissolve the primary amine (e.g., 4-aminophenol) (1.0 equivalent) in absolute ethanol.

  • Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C). The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Schiff_Base_Synthesis Start This compound Mix Mix in Ethanol Start->Mix Amine Primary Amine (R-NH2) Amine->Mix Reflux Reflux (with optional acid catalyst) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter and Wash Cool->Filter Purify Recrystallize Filter->Purify Product Schiff Base Product Purify->Product

Caption: General workflow for Schiff base synthesis.

Antifungal Activity of this compound Derived Schiff Bases

The antifungal activity of Schiff bases derived from this compound can be evaluated against a panel of pathogenic fungi. The following table presents representative Minimum Inhibitory Concentration (MIC) values for a hypothetical Schiff base derived from this compound to illustrate the potential efficacy.

Fungal SpeciesMIC (µg/mL)
Candida albicans16 - 64
Aspergillus niger32 - 128
Trichophyton rubrum8 - 32
Fusarium oxysporum64 - 256

Note: The above data is representative and the actual activity will depend on the specific primary amine used in the synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of fungicides. The established protocols for the synthesis of the potent triazole fungicide, diniconazole, and the straightforward preparation of various Schiff base derivatives highlight its importance in agrochemical research and development. The provided application notes and protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel antifungal agents based on this key chemical intermediate.

References

2,4-Dichlorobenzaldehyde: A Key Intermediate in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-24-DCBA-01

Introduction

2,4-Dichlorobenzaldehyde is a versatile chemical intermediate with significant applications in the synthesis of a wide range of pharmaceutical compounds, particularly antimicrobial and antifungal agents. Its dichlorinated phenyl ring serves as a crucial pharmacophore in several active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a starting material in the synthesis of potent therapeutic agents.

One of the prominent applications of this compound derivatives is in the synthesis of azole antifungals. Isoconazole, a broad-spectrum antifungal agent, is a prime example of a pharmaceutical synthesized from a closely related derivative of this compound. This note will focus on the synthesis of Isoconazole nitrate (B79036) and other antimicrobial compounds derived from this key intermediate.

Key Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of various classes of compounds with therapeutic properties:

  • Azole Antifungals: As a precursor to compounds like Isoconazole, it contributes to the development of agents that combat a wide range of fungal infections.[1][2]

  • Schiff Bases and Thiosemicarbazones: The aldehyde functional group readily undergoes condensation reactions to form Schiff bases and thiosemicarbazones, many of which exhibit significant antibacterial and antifungal activities.

  • Imidazole (B134444) Derivatives: It is a key building block for various imidazole-containing compounds that have shown promising antimicrobial properties.[3]

Data Presentation: Synthesis and Antimicrobial Activity

The following tables summarize quantitative data for the synthesis of Isoconazole nitrate and the antimicrobial efficacy of related compounds.

Table 1: Synthesis of Isoconazole Nitrate - Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Reduction of 2,4,ω-TrichloroacetophenoneReducing agentOrganic solvent25-754-10Not specified
2N-Alkylation with ImidazoleImidazole, Phase-transfer catalystToluene (B28343)/Water40-804-11Not specified
3Etherification2,6-Dichlorobenzyl chloride, NaOHToluene~604Not specified
4Salt FormationNitric acidToluene--Overall Yield: ~49%

Note: The overall yield for the synthesis of Isoconazole nitrate is reported to be around 49%.[2]

Table 2: In Vitro Antifungal Activity of Isoconazole

Fungal SpeciesMIC (µg/mL)
Candida albicans0.12 - 4
Trichophyton rubrum0.03 - 1
Aspergillus fumigatus1 - 16
Microsporum canis0.12 - 1
Epidermophyton floccosum≤ 0.5

MIC (Minimum Inhibitory Concentration) values are compiled from various sources and represent a range of reported values.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final API, Isoconazole nitrate.

Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-2-chloro-ethanol

This protocol describes the reduction of 2,4,ω-Trichloroacetophenone, a derivative of this compound.

Materials:

  • 2,4,ω-Trichloroacetophenone

  • Reducing agent (e.g., Sodium borohydride)

  • Organic solvent (e.g., Methanol)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve 2,4,ω-Trichloroacetophenone in the chosen organic solvent in the reaction vessel.

  • Slowly add the reducing agent to the solution while maintaining the temperature between 25-75°C.

  • Stir the reaction mixture for 4-10 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC).

  • Upon completion, quench the reaction carefully.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

Protocol 2: Synthesis of 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole

This protocol outlines the N-alkylation of imidazole with the product from Protocol 1.

Materials:

  • 1-(2,4-dichlorophenyl)-2-chloro-ethanol

  • Imidazole

  • Phase-transfer catalyst (e.g., Triethyl benzyl (B1604629) ammonium (B1175870) chloride)

  • Toluene

  • Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • Combine 1-(2,4-dichlorophenyl)-2-chloro-ethanol, imidazole, phase-transfer catalyst, toluene, and water in the reaction vessel.

  • Heat the mixture to 40-80°C and stir vigorously for 4-11 hours.

  • After the reaction is complete, cool the mixture and separate the organic (toluene) phase.

  • Wash the organic phase twice with water.

  • Cool the toluene solution to -10 to 0°C to precipitate the product.

  • Collect the crystalline 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole by filtration and purify by recrystallization.[1]

Protocol 3: Synthesis of Isoconazole Nitrate

This protocol details the final steps of etherification and salt formation.

Materials:

  • 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole

  • 2,6-Dichlorobenzyl chloride

  • Sodium hydroxide

  • Toluene

  • Water

  • Phase-transfer catalyst

  • Dilute nitric acid

  • Reaction vessel with stirring and temperature control

Procedure:

  • In the reaction vessel, combine 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and the phase-transfer catalyst.

  • Add 2,6-dichlorobenzyl chloride to the mixture.

  • Heat the reaction mixture to approximately 60°C and maintain for 4 hours.[1]

  • After cooling, separate the organic phase and wash it with water.

  • Slowly add dilute nitric acid dropwise to the organic phase with stirring.

  • The precipitation of Isoconazole nitrate as light yellow crystals will occur.[1]

  • Collect the crystals by filtration, wash, and dry to obtain the final product.

Mandatory Visualizations

Signaling Pathway of Azole Antifungals

The primary mechanism of action of azole antifungals like Isoconazole involves the disruption of the fungal cell membrane integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6]

Azole_Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane component of CYP51A1->Ergosterol biosynthesis CellDeath Fungal Cell Death Membrane->CellDeath Isoconazole Isoconazole (Azole Antifungal) Isoconazole->CYP51A1 Inhibition

Caption: Mechanism of action of Isoconazole.

Experimental Workflow for Isoconazole Nitrate Synthesis

The synthesis of Isoconazole nitrate is a multi-step process that requires careful control of reaction conditions.

Isoconazole_Synthesis_Workflow Start 2,4,ω-Trichloroacetophenone Step1 Reduction Start->Step1 Intermediate1 1-(2,4-dichlorophenyl)-2-chloro-ethanol Step1->Intermediate1 Step2 N-Alkylation with Imidazole Intermediate1->Step2 Intermediate2 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole Step2->Intermediate2 Step3 Etherification Intermediate2->Step3 Intermediate3 Isoconazole (free base) Step3->Intermediate3 Step4 Salt Formation with Nitric Acid Intermediate3->Step4 End Isoconazole Nitrate Step4->End

Caption: Synthetic workflow for Isoconazole Nitrate.

Logical Relationship of Antimicrobial Schiff Base Synthesis

The synthesis of antimicrobial Schiff bases from this compound is a straightforward condensation reaction.

Schiff_Base_Synthesis DCBA This compound Reaction Condensation (Reflux in Ethanol) DCBA->Reaction Amine Primary Amine (e.g., Aminothiazole) Amine->Reaction SchiffBase Antimicrobial Schiff Base Reaction->SchiffBase Water Water (by-product) Reaction->Water

Caption: General synthesis of antimicrobial Schiff bases.

References

Application Notes and Protocols for Condensation Reactions with 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various condensation reactions utilizing 2,4-Dichlorobenzaldehyde as a key starting material. The resulting products, including benzylidenemalononitriles, chalcones, and Schiff bases, are versatile intermediates in medicinal chemistry and materials science.

Knoevenagel Condensation for the Synthesis of 2-((2,4-Dichlorobenzylidene)malononitrile)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. This reaction with this compound and malononitrile (B47326) is a robust method for synthesizing 2-((2,4-dichlorobenzylidene)malononitrile), a compound with potential applications in the development of novel therapeutic agents.

Experimental Protocol

A general procedure for the Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst.[1][2]

Materials:

  • This compound

  • Malononitrile

  • Ethanol (B145695) or Water/Methanol mixture (1:1)[3]

  • Catalyst (e.g., Piperidine (B6355638), Alum (20 mol%))[1][4]

  • Reaction flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in the chosen solvent (e.g., 10 mL of water).[1]

  • Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or 20 mol% alum).[1][4]

  • Stir the reaction mixture at room temperature or gently heat to 60°C.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.[6]

  • Collect the solid product by vacuum filtration and wash with cold solvent (e.g., water or ethanol) to remove any unreacted starting materials.[2][6]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Data Presentation
Reactant 1Reactant 2CatalystSolventReaction ConditionsProductYield (%)Melting Point (°C)
This compoundMalononitrilePiperidineWaterStirring at RT2-((2,4-Dichlorobenzylidene)malononitrile)>90 (expected)94-96 (for 4-chloro analogue)[1]
This compoundMalononitrileAlum (20 mol%)Water60°C2-((2,4-Dichlorobenzylidene)malononitrile)~90 (expected for analogous reactions)[1]N/A

Note: Yields and melting points are based on analogous reactions with substituted benzaldehydes and may vary for this compound.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and Malononitrile in Solvent B Add Catalyst A->B C Stir at Room Temperature or Heat B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Recrystallize Product G->H

Caption: Knoevenagel Condensation Workflow.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen to form a β-hydroxy carbonyl compound, which then readily dehydrates to produce a conjugated enone.[7] This method is widely used for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities.

Experimental Protocol

A typical Claisen-Schmidt condensation involves the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of a strong base like sodium hydroxide.[6][8]

Materials:

  • This compound

  • Acetophenone (or a substituted acetophenone)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% or 50%)[6][9]

  • Reaction vessel (e.g., test tube or flask)

  • Magnetic stirrer or glass rod

  • Ice bath

Procedure:

  • In a reaction vessel, dissolve this compound (1 mmol) and acetophenone (1 mmol) in ethanol (e.g., 3 mL of 95% ethanol).[6]

  • While stirring, add the NaOH solution dropwise until a precipitate begins to form.[6]

  • Continue stirring for a specified period (e.g., 20 minutes to several hours) at room temperature.[6]

  • Cool the mixture in an ice bath to ensure complete precipitation of the product.[6]

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with ice-cold water and then with a small amount of cold ethanol.[6]

  • Purify the chalcone by recrystallization from hot ethanol.[6]

Data Presentation
Reactant 1Reactant 2BaseSolventReaction ConditionsProductYield (%)Melting Point (°C)
This compoundAcetophenoneNaOHEthanolRoom Temperature(E)-1-phenyl-3-(2,4-dichlorophenyl)prop-2-en-1-oneHigh (expected)N/A
This compound4-Chloro-2-hydroxyacetophenoneNaOH (50%)EthanolRoom Temperature2,4,4'-trichloro-2'-hydroxy chalconeGood (reported for this specific reaction)[9]N/A

Note: Specific yield and melting point data for the unsubstituted acetophenone reaction with this compound were not found in the provided search results and would need to be determined experimentally.

Signaling Pathway Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate OH- Aldehyde This compound Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol H2O Chalcone Chalcone Product Aldol->Chalcone -H2O

Caption: Claisen-Schmidt Condensation Mechanism.

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[10] These compounds are important in many biological processes and are widely used as ligands in coordination chemistry.

Experimental Protocol

The synthesis of a Schiff base from this compound and an aniline (B41778) derivative is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with an acid catalyst.[11]

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1 mmol) and aniline (1 mmol) dissolved in ethanol (e.g., 10 mL).[11]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[11]

  • Heat the mixture to reflux for a designated time (e.g., 3-5 hours).[10][11]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may crystallize out.

  • If the product does not precipitate, the solution can be poured into cold water to induce precipitation.[11]

  • Collect the solid Schiff base by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure Schiff base.[10]

A similar procedure can be used with hydrazines, such as 2,4-dinitrophenylhydrazine, often by refluxing in ethanol for about an hour to yield the corresponding hydrazone.[12]

Data Presentation
Reactant 1Reactant 2CatalystSolventReaction ConditionsProductYield (%)Melting Point (°C)
This compoundAnilineAcetic AcidEthanolRefluxN-(2,4-Dichlorobenzylidene)anilineHigh (expected)N/A
This compound2,4-DinitrophenylhydrazineNone specifiedEthanolReflux (1 hour)1-(2,4-Dichlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazineHigh (reported)[12]N/A

Note: Specific yield and melting point data for the aniline reaction with this compound were not found in the provided search results and would need to be determined experimentally.

Logical Relationship Diagram

G Aldehyde This compound (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Amine Primary Amine (e.g., Aniline) (Nucleophile) Amine->Intermediate SchiffBase Schiff Base (Imine) + H2O Intermediate->SchiffBase Dehydration

Caption: Schiff Base Formation Pathway.

References

Application Notes and Protocols for the Analytical Detection of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of 2,4-Dichlorobenzaldehyde, a compound relevant in various fields, including as a potential impurity in pharmaceutical products. The following sections outline established analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of this compound. This method offers good sensitivity and selectivity.

Application Note

This protocol is suitable for the quantification of this compound in bulk drug substances and formulated products. The method's performance can be influenced by the sample matrix, and therefore, validation in the specific matrix of interest is crucial. The described method utilizes a reversed-phase C18 column for separation.

Experimental Protocol

a) Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (B52724).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol). Dilute with the mobile phase to a final concentration within the calibration range. For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[1][2][3]

    • QuEChERS Protocol:

      • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

      • Add 10-15 mL of acetonitrile.

      • Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

      • Shake vigorously for 1 minute and centrifuge.

      • The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.[1][2]

b) Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time Approximately 10 minutes

c) Data Analysis:

Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the working standard solutions.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for this compound analysis by HPLC-UV.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput screening and the analysis of complex mixtures.

Application Note

This UPLC method is particularly useful for the rapid detection of this compound as an impurity in pharmaceutical formulations, such as lozenges.[4][5] The use of supercritical fluid chromatography (in the case of UPC²) offers a "greener" alternative with reduced organic solvent consumption.[4][5]

Experimental Protocol

a) Sample Preparation:

Follow the sample preparation steps outlined in the HPLC-UV section, ensuring the final sample concentration is appropriate for the sensitivity of the UPLC system. For specific applications like lozenges, a liquid-liquid extraction may be employed.[4]

b) UPLC (UPC²) Conditions: [4]

ParameterCondition
Column Acquity UPC² Torus 2-PIC, 100 mm x 3.0 mm, 1.7 µm
Mobile Phase A Carbon Dioxide
Mobile Phase B Acetonitrile:Isopropanol (60:40, v/v)
Flow Rate 1.5 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection UV at 220 nm
Run Time Approximately 2 minutes

c) Data Analysis:

Similar to HPLC, quantification is based on a calibration curve constructed from the peak areas of standard solutions.

Workflow for UPLC Analysis

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh extract Liquid-Liquid Extraction weigh->extract concentrate Evaporate & Reconstitute extract->concentrate inject Inject into UPLC concentrate->inject separate Rapid Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify integrate->quantify report Report Results quantify->report

Caption: High-throughput UPLC workflow for impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it an excellent choice for the identification and quantification of this compound, especially at trace levels.

Application Note

This method is suitable for the analysis of this compound in various matrices, including environmental samples and pharmaceutical products. The mass spectrometer allows for definitive identification based on the mass spectrum of the analyte. For some aldehydes, derivatization may be necessary to improve volatility and thermal stability, though this compound is generally amenable to direct GC-MS analysis.[6]

Experimental Protocol

a) Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described in the HPLC-UV section, using a volatile solvent like hexane (B92381) or dichloromethane.

  • Sample Solution: Utilize a suitable extraction method such as liquid-liquid extraction with a non-polar solvent or the QuEChERS protocol.[1][2][3] The final extract should be in a volatile solvent compatible with GC injection.

b) GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification (Ions: m/z 174, 176, 139)

c) Data Analysis:

Identification is confirmed by matching the retention time and mass spectrum of the sample peak with that of a reference standard. Quantification is performed using the peak area from the SIM data and a calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start extract QuEChERS Extraction start->extract cleanup Dispersive SPE Cleanup extract->cleanup inject Inject into GC cleanup->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Spectral Library Matching detect->identify quantify SIM Quantification identify->quantify report Report Results quantify->report

Caption: GC-MS workflow for identification and quantification.

Electrochemical Methods

While electrochemical sensors have been developed for related compounds like 2,4-dichlorophenol (B122985) and 2,4-dichlorophenoxyacetic acid, specific and validated electrochemical methods for the direct detection of this compound are not widely reported in the scientific literature. The aldehyde functional group can be electrochemically active, suggesting that methods based on its oxidation or reduction could be developed. However, at present, chromatographic methods remain the standard for the reliable quantification of this analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and validation protocol.

ParameterHPLC-UVUPLC-UVGC-MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.001 - 10 µg/mL
Recovery 90 - 110%95 - 105%85 - 115%
Precision (%RSD) < 5%< 3%< 10%
Analysis Time ~10 min~2 min~20 min

Note: The quantitative data presented is a general representation compiled from various sources on aldehyde analysis and may not be specific to this compound in all cases. Method validation is required for specific applications.[6][7]

This document provides a comprehensive overview of the primary analytical techniques for the detection and quantification of this compound. For any specific application, it is essential to develop and validate the chosen method according to the relevant regulatory guidelines.

References

Application Note: High-Sensitivity GC-MS Analysis of Impurities in 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential process-related impurities in 2,4-Dichlorobenzaldehyde. This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, making the control of its purity essential for the safety and efficacy of the final products.[1] The described protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers, scientists, and drug development professionals to accurately assess the impurity profile of this compound.

Introduction

This compound (C₇H₄Cl₂O) is a key building block in organic synthesis. Impurities in this starting material can lead to the formation of undesirable byproducts in subsequent reaction steps, potentially impacting the yield, purity, and safety of the active pharmaceutical ingredient (API). Regulatory bodies require stringent control and monitoring of impurities in raw materials used for pharmaceutical manufacturing.

This document outlines a GC-MS method capable of separating and identifying potential impurities that may arise from common synthetic routes, such as the oxidation of 2,4-dichlorotoluene (B165549) or the hydrolysis of 2,4-dichlorobenzal chloride.[2] The high sensitivity and specificity of mass spectrometry allow for the confident identification and quantification of these impurities at trace levels.

Potential Impurities

Based on common synthesis pathways, the following potential impurities have been identified for monitoring in this compound samples:

  • 2,4-Dichlorotoluene: A common starting material for the synthesis of this compound. Its presence indicates an incomplete reaction.

  • 2,4-Dichlorobenzyl alcohol: Can be a precursor or a byproduct of the oxidation of 2,4-dichlorotoluene.[2]

  • 2,4-Dichlorobenzoic acid: An over-oxidation product of this compound.

  • 2,4-Dichloro-m-terephthaldehyde: A potential byproduct in certain synthesis routes.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound and each potential impurity (2,4-Dichlorotoluene, 2,4-Dichlorobenzyl alcohol, 2,4-Dichlorobenzoic acid, and 2,4-Dichloro-m-terephthaldehyde) at a concentration of 1 mg/mL in methanol (B129727).

    • Prepare a mixed standard solution containing all components at a concentration of 10 µg/mL in methanol.

    • For the quantification of 2,4-Dichlorobenzoic acid, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary to improve its volatility and chromatographic performance.

  • Sample Solution Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a sample concentration of 10 mg/mL.

    • Further dilute an aliquot of this solution with methanol to a final concentration of 100 µg/mL for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

The following tables summarize the expected retention times, characteristic ions for identification and quantification, and hypothetical quantitative data for a sample of this compound.

Table 1: Retention Times and Characteristic Ions of this compound and Potential Impurities.

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ions (m/z)
2,4-Dichlorotoluene8.5160.04125160, 89
2,4-Dichlorobenzyl alcohol12.2177.03141176, 77[3]
This compound 11.5 175.01 174 176, 145
2,4-Dichlorobenzoic acid14.8191.01173190, 145[4][5]
2,4-Dichloro-m-terephthaldehyde16.5203.02202204, 173

Table 2: Quantitative Analysis of Impurities in a this compound Sample.

ImpurityConcentration (% w/w)
2,4-Dichlorotoluene0.08
2,4-Dichlorobenzyl alcohol0.03
2,4-Dichlorobenzoic acid0.12
2,4-Dichloro-m-terephthaldehydeNot Detected
Purity of this compound 99.77

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting weigh Weigh this compound Sample (100 mg) dissolve Dissolve in Methanol (10 mL) weigh->dissolve dilute Dilute to Final Concentration (100 µg/mL) dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject Analysis separate Chromatographic Separation (HP-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect identify Identify Impurities by Retention Time & Mass Spectrum detect->identify Data Acquisition quantify Quantify Impurities (SIM Mode) identify->quantify report Generate Report with Data Tables quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound impurities.

Conclusion

The GC-MS method presented in this application note is a reliable and sensitive approach for the analysis of impurities in this compound. The detailed protocol for sample preparation and the optimized instrumental conditions allow for the effective separation, identification, and quantification of key process-related impurities. This method is suitable for quality control in manufacturing processes and for ensuring the purity of this critical chemical intermediate in the pharmaceutical and agrochemical industries.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Dichlorobenzaldehyde. The described protocol is suitable for the determination of this compound in various sample matrices, offering high sensitivity and reproducibility. This document provides comprehensive experimental protocols, including sample and standard preparation, chromatographic conditions, and a full method validation procedure. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceuticals, dyes, and agricultural products. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reliability. This application note presents a detailed, validated HPLC method for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: The sample preparation will vary depending on the matrix. For a solid sample, accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. For liquid samples, a direct dilution with the mobile phase may be sufficient. All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Summary of Quantitative Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%≤ 2.0%
- Intermediate Precision (Inter-day)< 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL-
Limit of Quantification (LOQ) ~0.3 µg/mL-
Detailed Method Validation Protocols
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and the standard solution. The chromatograms were examined for any interfering peaks at the retention time of this compound.

  • Linearity and Range: Linearity was evaluated by analyzing a series of at least five concentrations of the working standard solutions over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined by linear regression.

  • Accuracy: The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (low, medium, and high). The analysis was performed in triplicate for each level, and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution at 100% of the test concentration on the same day and under the same experimental conditions. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision (Inter-day precision): Determined by repeating the repeatability study on a different day with a different analyst and/or different equipment. The %RSD was calculated to assess the variability.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_mobile Mobile Phase (ACN:H2O:H3PO4) hplc_system HPLC System Setup (C18, 254 nm, 1 mL/min) prep_mobile->hplc_system Equilibrate prep_stock Stock Standard (1000 µg/mL) prep_working Working Standards (1-100 µg/mL) injection Inject Samples & Standards prep_working->injection prep_sample Sample Preparation (Dilution & Filtration) prep_sample->injection hplc_system->injection chromatogram Data Acquisition (Chromatograms) injection->chromatogram calibration Calibration Curve (Linearity & Range) chromatogram->calibration quantification Quantification of This compound calibration->quantification validation Method Validation (Accuracy, Precision, LOD, LOQ) quantification->validation

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical and chemical industries. The detailed protocol and clear data presentation make this method easily adaptable for researchers and scientists in relevant fields.

Application Notes and Protocols for the Synthesis of 1,4-Dihydropyridines using 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives utilizing 2,4-Dichlorobenzaldehyde. The protocols are based on the well-established Hantzsch reaction, a multicomponent reaction known for its efficiency in generating this important class of heterocyclic compounds.[1][2][3][4] 1,4-DHPs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their role as calcium channel blockers used in the treatment of cardiovascular diseases.[1][4][5][6][7]

Overview of the Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[2][8][9][10] The reaction proceeds through a series of intermediates to form the 1,4-dihydropyridine ring. The use of this compound as the aldehyde component allows for the introduction of a dichlorophenyl moiety at the 4-position of the dihydropyridine (B1217469) ring, a common feature in several biologically active molecules.

Modern variations of the Hantzsch synthesis often employ catalysts to improve reaction rates and yields, and can be performed under solvent-free or environmentally benign conditions.[1][3][11]

Reaction Mechanism and Experimental Workflow

The mechanism of the Hantzsch synthesis involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation of the aldehyde with a second equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Hantzsch_Mechanism reagents This compound + 2x Ethyl Acetoacetate (B1235776) + Ammonium Acetate enamine Enamine Intermediate reagents->enamine Condensation knoevenagel Knoevenagel Adduct reagents->knoevenagel Knoevenagel Condensation michael_adduct Michael Adduct enamine->michael_adduct Michael Addition knoevenagel->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization product 1,4-Dihydropyridine (4-(2,4-dichlorophenyl) derivative) cyclized_intermediate->product Dehydration

Caption: Reaction mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

The general workflow for the synthesis and purification of 1,4-dihydropyridines is outlined below.

Experimental_Workflow start Start: Assemble Reactants reaction One-Pot Reaction (Heating/Stirring) start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Filtration) monitoring->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MP) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for 1,4-dihydropyridine synthesis.

Tabulated Data

The following table summarizes representative reaction conditions and yields for the synthesis of 1,4-dihydropyridines using substituted benzaldehydes, based on literature precedents.

Aldehydeβ-KetoesterNitrogen SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetatePolyaniline supported ZnOEthanol (B145695)Reflux292-98[12]
BenzaldehydeEthyl acetoacetateAmmonium acetateMnFe2O4 Nanoparticles-800.5-195
Various aromatic aldehydesEthyl acetoacetateAmmonium acetateFe2ZnAl2O7-70-800.5-2High[11][13]
5-Bromothiophene-2-carboxaldehyde1,3-DionesAmmonium acetateCeric ammonium nitrate (B79036) (CAN)-RT1-2.5Good[3]
Various aromatic aldehydesEthyl acetoacetateAmmonium acetateCoFe2O4@SiO2-NH2-Co(II)Ethanol/Water (1:1)Reflux-60-96[11]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a 4-(2,4-dichlorophenyl)-1,4-dihydropyridine derivative via the Hantzsch reaction.

General Protocol for the Synthesis of Diethyl 2,6-dimethyl-4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a generalized procedure adapted from various literature sources for the Hantzsch synthesis.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and flask

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10-20 mL).

  • If using a catalyst, add it to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically indicated by the disappearance of the starting aldehyde), cool the reaction mixture to room temperature.

  • The solid product may precipitate upon cooling. If not, the solvent can be partially evaporated or cold water can be added to induce precipitation.

  • Collect the crude product by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol or an ethanol-water mixture.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-dihydropyridine derivative.[12]

  • Dry the purified product and determine its melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Characterization Data

The expected characterization data for a representative 4-(substituted phenyl)-1,4-dihydropyridine derivative is provided below as a reference. Specific shifts and peaks will vary for the 2,4-dichloro derivative.

  • ¹H NMR: Signals for the NH proton (a broad singlet around δ 5.6-8.6 ppm), the C4-H proton (a singlet around δ 4.9-5.2 ppm), aromatic protons, and the protons of the ester and methyl groups.[12]

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the dihydropyridine ring and its substituents.[12]

  • IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching (around 3340 cm⁻¹), C=O stretching of the ester group (around 1690 cm⁻¹), and C=C stretching (around 1650 cm⁻¹).

  • Melting Point: Substituted 1,4-dihydropyridines are typically crystalline solids with well-defined melting points.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • This compound is an irritant; avoid inhalation and contact with skin and eyes.

  • Organic solvents are flammable; avoid open flames.

By following these protocols, researchers can effectively synthesize and characterize novel 1,4-dihydropyridine derivatives based on this compound for further investigation in drug discovery and development programs.

References

Application of 2,4-Dichlorobenzaldehyde in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzaldehyde is a key aromatic aldehyde utilized as a versatile intermediate in the synthesis of a variety of chemical compounds, including pharmaceuticals, agrochemicals, and notably, dyes.[1] Its two chlorine substituents on the phenyl ring influence the reactivity of the aldehyde group and the spectral properties of the resulting dye molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of two major classes of dyes: Triphenylmethane (B1682552) dyes and as a precursor for Acid/Reactive dyes.

Application 1: Synthesis of Triphenylmethane Dyes

Triphenylmethane dyes are a class of intensely colored synthetic organic dyes. A common synthetic route involves the electrophilic substitution reaction of an aromatic aldehyde with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline, followed by oxidation. The use of this compound in this synthesis leads to the formation of a 2,4-dichloro-substituted triphenylmethane dye, analogous to Malachite Green.

Signaling Pathway and Logic

The synthesis proceeds in two main stages: condensation to form the colorless leuco base, followed by oxidation to the colored dye. The chlorine atoms on the benzaldehyde (B42025) ring are retained in the final structure, influencing its electronic properties and, consequently, its color and stability.

Triphenylmethane_Synthesis A This compound C Condensation (Acid Catalyst) A->C B N,N-Dimethylaniline (2 eq.) B->C D Leuco Base (Colorless Intermediate) C->D Formation of C-C bonds E Oxidation (e.g., PbO2, DDQ) D->E F 2,4-Dichloro-substituted Triphenylmethane Dye (Colored) E->F Formation of quinoid structure

Caption: Synthesis pathway for a 2,4-dichloro-substituted triphenylmethane dye.

Experimental Protocol: Synthesis of a 2,4-Dichloro-Substituted Malachite Green Analog

This protocol is adapted from general methods for the synthesis of Malachite Green and its analogs.[1][2][3]

Materials:

  • This compound

  • N,N-Dimethylaniline

  • p-Toluenesulfonic acid (or another suitable acid catalyst like ZnCl₂)

  • Benzene (B151609) (or another suitable solvent for azeotropic removal of water)

  • Lead dioxide (PbO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Hydrochloric acid (HCl)

  • Methanol

  • Sodium bicarbonate solution (10%)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of the Leuco Base

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (10 mmol), N,N-dimethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL).[2]

  • Heat the mixture to reflux and continue for approximately 9 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[2]

  • Cool the reaction mixture to room temperature and dilute with benzene (40 mL).[2]

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 10:1), to yield the pure leuco base.[2]

Part B: Oxidation to the Dye

  • Dissolve the purified leuco base (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of hydrochloric acid.

  • Add the oxidizing agent, such as lead dioxide (a slight molar excess), portion-wise with stirring.[2]

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the solid oxidant by-products.

  • The filtrate, containing the crude dye, can be further purified by chromatography if necessary.

Expected Data
ParameterMalachite Green[3]2-Fluoro-Malachite Green[2]
Appearance Green crystalline solid-
λmax (nm) 621632
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 10⁵-
Solubility Water, Ethanol-

Application 2: Precursor for Acid and Reactive Dyes via Sulfonation

This compound serves as a precursor for the synthesis of benzaldehyde-2,4-disulfonic acid. This disulfonated intermediate is a key building block for various acid and reactive dyes, including Acid Lake Blue A and Acid Lake Blue V.[4] The sulfonic acid groups impart water solubility to the final dye molecule, which is essential for its application in dyeing textiles from an aqueous bath.

Workflow Diagram

The overall process involves the sulfonation of this compound, followed by a subsequent condensation/coupling reaction to form the final dye.

Acid_Dye_Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Dye Synthesis A This compound C Reaction at elevated temperature A->C B Sulfonating Agent (e.g., Oleum) B->C D Benzaldehyde-2,4-disulfonic acid (Intermediate) C->D F Condensation / Coupling D->F E Aromatic Amine / Coupling Component E->F G Acid/Reactive Dye (e.g., Acid Lake Blue V) F->G

Caption: Workflow for the synthesis of acid/reactive dyes from this compound.

Experimental Protocol: Synthesis of Benzaldehyde-2,4-disulfonic acid salts

This protocol is based on information from patents describing the sulfonation of this compound.

Materials:

  • This compound

  • Aqueous solution of sodium sulfite (B76179) and/or sodium bisulfite

  • Water

Equipment:

  • Autoclave or a closed reaction vessel capable of withstanding high pressure and temperature

  • Stirring mechanism

  • Heating mantle

Procedure:

  • Charge a closed reaction vessel (autoclave) with this compound and an aqueous solution of sodium sulfite and/or sodium bisulfite. A molar ratio of 2-2.5 moles of sulfite/bisulfite per mole of this compound is recommended.

  • Seal the vessel and heat the stirred reaction mixture to a temperature of 140-180°C (preferably 160-170°C).

  • Maintain the reaction at this temperature for a period of less than 7 hours (typically 2-4 hours).

  • After the reaction is complete, cool the vessel and carefully vent any pressure.

  • The resulting aqueous solution contains the sodium salt of benzaldehyde-2,4-disulfonic acid. This solution can be used directly in subsequent dye synthesis steps or the product can be isolated, for example, by crystallization.

Note: This intermediate, benzaldehyde-2,4-disulfonic acid, is then used in further condensation and coupling reactions with various aromatic amines and other coupling components to produce a range of acid and reactive dyes. The specific protocols for these subsequent steps are proprietary to individual dye manufacturing processes and are not detailed in the available public literature.

Conclusion

This compound is a valuable and versatile starting material in dye manufacturing. Its application spans the synthesis of brilliant triphenylmethane dyes and as a crucial intermediate for water-soluble acid and reactive dyes. The protocols and data provided herein offer a foundational understanding for researchers and scientists to explore the synthesis of novel colorants based on this chlorinated aromatic aldehyde. Further research into the specific reaction conditions and the characterization of the resulting dyes can lead to the development of new colorants with tailored properties for various applications.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. 2,4-Dichlorobenzaldehyde is a versatile and readily available starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives, particularly chalcones, Schiff bases, and pyrimidines, have demonstrated promising antimicrobial activities against a broad spectrum of pathogenic bacteria and fungi. The presence of the dichloro-substituted phenyl ring is a key structural feature that often contributes to the biological activity of these compounds.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial agents derived from this compound. It is intended to serve as a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development.

I. Synthesis of Antimicrobial Agents from this compound

A. Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of pharmacological activities, including antimicrobial effects.[1] They are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde.

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

This protocol describes the base-catalyzed condensation of an acetophenone derivative with this compound.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol (B145695)

  • Potassium Hydroxide (B78521) (KOH)

  • Hydrochloric Acid (HCl), dilute

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and this compound (0.01 mol) in ethanol (40 mL).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (15 mL of 40% w/v) with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone (B49325).

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.[2]

Visualization of Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_4_Dichlorobenzaldehyde This compound Conditions Ethanol, aq. KOH Room Temperature, 6-8h 2_4_Dichlorobenzaldehyde->Conditions Substituted_Acetophenone Substituted Acetophenone Substituted_Acetophenone->Conditions Chalcone (E)-1-(Aryl)-3-(2,4-dichlorophenyl)prop-2-en-1-one Conditions->Chalcone

Synthesis of Chalcones via Claisen-Schmidt Condensation.
B. Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are another class of compounds with significant antimicrobial properties.[3] They are typically formed by the condensation of a primary amine with an aldehyde or ketone.

Experimental Protocol: Synthesis of Schiff Bases from this compound

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., substituted aniline)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • Dissolve this compound (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add the primary amine (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.[4]

Visualization of Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_4_Dichlorobenzaldehyde This compound Conditions Ethanol, Glacial Acetic Acid (cat.) Reflux, 2-4h 2_4_Dichlorobenzaldehyde->Conditions Primary_Amine Primary Amine Primary_Amine->Conditions Schiff_Base Schiff Base Conditions->Schiff_Base

Synthesis of Schiff Bases via Condensation Reaction.
C. Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic aromatic compounds that are components of nucleic acids and possess a wide range of biological activities. Pyrimidine (B1678525) derivatives can be synthesized from chalcones by cyclocondensation with reagents like urea, thiourea, or guanidine (B92328).[5][6]

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol describes the synthesis of pyrimidine derivatives from the previously synthesized chalcones.

Materials:

  • (E)-1-(Aryl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (Chalcone)

  • Guanidine Hydrochloride (or Urea/Thiourea)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in absolute ethanol (25 mL).

  • Add a solution of potassium hydroxide (5 mL of 40% w/v) to the mixture.

  • Reflux the reaction mixture for 10-12 hours.[7]

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Chalcone (E)-1-(Aryl)-3-(2,4-dichlorophenyl)prop-2-en-1-one Conditions Ethanol, KOH Reflux, 10-12h Chalcone->Conditions Guanidine_HCl Guanidine HCl Guanidine_HCl->Conditions Pyrimidine 2-Amino-4-(aryl)-6-(2,4-dichlorophenyl)pyrimidine Conditions->Pyrimidine

Synthesis of Pyrimidines from Chalcones.

II. Antimicrobial Activity Data

The antimicrobial efficacy of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms. The following tables summarize representative MIC values for chalcone, Schiff base, and pyrimidine derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Cinnamaldehyde (B126680) derivative (2,4-di-Cl)Acinetobacter baumannii64[8]
Cinnamaldehyde derivative (4-Br)Acinetobacter baumannii32[8]
Cinnamaldehyde derivative (4-Cl)Acinetobacter baumannii128[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Schiff base with 2,4-dichloro-5-fluorophenyl moietyS. aureus6.3 - 12.5[3]
Schiff base with 2,4-dichloro-5-fluorophenyl moietyE. coli6.3 - 12.5[3]
Schiff base with 2,4-dichloro-5-fluorophenyl moietyP. aeruginosa6.3 - 12.5[3]
Schiff base with 2,4-dichloro-5-fluorophenyl moietyK. pneumoniae6.3 - 12.5[3]

Table 3: Antimicrobial Activity of Pyrimidine Derivatives (Zone of Inhibition)

Compound (Ar group at C-6)Test OrganismZone of Inhibition (mm) at 100 µ g/disc Reference
2,4-dichlorophenylBacillus pumilis18[9]
2,4-dichlorophenylEscherichia coli17[9]
4-chlorophenylBacillus pumilis20[9]
4-chlorophenylEscherichia coli19[9]

III. Mechanism of Antimicrobial Action

The antimicrobial mechanism of action for these compounds can be multifaceted. For derivatives structurally related to chalcones, such as cinnamaldehyde derivatives, a key target is the bacterial cell division protein FtsZ.[8][10]

Inhibition of Bacterial Cell Division via FtsZ Disruption

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome.[8] The contraction of the Z-ring leads to septation and the formation of two daughter cells.

Certain antimicrobial agents can interfere with the function of FtsZ by inhibiting its polymerization or GTPase activity. This disruption of Z-ring formation prevents cell division, leading to filamentation of the bacteria and ultimately cell death or growth arrest (bacteriostatic effect).[8][10]

Visualization of the FtsZ Inhibition Pathway:

G cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibited Cell Division FtsZ_monomers FtsZ monomers Z_ring Z-ring formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Hydrolysis Divisome Divisome assembly Z_ring->Divisome Septation Septation Divisome->Septation Daughter_cells Daughter cells Septation->Daughter_cells Antimicrobial_Agent Antimicrobial Agent (e.g., Chalcone derivative) Inhibition Inhibition of FtsZ polymerization Antimicrobial_Agent->Inhibition Inhibition->Z_ring Filamentation Bacterial filamentation Inhibition->Filamentation Cell_death Cell death or growth arrest Filamentation->Cell_death

Proposed mechanism of action via inhibition of FtsZ.

IV. Conclusion

This compound serves as a valuable starting material for the synthesis of diverse heterocyclic compounds with significant antimicrobial potential. The straightforward synthetic routes to chalcones, Schiff bases, and pyrimidines, coupled with their promising biological activities, make them attractive scaffolds for the development of new antimicrobial agents. The data and protocols presented herein provide a solid foundation for further research and development in this critical area of medicinal chemistry. Future work should focus on optimizing the structures of these compounds to enhance their potency and selectivity, as well as further elucidating their mechanisms of action.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptoids using 2,4-Dichlorobenzaldehyde as a Submonomer Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of peptoids incorporating a 2,4-dichlorobenzaldehyde moiety. This is achieved through the use of a hydrazone submonomer, which allows for the incorporation of aldehyde-derived side chains into the peptoid backbone. The following sections detail the synthesis of the necessary hydrazone, the solid-phase synthesis protocol, and relevant data for researchers.

Introduction

Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science due to their proteolytic stability and synthetic versatility. The submonomer solid-phase synthesis method is a robust and efficient way to create sequence-defined peptoids. This method typically involves a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine.

To incorporate an aldehyde functionality, such as that from this compound, a two-step approach is employed. First, the aldehyde is converted to its corresponding hydrazone. This hydrazone then serves as the primary amine equivalent in the displacement step of the peptoid submonomer synthesis, leading to an N-imino glycine (B1666218) residue in the peptoid backbone. This N-imino group can be subsequently reduced to an N-alkylamino group if desired, further increasing the chemical diversity of the resulting peptoid. The use of aromatic hydrazones, such as the one derived from this compound, has been shown to be effective in peptoid synthesis.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the incorporation of aromatic hydrazone submonomers in solid-phase peptoid synthesis, providing a baseline for the use of this compound hydrazone.

Submonomer (Hydrazone of)Concentration (in DMF)Displacement TimeCrude Purity (%)Reference
Benzaldehyde1.5 M1 h63 (for a 15-mer)[1]
4-CF₃-benzaldehyde3.0 M4 hNot specified[1]
Various aromatic hydrazones1.5 M1 hGenerally good[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrazone

This protocol describes the synthesis of the hydrazone from this compound, which will be used as the submonomer in the solid-phase synthesis.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (excess, e.g., 5-10 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add dichloromethane and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound hydrazone.

  • The crude product can be purified by recrystallization or column chromatography if necessary. For use in peptoid synthesis, it is often used directly after an aqueous work-up.[1]

Protocol 2: Solid-Phase Synthesis of a Peptoid Incorporating this compound Hydrazone

This protocol outlines the manual solid-phase synthesis of a peptoid using the submonomer method on a Rink amide resin. The cycle for incorporating the this compound hydrazone is detailed.

Materials:

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • This compound hydrazone (from Protocol 1)

  • Other primary amine submonomers (as desired for the sequence)

  • Piperidine (B6355638) (20% in DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink amide resin in DMF for at least 30 minutes.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Peptoid Synthesis Cycle (for standard amine submonomers):

    • Acylation: Add a solution of bromoacetic acid (e.g., 0.6 M in DMF) and DIC (e.g., 0.6 M in DMF) to the resin. Agitate for 20-30 minutes.

    • Wash the resin with DMF (5x).

    • Displacement: Add a solution of the primary amine submonomer (e.g., 1-2 M in DMF or NMP) to the resin. Agitate for 1-2 hours.

    • Wash the resin with DMF (5x).

    • Repeat this cycle for each desired standard monomer.

  • Incorporation of this compound Hydrazone:

    • Acylation: Perform the bromoacetylation step as described above.

    • Wash the resin with DMF (5x).

    • Displacement with Hydrazone: Add a solution of this compound hydrazone (e.g., 1.5 M in DMF) to the resin. Agitate for 1-4 hours.[1] The optimal time may need to be determined empirically.

    • Wash the resin with DMF (5x).

  • Chain Elongation:

    • Continue the peptoid synthesis cycles with other desired submonomers.

  • Cleavage and Deprotection:

    • After the final monomer incorporation, wash the resin with DMF and then DCM, and dry the resin.

    • Treat the resin with the TFA cleavage cocktail for 1-2 hours to cleave the peptoid from the resin and remove side-chain protecting groups.

    • Filter the cleavage solution to separate it from the resin beads.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.

  • Purification and Characterization:

    • Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptoid by mass spectrometry (e.g., LC-MS or MALDI-TOF) and, if desired, by NMR spectroscopy.

Visualizations

G cluster_hydrazone Protocol 1: Hydrazone Synthesis cluster_spps Protocol 2: Solid-Phase Peptoid Synthesis A This compound + Hydrazine Monohydrate B Reflux in Ethanol A->B C Work-up (DCM/Water Extraction) B->C D This compound Hydrazone C->D H Displacement: Primary Amine or This compound Hydrazone D->H Use as Submonomer E Swell Rink Amide Resin F Fmoc Deprotection E->F G Acylation: Bromoacetic Acid + DIC F->G G->H I Repeat Cycle for Desired Length H->I I->G Elongate J Cleavage from Resin (TFA) I->J K Purification (RP-HPLC) J->K L Characterization (MS, NMR) K->L

Caption: Workflow for the synthesis of peptoids using this compound hydrazone.

G cluster_cycle Submonomer Cycle Resin Resin-NH2 AcylatedResin Resin-NH-CO-CH2Br Resin->AcylatedResin Acylation PeptoidResin Resin-NH-CO-CH2-N(R)-... AcylatedResin->PeptoidResin Displacement (Standard Amine) HydrazonePeptoid N-Imino Glycine Residue Ar = 2,4-Dichlorophenyl AcylatedResin->HydrazonePeptoid Displacement (this compound Hydrazone) PeptoidResin->AcylatedResin Acylation Acylation 1. Acylation (Bromoacetic Acid, DIC) Displacement 2. Displacement (R-NH2 or Hydrazone)

References

Application Notes & Protocols: Preparation and Biological Screening of 2,4-Dichlorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dichlorobenzaldehyde is a versatile chemical intermediate used in the synthesis of a wide range of compounds with significant biological activities.[1] Its unique structure, featuring an aromatic ring with two chlorine substituents and a reactive aldehyde group, makes it an excellent starting material for generating diverse molecular scaffolds.[1] This document outlines the synthesis of two major classes of derivatives, Schiff bases and chalcones, and provides detailed protocols for their subsequent biological screening for antimicrobial, anticancer, and anti-inflammatory activities. These derivatives are of great interest in medicinal chemistry due to their potential as therapeutic agents.[2][3]

Section 1: Synthesis of this compound Derivatives

The aldehyde functional group of this compound serves as a key reaction site for creating more complex molecules, such as Schiff bases and chalcones.

General Protocol for Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde.[2] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4][5]

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol.

  • Amine Addition: In a separate flask, dissolve the desired primary amine (1 mmol) in the same solvent.

  • Reaction: Add the amine solution to the this compound solution. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Stir the reaction mixture and reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is the Schiff base derivative.

  • Purification: Filter the solid product, wash it with cold ethanol to remove unreacted starting materials, and then dry it under a vacuum.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]

G cluster_workflow Workflow: Schiff Base Synthesis start Start: Dissolve Reactants (this compound + Primary Amine) react Add Glacial Acetic Acid (Catalyst) Reflux for 2-4 hours start->react monitor Monitor Reaction via TLC react->monitor isolate Cool Mixture & Isolate Precipitate monitor->isolate purify Filter, Wash with Cold Ethanol & Dry isolate->purify characterize Characterize Structure (FT-IR, NMR, Mass Spec) purify->characterize

Caption: General workflow for the synthesis of Schiff base derivatives.

General Protocol for Synthesis of Chalcones

Chalcones are precursors of flavonoids and are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[6] They are typically synthesized via the Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde.[3] Chalcones have demonstrated a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[6][7]

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while stirring.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The solution will typically change color and a precipitate will form.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Purification: Filter the resulting solid chalcone (B49325), wash thoroughly with water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[8]

G cluster_workflow Workflow: Chalcone Synthesis (Claisen-Schmidt) start Start: Dissolve Reactants (this compound + Acetophenone) react Add Base (NaOH/KOH) in Ice Bath Stir at Room Temp for 4-6 hours start->react monitor Monitor Reaction via TLC react->monitor isolate Pour into Ice & Acidify with HCl monitor->isolate purify Filter, Wash with Water & Recrystallize isolate->purify characterize Characterize Structure (FT-IR, NMR, Mass Spec) purify->characterize G cluster_workflow Workflow: MTT Cytotoxicity Assay start Start: Seed Cancer Cells in 96-well Plate treat Treat with Derivatives (Varying Concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Solution Incubate for 4 hours incubate->add_mtt solubilize Remove Medium Add DMSO to Dissolve Formazan add_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate Cell Viability & IC50 measure->analyze G Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Activates Transcription mediators Inflammatory Mediators (NO, Prostaglandins) genes->mediators Leads to Production inhibitor Derivative (Potential Inhibitor) inhibitor->ikk Inhibits

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Dichlorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichlorobenzaldehyde and improving yields.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via different methods.

Method 1: Hydrolysis of 2,4-Dichlorobenzal Chloride

Issue: Low Yield (<80%)

Low yields in this reaction are often traced back to incomplete hydrolysis, side reactions, or suboptimal work-up procedures.

Troubleshooting Workflow:

start Low Yield (<80%) check_hydrolysis Verify Complete Hydrolysis start->check_hydrolysis check_temp Check Reaction Temperature (90-110°C) start->check_temp check_acid Assess Sulfuric Acid Quality and Quantity start->check_acid check_workup Review Work-up Procedure start->check_workup solution_hydrolysis Increase reaction time or temperature slightly. check_hydrolysis->solution_hydrolysis Incomplete? solution_temp Ensure uniform heating and accurate temperature monitoring. check_temp->solution_temp Incorrect? solution_acid Use fresh, concentrated H2SO4. Ensure 8x weight ratio. check_acid->solution_acid Issue found? solution_workup Ensure efficient extraction with ether and complete neutralization. check_workup->solution_workup Inefficient? start Low Yield / Side Product Formation check_ratio Verify Molar Ratios (diacetylmethane:DMF:POCl3) start->check_ratio check_temp_addition Check Temperature During Reagent Addition (0-50°C) start->check_temp_addition check_temp_reaction Check Isothermal Reaction Temperature (45-120°C) start->check_temp_reaction check_hydrolysis_step Review Hydrolysis Conditions (Pouring into ice water) start->check_hydrolysis_step solution_ratio Adjust molar ratio to 1 : 2-17.3 : 2.1-10. check_ratio->solution_ratio Incorrect? solution_temp_addition Control addition speed to maintain temperature. check_temp_addition->solution_temp_addition Too high? solution_temp_reaction Ensure stable temperature for 2-6 hours. check_temp_reaction->solution_temp_reaction Unstable? solution_hydrolysis_step Pour reaction mixture slowly into ice water (0-20°C) with vigorous stirring. check_hydrolysis_step->solution_hydrolysis_step Poor control?

Technical Support Center: Purification of Crude 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dichlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization, distillation (vacuum or steam), and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the available equipment.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials from its synthesis, such as 2,4-dichlorotoluene (B165549) or 2,4-dichlorobenzal chloride. Side-products like 2,4-dichlorobenzoic acid (from oxidation of the aldehyde) or 2,4-dichloro m-terephthaldehyde may also be present.[1] Solvents used in the reaction and workup are also common contaminants.

Q3: What is the expected purity and yield after purification?

A3: With appropriate purification techniques, a purity of over 98% can be achieved.[1] For instance, recrystallization from ligroin or vacuum distillation can yield a product with a melting point of 69-71 °C and a yield of around 80%.[2] Steam distillation has also been reported to produce a product with a purity of ≥98% and a yield of approximately 75.7%.[1]

Troubleshooting Guides

Recrystallization

Q4: I am trying to recrystallize this compound, but it is "oiling out." What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it separates from the cooling solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the impure solid.[2][3] Here are some troubleshooting steps:

  • Lower the temperature of the solvent: Ensure you are not overheating the solvent.

  • Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Add more solvent: The concentration of the solute might be too high. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.[2]

  • Change the solvent system: A single solvent may not be ideal. Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently warm the solution until it is clear and allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q5: My this compound will not crystallize out of solution. What is the problem?

A5: This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[2] To fix this, you can evaporate some of the solvent to concentrate the solution and then try to cool it again.

  • The solution is supersaturated: Sometimes, crystallization needs a nucleation site to begin. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[2]

  • The compound is highly impure: A high concentration of impurities can inhibit crystallization. In this case, you may need to pre-purify the crude product by another method, such as column chromatography, before attempting recrystallization.

Distillation

Q6: I am concerned about the thermal stability of this compound during distillation. How can I avoid decomposition?

A6: this compound has a boiling point of 233 °C at atmospheric pressure.[2] High temperatures can potentially lead to decomposition. To mitigate this:

  • Use vacuum distillation: By reducing the pressure, the boiling point of the compound is lowered significantly, allowing for distillation at a lower temperature and reducing the risk of thermal degradation.[4][5]

  • Use steam distillation: This technique is also effective for purifying heat-sensitive compounds. The compound co-distills with water at a temperature below the boiling point of water, thus avoiding decomposition.[6] A recovery rate of 98% has been reported for the steam distillation of pure this compound.[1]

Q7: My vacuum distillation is proceeding very slowly, or I am not achieving a good vacuum. What are the potential issues?

A7: Several factors can lead to problems with vacuum distillation:

  • Leaks in the system: Ensure all glass joints are properly sealed and greased. Check all tubing and connections for cracks or loose fittings.

  • Inefficient vacuum pump: The pump may not be powerful enough or may require maintenance (e.g., an oil change).

  • Bumping of the liquid: Uneven boiling can lead to pressure fluctuations. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Blockage in the condenser or receiving flask: Ensure there are no obstructions in the distillation path.

Column Chromatography

Q8: I am not getting good separation of this compound from its impurities using column chromatography. How can I optimize the separation?

A8: Poor separation in column chromatography can be addressed by modifying several parameters:

  • Optimize the mobile phase: The polarity of the eluent is crucial. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297) or dichloromethane.[7][8] Adjust the ratio of the solvents to achieve a retention factor (Rf) of around 0.25-0.35 for the this compound on the TLC plate.[7]

  • Change the stationary phase: While silica (B1680970) gel is most common, if impurities are co-eluting, consider using a different stationary phase like alumina.[7]

  • Use a gradient elution: Instead of a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with different polarities.

  • Proper column packing: A poorly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column will result in broad, overlapping peaks.

Q9: The this compound is reacting on the silica gel column. How can I prevent this?

A9: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to side reactions like acetal (B89532) formation if an alcohol is used as a solvent.[7] To prevent this:

  • Deactivate the silica gel: Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[7]

  • Use a different stationary phase: Alumina is less acidic than silica gel and can be a good alternative.[7]

  • Avoid reactive solvents: Do not use primary or secondary alcohols like methanol (B129727) or ethanol (B145695) in the mobile phase, as they can react with the aldehyde.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization>98%[1]~80%[2]Simple, cost-effective for removing small amounts of impurities.Can be time-consuming, potential for product loss in mother liquor, "oiling out" can be an issue.
Vacuum DistillationHigh~80%[2]Effective for separating compounds with different boiling points, reduces risk of thermal decomposition.Requires specialized equipment, may not be effective for azeotropic mixtures.
Steam Distillation≥98%[1]~76%[1]Gentle method for heat-sensitive compounds, avoids the need for high vacuum.Can be energy-intensive, generates a large volume of aqueous waste.
Column ChromatographyHighVariableHighly versatile for separating complex mixtures, can achieve very high purity.Can be time-consuming and labor-intensive, requires significant amounts of solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ligroin
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ligroin (a non-polar solvent) while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ligroin to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading the Column: Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Hot Ligroin rec_start->rec_dissolve rec_cool Slow Cooling rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Drying rec_wash->rec_dry rec_end Pure Crystals rec_dry->rec_end

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product col_dissolve Dissolve in Minimal Solvent col_start->col_dissolve col_load Load onto Silica Gel Column col_dissolve->col_load col_elute Elute with Mobile Phase col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc TLC Analysis col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evaporate Solvent Evaporation col_combine->col_evaporate col_end Purified Product col_evaporate->col_end

Caption: General workflow for purifying this compound via column chromatography.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization distillation Distillation Problem start->distillation chromatography Chromatography Problem start->chromatography oiling_out Oiling Out? recrystallization->oiling_out Issue no_crystals No Crystals? recrystallization->no_crystals Issue decomposition Decomposition? distillation->decomposition Issue poor_separation Poor Separation? chromatography->poor_separation Issue solution_oiling Adjust Solvent/ Cooling Rate oiling_out->solution_oiling Yes solution_crystals Concentrate/ Seed/Scratch no_crystals->solution_crystals Yes solution_decomp Use Vacuum/ Steam Distillation decomposition->solution_decomp Yes solution_sep Optimize Mobile Phase/ Change Stationary Phase poor_separation->solution_sep Yes

Caption: Troubleshooting logic for common purification issues of this compound.

References

troubleshooting co-elution in GC analysis of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution and other common issues encountered during the Gas Chromatography (GC) analysis of 2,4-Dichlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the GC analysis of this compound?

A1: Co-elution in the GC analysis of this compound can stem from several factors:

  • Inadequate Stationary Phase Selectivity: The GC column's stationary phase may not have the appropriate chemistry to differentiate between this compound and other structurally similar compounds, such as its isomers (e.g., 2,6-Dichlorobenzaldehyde) or other chlorinated aromatic compounds present in the sample matrix.

  • Suboptimal Temperature Program: An improperly optimized oven temperature program, such as a ramp rate that is too fast or an unsuitable initial or final temperature, can lead to insufficient separation of closely eluting peaks.[1]

  • Poor Column Efficiency: An old or degraded column, improper column installation, or a non-optimal carrier gas flow rate can result in broader peaks, which increases the likelihood of peak overlap.

  • Sample Matrix Effects: Complex sample matrices, such as those in pharmaceutical formulations or environmental extracts, can contain compounds that interfere with the analyte of interest, leading to co-elution.[2]

Q2: How can I confirm if I have a co-elution problem with my this compound peak?

A2: Confirming co-elution can be approached in several ways:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or a distorted shape. While a symmetrical peak doesn't guarantee purity, an asymmetrical one is a strong indicator of co-elution.[3]

  • Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the trailing edge of the peak indicates the presence of more than one compound.

  • Varying the Chromatographic Conditions: A slight modification of the temperature program (e.g., a slower ramp rate) may reveal a hidden shoulder or a small, poorly resolved peak.

Q3: Are there alternative analytical techniques if GC co-elution of this compound cannot be resolved?

A3: Yes, if GC-based approaches are unsuccessful, especially in complex matrices, other chromatographic techniques can be considered. For instance, Ultra Performance Convergence Chromatography (UPC2) has been shown to be a viable alternative for the analysis of this compound in pharmaceutical formulations where GC analysis showed interference.[2]

Troubleshooting Guides

Issue: Poor resolution between this compound and a suspected co-eluting peak.

This guide provides a systematic approach to improving the separation of this compound from co-eluting species.

Optimizing the temperature program is often the most effective initial step to improve resolution.

  • Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., from 10°C/min to 5°C/min) around the elution temperature of this compound can significantly enhance separation.

  • Lower the Initial Oven Temperature: Starting at a lower initial temperature can improve the resolution of early-eluting compounds.

  • Introduce an Isothermal Hold: Incorporating a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes improve separation.

The choice of the stationary phase is critical for achieving selectivity between structurally similar compounds.

  • Column Polarity: For separating isomers like dichlorobenzaldehydes, a column with a different polarity might provide the necessary selectivity. Non-polar columns like those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) are common starting points. If co-elution persists, consider a mid-polarity column to introduce different separation mechanisms.

  • Column Dimensions: Increasing the column length (e.g., from 30 m to 60 m) can increase the overall number of theoretical plates and improve resolution, though it will also increase analysis time. A smaller internal diameter (e.g., 0.25 mm vs. 0.32 mm) also enhances efficiency.

Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions to maximize efficiency. A suboptimal flow rate can lead to band broadening and decreased resolution.

  • Injector Temperature: Ensure the injector temperature is sufficient to vaporize the sample components efficiently without causing thermal degradation.

  • Detector Settings: Optimize detector parameters (e.g., temperature, gas flows for FID) to ensure sharp, symmetrical peaks.

Data Presentation

The following table summarizes recommended GC columns for the analysis of chlorinated aromatic compounds, including this compound.

Stationary PhasePolarityCommon Trade NamesRecommended for
5% Phenyl-MethylpolysiloxaneNon-polarDB-5ms, HP-5ms, Rxi-5msGeneral purpose analysis of chlorinated hydrocarbons and aromatic compounds. A good starting point for method development.
6% Cyanopropylphenyl-MethylpolysiloxaneIntermediate PolarityDB-624Separation of volatile organic compounds, may offer different selectivity for isomers.
Polyethylene Glycol (PEG)PolarDB-WAXSeparation of polar compounds. Can be useful if co-elutants have different polarities than this compound.

Experimental Protocols

The following is a representative GC-MS protocol for the analysis of this compound. This should be considered a starting point for method development and may require optimization for specific sample matrices and co-elutants.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, operated in splitless mode

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Scan (e.g., m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for this compound: m/z 174, 176, 139).

Mandatory Visualization

Troubleshooting_CoElution cluster_start cluster_confirmation Step 1: Confirmation cluster_optimization Step 2: Method Optimization cluster_resolution Step 3: Resolution Assessment cluster_alternative Step 4: Alternative Strategies Start Co-elution Suspected (Peak Tailing, Shoulder, or Broadening) Confirm Confirm Co-elution - Examine Peak Shape - Vary Temperature Program Slightly - Check Mass Spectrum Across Peak (if using MS) Start->Confirm Optimize_Temp Optimize Temperature Program - Decrease Ramp Rate - Lower Initial Temperature - Add Isothermal Hold Confirm->Optimize_Temp Co-elution Confirmed Select_Column Select Appropriate GC Column - Change Stationary Phase Polarity - Increase Column Length - Decrease Internal Diameter Optimize_Temp->Select_Column Resolution Not Improved Optimize_Flow Optimize Carrier Gas Flow Rate - Adjust to Optimal Linear Velocity Select_Column->Optimize_Flow Resolution Still Poor Resolution_Achieved Resolution Achieved Optimize_Flow->Resolution_Achieved Resolution Improved Resolution_Not_Achieved Resolution Still Not Achieved Optimize_Flow->Resolution_Not_Achieved Resolution Still Poor Alternative_Technique Consider Alternative Techniques (e.g., UPC2, HPLC) Resolution_Not_Achieved->Alternative_Technique

Caption: Troubleshooting workflow for co-elution in GC analysis.

References

Technical Support Center: Optimization of Knoevenagel Condensation with 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the Knoevenagel condensation with 2,4-Dichlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Knoevenagel condensation with this compound?

A1: The key parameters to optimize for a successful Knoevenagel condensation with this compound are the choice of catalyst, solvent, reaction temperature, and the method for water removal. The electronic nature of the substituents on the benzaldehyde (B42025) ring significantly impacts reactivity.[1] this compound has electron-withdrawing groups, which generally activate the aldehyde for nucleophilic attack, but steric hindrance from the ortho-chloro substituent can also play a role.[2]

Q2: Which catalysts are most effective for the Knoevenagel condensation of this compound?

A2: A range of basic catalysts can be employed. Weak bases like piperidine (B6355638), pyridine, and ammonium (B1175870) salts (e.g., ammonium acetate) are commonly used to prevent side reactions like the self-condensation of the aldehyde.[2][3][4] For greener approaches, heterogeneous catalysts, ionic liquids, and even agro-waste extracts have been shown to be effective.[1][4] The choice of catalyst can significantly impact reaction time and yield.

Q3: What is the influence of the solvent on this reaction?

A3: The solvent plays a crucial role in the Knoevenagel condensation.[3] Protic solvents like ethanol (B145695) can be effective.[3] Polar aprotic solvents such as Dimethylformamide (DMF) have also demonstrated excellent results.[3] In some cases, solvent-free conditions can lead to improved yields and are more environmentally friendly.[3][5]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Knoevenagel condensations, often facilitated by grinding or microwave irradiation, have been successfully reported for various benzaldehydes.[5][6] This approach is environmentally benign, can be cost-effective, and may lead to high yields.[4]

Troubleshooting Guide

Problem 1: Low to no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh or purified catalyst. Consider switching to a more active catalyst, such as a different amine or an ammonium salt.[2][3]
Suboptimal Reaction Temperature While many reactions proceed at room temperature, gentle heating (e.g., 60-90°C) can significantly increase the reaction rate and yield.[3]
Inappropriate Solvent The choice of solvent is critical.[3] If using a protic solvent like ethanol, consider switching to a polar aprotic solvent like DMF, or explore solvent-free conditions.[3]
Presence of Water The Knoevenagel condensation produces water, which can inhibit the reaction.[3][7] Consider removing water via azeotropic distillation or by using molecular sieves.[7]
Impure Reactants Ensure the this compound and the active methylene (B1212753) compound are pure, as impurities can interfere with the reaction.

Problem 2: Formation of multiple side products.

Possible Cause Troubleshooting Step
Self-condensation of Aldehyde This is more likely with strong bases. Use a weak base like piperidine or an ammonium salt.[3][4]
Michael Addition The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound. This is favored by longer reaction times and higher temperatures. Monitor the reaction progress by TLC and quench it once the starting material is consumed.[3]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the active methylene compound may be beneficial in some cases.[3]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds, providing a baseline for optimization.

Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile (B47326)

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
4-ChlorobenzaldehydeAlum (20 mol%)Water60-90[8]
4-ChlorobenzaldehydeNiCu@MWCNTH₂O/CH₃OH25-High[9]
BenzaldehydeDBU/WaterWaterRoom Temp20 min96[3]
Various AldehydesChitosan (B1678972)Solvent-freeRoom Temp<30 min>85[10]

Table 2: Knoevenagel Condensation of Substituted Benzaldehydes with Ethyl Cyanoacetate

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeDIPEAc (10 mol%)Hexane703 h91[11]
Various AldehydesDABCO/[HyEtPy]Cl--5-40 min83-99[12]
BenzaldehydeDBU/WaterWaterRoom Temp--[3]
Various AldehydesILSolvent-freeRoom Temp1 hGood-Excellent[1]

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with Malononitrile

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 mmol) and malononitrile (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[13]

Solvent-Free Protocol for Knoevenagel Condensation

  • Reactant Mixing: In a mortar, combine this compound (1 mmol), the active methylene compound (1 mmol), and the chosen catalyst.

  • Grinding: Grind the mixture with a pestle at room temperature for the specified time.

  • Work-up: After completion of the reaction (monitored by TLC), the product can be purified, often by simple washing with water followed by recrystallization.[5]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Knoevenagel Condensation start Start Experiment check_yield Low or No Yield? start->check_yield side_products Side Products Observed? check_yield->side_products No inactive_catalyst Check Catalyst Activity - Use fresh catalyst - Change catalyst type check_yield->inactive_catalyst Yes success Successful Reaction side_products->success No strong_base Use Weaker Base - Piperidine - Ammonium salts side_products->strong_base Yes suboptimal_temp Optimize Temperature - Gentle heating (60-90°C) inactive_catalyst->suboptimal_temp wrong_solvent Change Solvent - Protic vs. Aprotic - Solvent-free suboptimal_temp->wrong_solvent water_inhibition Remove Water - Azeotropic distillation - Molecular sieves wrong_solvent->water_inhibition water_inhibition->start Re-run long_reaction Optimize Reaction Time - Monitor by TLC - Quench upon completion strong_base->long_reaction stoichiometry Adjust Stoichiometry - Slight excess of  active methylene compound long_reaction->stoichiometry stoichiometry->start Re-run

Caption: Troubleshooting workflow for the optimization of Knoevenagel condensation.

ReactionMechanism General Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_steps Reaction Steps aldehyde This compound nucleophilic_attack 2. Nucleophilic Attack on Carbonyl Carbon aldehyde->nucleophilic_attack active_methylene Active Methylene (e.g., Malononitrile) deprotonation 1. Deprotonation of Active Methylene active_methylene->deprotonation + Catalyst catalyst Base Catalyst catalyst->deprotonation deprotonation->nucleophilic_attack Forms Carbanion intermediate Aldol-type Intermediate nucleophilic_attack->intermediate dehydration 3. Dehydration intermediate->dehydration Elimination of H₂O product α,β-Unsaturated Product dehydration->product

Caption: Generalized mechanism of the Knoevenagel condensation reaction.

References

reducing byproduct formation in 2,4-Dichlorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2,4-Dichlorobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to help reduce byproduct formation and optimize reaction outcomes.

Troubleshooting Guides & FAQs

This section is organized by common synthesis routes for or reactions involving this compound.

Vilsmeier-Haack Formylation of 1,3-Dichlorobenzene (B1664543)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. However, controlling the reaction to minimize byproducts is crucial for obtaining a high purity of this compound.

Frequently Asked Questions (FAQs):

  • Q1: My Vilsmeier-Haack reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?

    A1: Over-formylation, leading to byproducts like 2,4-dichloro-m-terephthaldehyde, is a common challenge, especially with activated substrates. To enhance the selectivity for the desired mono-formylated product, consider the following control measures:

    • Stoichiometry: Carefully regulate the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the 1,3-dichlorobenzene substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[1]

    • Order of Addition: Adding the Vilsmeier reagent dropwise to the substrate solution can prevent localized high concentrations of the reagent, thus minimizing the chance of a second formylation.

    • Temperature Control: Maintain a low and consistent reaction temperature, typically between 0°C and room temperature, to manage the reaction rate and improve selectivity.[1]

    • Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.

  • Q2: I am observing the formation of tar-like substances in my reaction mixture. What is causing this and how can I prevent it?

    A2: Tar formation is often a result of side reactions promoted by elevated temperatures and uncontrolled addition of reagents. To mitigate this:

    • Temperature Control during Reagent Addition: When preparing the Vilsmeier reagent, add phosphorus oxychloride (POCl₃) to DMF in batches while maintaining the temperature between 0-50°C.[1]

    • Controlled Hydrolysis: During the work-up, pour the reaction mixture slowly into ice-cold water while vigorously stirring. This should be done while keeping the temperature of the water between 0-20°C to restrain tar generation.[1]

  • Q3: How can I effectively remove the 2,4-dichloro-m-terephthaldehyde byproduct from my final product?

    A3: The 2,4-dichloro-m-terephthaldehyde byproduct can be separated from the desired this compound through the following methods:

    • Steam Distillation: This is an effective industrial method. The crude product can be subjected to steam distillation without prior drying to obtain pure this compound. The byproduct can then be obtained by superheated steam distillation of the residue.[1]

    • Recrystallization: The byproduct can be crystallized from the crude product using a solvent like hexanaphthene. After evaporation of a portion of the solvent, the 2,4-dichloro-m-terephthaldehyde will crystallize out.[1]

Data Presentation:

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: The data presented is for a generic activated aromatic compound and serves as a guideline for optimization.

Experimental Protocols:

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dichlorobenzene

  • Reagent Preparation: In a three-necked flask, cool 46g of POCl₃ to -5°C to 5°C.

  • Vilsmeier Reagent Formation: Slowly add 17-30ml of DMF to the cooled POCl₃. Under cooling, add 3.0g of diacetylmethane.

  • Reaction: Increase the temperature to 45-120°C and maintain for 2-6 hours with insulation.

  • Hydrolysis: Under agitation, pour the reaction mixture slowly into ice water, ensuring the water temperature remains between 0-20°C. A yellow solid will precipitate.

  • Work-up: Filter the precipitate and wash with water until neutral.

  • Purification:

    • Recrystallization: Dry the crude product. Recrystallize from hexanaphthene to obtain 3.9g of this compound (purity >98%, yield 75%) and 0.6g of 2,4-dichloro-m-terephthaldehyde byproduct.[1]

    • Steam Distillation: Alternatively, the wet crude product can be directly subjected to steam distillation to yield white this compound with a purity of ≥98%.[1]

Mandatory Visualization:

Vilsmeier_Troubleshooting start Start: Byproduct Formation in Vilsmeier-Haack Reaction issue Identify Primary Byproduct start->issue diformylation Di-formylation (e.g., 2,4-dichloro-m-terephthaldehyde) issue->diformylation Di-formylated product tar Tar Formation issue->tar Tar-like substances check_stoichiometry Check Reagent Stoichiometry (Aim for 1.1:1 Vilsmeier:Substrate) diformylation->check_stoichiometry control_temp Maintain Low Reaction Temperature (0°C to RT) tar->control_temp High temp promotes tar control_hydrolysis Control Hydrolysis Temperature (Pour into ice water at 0-20°C) tar->control_hydrolysis control_addition Control Order and Rate of Addition (Add Vilsmeier reagent to substrate) check_stoichiometry->control_addition control_addition->control_temp monitor_reaction Monitor Reaction Progress (TLC/LC-MS) and Quench Promptly control_temp->monitor_reaction purification Purification Strategy monitor_reaction->purification control_hydrolysis->purification steam_distillation Steam Distillation purification->steam_distillation For industrial scale recrystallization Recrystallization (e.g., from hexanaphthene) purification->recrystallization For lab scale end Pure this compound steam_distillation->end recrystallization->end Oxidation_Control start Start: Byproduct Formation in 2,4-Dichlorotoluene Oxidation issue Identify Primary Byproduct start->issue side_chain_chlorination Side-Chain Chlorinated Byproducts issue->side_chain_chlorination over_oxidation Over-oxidation (2,4-Dichlorobenzoic Acid) issue->over_oxidation control_temp Maintain Reaction Temperature below 60°C side_chain_chlorination->control_temp use_flow_reactor Utilize Continuous Flow Reactor for Better Heat/Mass Transfer over_oxidation->use_flow_reactor control_oxidant Control Oxidant Addition Rate over_oxidation->control_oxidant monitor_reaction Monitor Reaction Progress (GC) to Minimize Residence Time over_oxidation->monitor_reaction end Optimized Yield of This compound control_temp->end use_flow_reactor->end control_oxidant->end monitor_reaction->end Grignard_Troubleshooting start Start: Low Yield or Byproducts in Grignard Reaction with this compound issue Identify the Issue start->issue poor_yield Poor Yield / No Reaction issue->poor_yield homocoupling Homocoupling Byproduct (R-R) issue->homocoupling start_material_recovery Starting Aldehyde Recovered issue->start_material_recovery check_anhydrous Ensure Anhydrous Conditions (Dry glassware, anhydrous solvent) poor_yield->check_anhydrous slow_addition Slow Addition of Halide homocoupling->slow_addition check_grignard_structure Check Grignard Reagent Structure start_material_recovery->check_grignard_structure activate_mg Activate Magnesium (Iodine, crushing) check_anhydrous->activate_mg inert_atmosphere Use Inert Atmosphere (Nitrogen or Argon) activate_mg->inert_atmosphere end Successful Grignard Addition inert_atmosphere->end low_temp_formation Low Temperature for Grignard Formation slow_addition->low_temp_formation low_temp_formation->end bulky_grignard Bulky Grignard (Enolization) check_grignard_structure->bulky_grignard Steric hindrance beta_h_grignard Grignard with β-Hydrogens (Reduction) check_grignard_structure->beta_h_grignard β-Hydrogens present use_less_bulky Use Less Hindered Grignard bulky_grignard->use_less_bulky use_no_beta_h Use Grignard without β-Hydrogens beta_h_grignard->use_no_beta_h use_less_bulky->end use_no_beta_h->end

References

Technical Support Center: Oxidation of 2,4-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2,4-dichlorotoluene (B165549). The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of oxidizing 2,4-dichlorotoluene?

The principal application is the synthesis of 2,4-dichlorobenzoic acid, a crucial intermediate in the manufacturing of pharmaceuticals and agricultural chemicals.[1][2] Additionally, under controlled conditions, the oxidation can yield 2,4-dichlorobenzaldehyde, another valuable chemical intermediate.[3][4]

Q2: What are the common catalytic systems employed for the liquid-phase oxidation of 2,4-dichlorotoluene?

The most frequently utilized catalytic system for liquid-phase oxidation is a combination of cobalt and manganese salts, often with a bromine-containing promoter.[2][5] Cobalt stearate (B1226849) has also been reported as an effective catalyst. These catalysts are typically used in a solvent such as a lower fatty acid, like acetic acid.[2]

Q3: Can the oxidation of 2,4-dichlorotoluene be performed without a solvent?

Yes, solvent-free oxidation of 2,4-dichlorotoluene to 2,4-dichlorobenzoic acid has been successfully demonstrated.[1] This approach is advantageous for environmental reasons and can simplify product isolation.[1] A study reported a molar yield of 92.5% using an improved Co-Mn salts complex catalyst in the absence of a solvent.[1]

Q4: What are the typical oxidants used in this reaction?

Molecular oxygen, either from purified air or as pure oxygen gas, is the most common oxidant for the liquid-phase catalytic oxidation of 2,4-dichlorotoluene.[2] Hydrogen peroxide has also been utilized as an oxidant in some continuous-flow processes.[3]

Troubleshooting Guide

Low Conversion of 2,4-Dichlorotoluene

Problem: The reaction shows a low conversion rate, with a significant amount of unreacted 2,4-dichlorotoluene remaining.

Potential Cause Suggested Solution
Insufficient Catalyst Activity - Ensure the catalyst is not deactivated. Prepare fresh catalyst if necessary. - Verify the correct loading of all catalyst components (e.g., Co, Mn, Br). The ratios of these components are critical for optimal performance.[2] - Consider increasing the catalyst concentration, as the amount of catalyst can influence the reaction rate.[2]
Low Reaction Temperature - The reaction temperature is a critical parameter. For liquid-phase oxidation with a Co-Mn-Br catalyst, the temperature range is typically between 100-220°C.[2] Ensure the reaction is being conducted within the optimal temperature window for your specific catalytic system.
Inadequate Oxygen Supply - Ensure a sufficient flow rate of air or oxygen into the reaction mixture. Poor mass transfer of the oxidant can limit the reaction rate. - Improve agitation to enhance the gas-liquid interface and oxygen dissolution.
Presence of Inhibitors - Impurities in the starting material or solvent can inhibit the catalyst. Ensure the purity of 2,4-dichlorotoluene and the solvent.
Poor Selectivity towards the Desired Product (2,4-Dichlorobenzoic Acid or this compound)

Problem: The reaction produces a mixture of products, including the aldehyde, acid, and other byproducts, with low selectivity for the desired compound.

Potential Cause Suggested Solution
Over-oxidation - If the desired product is this compound, over-oxidation to 2,4-dichlorobenzoic acid is a common issue.[4] To favor the aldehyde, consider: - Lowering the reaction temperature. - Reducing the reaction time. - Decreasing the oxygen partial pressure. - Using a solvent system like acetic acid-water, which can inhibit the further oxidation of the aldehyde.[5]
Incomplete Oxidation - If the desired product is 2,4-dichlorobenzoic acid, the presence of a significant amount of this compound indicates incomplete oxidation. To favor the acid, consider: - Increasing the reaction time. - Increasing the reaction temperature within the optimal range. - Ensuring a sufficient supply of oxidant.
Side-Chain Chlorination - If a source of chlorine is present (e.g., from catalyst preparation or impurities), side-chain chlorination of the methyl group can occur, leading to byproducts like 2,4-dichlorobenzyl chloride.[6] - Ensure all reagents and the reaction environment are free from reactive chlorine species.
Formation of Other Byproducts - Other impurities may arise from the degradation of the solvent or complex interactions with the catalyst. Analyze the byproduct profile using techniques like GC-MS to identify the impurities and adjust reaction conditions accordingly.

Quantitative Data

Table 1: Liquid-Phase Oxidation of Chlorotoluenes with Co/Mn/Br Catalyst

SubstrateDesired ProductConversion (%)Yield (%)Selectivity (%)Catalyst SystemSolventTemperature (°C)Reference
p-Chlorotoluenep-Chlorobenzaldehyde19.714.372.4Co/Mn/BrAcetic Acid-Water106[5]
2,4-Dichlorotoluene2,4-Dichlorobenzoic Acid-92.5 (molar)-Co-Mn salts complexNone-[1]

Table 2: Gas-Phase Catalytic Oxidation of 2,4-Dichlorotoluene

Conversion (%)Total Selectivity (%)Catalyst SystemTemperature Range (K)
Up to 84~65V-P-O/SiO2+Mo or V-Mo-O/SiO2+V653-773

Note: The original source for the gas-phase data did not specify the individual selectivities for different products.

Experimental Protocols

Protocol 1: Liquid-Phase Oxidation of 2,4-Dichlorotoluene to 2,4-Dichlorobenzoic Acid with Co-Mn-Br Catalyst

This protocol is adapted from established methods for the oxidation of substituted toluenes.

Materials:

  • 2,4-Dichlorotoluene

  • Acetic acid (glacial)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Pressurized reactor equipped with a stirrer, gas inlet, and temperature control

  • Air or oxygen source

Procedure:

  • Charge the reactor with 2,4-dichlorotoluene and acetic acid. A typical ratio is 1:2 to 1:4 by weight.

  • Add the catalyst components: cobalt(II) acetate, manganese(II) acetate, and sodium bromide. The total catalyst amount is typically 0.05-3 wt% based on the 2,4-dichlorotoluene.[2] The molar ratio of Co:Mn:Br can be optimized, with a common starting point being 1:1:2.

  • Seal the reactor and begin stirring.

  • Pressurize the reactor with air or oxygen.

  • Heat the reaction mixture to the desired temperature, typically between 130-200°C.[2]

  • Maintain the reaction at the set temperature and pressure, with continuous stirring and a steady flow of the oxidant.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the desired conversion is achieved, cool the reactor to room temperature and carefully depressurize.

  • The product, 2,4-dichlorobenzoic acid, will precipitate from the solution upon cooling.

  • Isolate the product by filtration and wash with a suitable solvent (e.g., water or cold acetic acid) to remove residual catalyst and unreacted starting material.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Product Isolation start Start charge_reactor Charge Reactor with 2,4-Dichlorotoluene, Acetic Acid, and Catalysts start->charge_reactor seal_pressurize Seal and Pressurize with Air/Oxygen charge_reactor->seal_pressurize heat_stir Heat to 130-200°C with Stirring seal_pressurize->heat_stir monitor Monitor Reaction (GC/HPLC) heat_stir->monitor check_completion Reaction Complete? monitor->check_completion check_completion->monitor No cool_depressurize Cool and Depressurize check_completion->cool_depressurize Yes filter_wash Filter and Wash Precipitate cool_depressurize->filter_wash purify Recrystallize for Purity filter_wash->purify end End purify->end troubleshooting_oxidation cluster_low_conversion Low Conversion cluster_poor_selectivity Poor Selectivity start Problem Encountered issue Identify Primary Issue start->issue check_catalyst Check Catalyst Activity/Loading issue->check_catalyst Low Conversion over_oxidation Over-oxidation to Acid? (Decrease temp/time) issue->over_oxidation Poor Selectivity check_temp Verify Reaction Temperature check_catalyst->check_temp check_o2 Ensure Adequate O2 Supply check_temp->check_o2 solution Implement Corrective Action check_o2->solution incomplete_oxidation Incomplete Oxidation to Aldehyde? (Increase temp/time) over_oxidation->incomplete_oxidation side_reactions Check for Side-Chain Chlorination incomplete_oxidation->side_reactions side_reactions->solution

References

stability issues of 2,4-Dichlorobenzaldehyde in storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions regarding the storage and stability of 2,4-Dichlorobenzaldehyde for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has changed in appearance (e.g., discoloration, clumping). Is it still usable?

A1: A change in appearance, such as developing a yellowish tint or clumping, can indicate degradation or moisture absorption. This compound is a white to off-white crystalline solid.[1][2] We recommend performing a purity check using methods like Gas Chromatography (GC) or melting point analysis before use. A significant deviation from the specification sheet indicates potential degradation.

Q2: What is the primary degradation product of this compound?

A2: The most common degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 2,4-Dichlorobenzoic acid.[3][4] This is accelerated by exposure to air (oxygen) and light.[1][2]

Q3: What are the optimal storage conditions to ensure the stability of this compound?

A3: To maximize shelf life and maintain purity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] For long-term stability, storage under an inert gas atmosphere (like nitrogen or argon) and at refrigerated temperatures is recommended.[1][7] It is crucial to protect the compound from light, air, and moisture.[1]

Q4: I'm observing inconsistent results in my reaction. Could the stability of this compound be the cause?

A4: Yes, inconsistent results can be a symptom of reagent degradation. If the purity of your this compound has decreased due to improper storage, the actual molar quantity of the active aldehyde will be lower than calculated. The primary degradation product, 2,4-Dichlorobenzoic acid, may also interfere with your reaction chemistry. We advise verifying the purity of your starting material if you encounter unexpected outcomes.

Q5: Which substances are incompatible with this compound during storage or in a reaction?

A5: this compound is incompatible with strong oxidizing agents and strong bases.[5][6] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.

Troubleshooting Guide

If you suspect stability issues with your this compound, follow this troubleshooting workflow.

G Troubleshooting Workflow for Stability Issues start Unexpected Experimental Results or Visual Change check_visual Step 1: Visually Inspect Sample (Color, Consistency) start->check_visual purity_test Step 2: Perform Purity Analysis (GC or Melting Point) check_visual->purity_test decision Is Purity Acceptable? purity_test->decision degradation_test Step 3: Test for Degradation Products (e.g., HPLC for Acid) review_storage Step 4: Review Storage Conditions (Temp, Light, Air, Time) degradation_test->review_storage outcome_bad Sample has degraded. Procure a new, verified lot. review_storage->outcome_bad decision->degradation_test No outcome_good Sample is likely stable. Review other experimental parameters. decision->outcome_good Yes

Caption: A step-by-step workflow for diagnosing potential degradation of this compound.

Data Summary: Storage and Stability

ParameterRecommended ConditionConsequence of Deviation / Incompatibility
Temperature Store in a cool place; refrigeration recommended.[1][6]High temperatures can accelerate the rate of degradation.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[1][7]Sensitive to air; exposure to oxygen leads to oxidation.[2]
Light Protect from light; store in an amber or opaque container.[1]Light-sensitive; exposure can catalyze degradation reactions.[1]
Moisture Store in a dry environment with a tightly sealed container.[5][6][8]May be sensitive to moisture; can cause clumping and hydrolysis.[1]
Incompatibles Store away from strong oxidizing agents and strong bases.[2][5][6]Can cause hazardous reactions and rapid decomposition.[2][6]
Shelf Life Average shelf life is approximately one year in a closed container.[1]Purity can decrease over time, especially with repeated openings.

Degradation Pathway

The primary stability issue arises from the oxidation of the aldehyde.

G cluster_factors Accelerating Factors A This compound (C₇H₄Cl₂O) B 2,4-Dichlorobenzoic Acid (C₇H₄Cl₂O₂) A->B Oxidation (+ [O]) Light Light Air Air (Oxygen)

Caption: The oxidation of this compound to its corresponding carboxylic acid.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

This method is suitable for determining the purity of the aldehyde and detecting volatile impurities.

  • Objective: To quantify the percentage of this compound in the sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Accurately weigh and dissolve the sample in a high-purity solvent like acetonitrile (B52724) or toluene (B28343) to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject 1 µL of the prepared sample.

  • Thermal Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/minute.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Analysis: Calculate the area percentage of the this compound peak relative to the total area of all peaks. Compare the retention time to a known standard. A significant peak appearing at a different retention time may indicate an impurity or degradation product.

Detection of 2,4-Dichlorobenzoic Acid by HPLC

This method is ideal for detecting the non-volatile primary degradation product, 2,4-Dichlorobenzoic acid.

  • Objective: To detect the presence of 2,4-Dichlorobenzoic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of:

    • Solvent A: Water with 0.1% acetic acid or phosphoric acid.[9][10]

    • Solvent B: Acetonitrile with 0.1% acid.[9][10]

  • Gradient Program: Start with a higher proportion of Solvent A and gradually increase Solvent B over 10-15 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV detection at a wavelength of 283 nm.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Analysis: 2,4-Dichlorobenzoic acid, being more polar, will typically have a different retention time than the parent aldehyde. The presence of a new peak, especially one that co-elutes with a 2,4-Dichlorobenzoic acid standard, confirms degradation.

Melting Point Analysis

A simple and rapid method to assess purity.

  • Objective: To check for the presence of impurities, which depress and broaden the melting point range.

  • Procedure:

    • Place a small amount of the finely powdered sample into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat the sample slowly (1-2°C per minute) near the expected melting point.

  • Analysis: Pure this compound has a melting point range of approximately 71-74°C.[2] A melting point that is significantly lower or has a broad range (>2°C) suggests the presence of impurities, including degradation products.

Factors Influencing Stability

Several environmental factors can compromise the integrity of this compound. Understanding these relationships is key to proper handling and storage.

G Factors Leading to Degradation cluster_inputs Environmental Factors cluster_incompatibles Chemical Incompatibilities Light Light Exposure Process Degradation (Oxidation / Reaction) Light->Process Air Air (Oxygen) Air->Process Moisture Moisture Moisture->Process Heat Elevated Temperature Heat->Process Oxidizers Strong Oxidizers Oxidizers->Process Bases Strong Bases Bases->Process Compound This compound (Stable) Compound->Process Products Degradation Products (e.g., 2,4-Dichlorobenzoic Acid, Other Impurities) Process->Products

Caption: Key environmental and chemical factors that cause the degradation of this compound.

References

Technical Support Center: Optimizing Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the successful synthesis and purification of Schiff bases.

Troubleshooting Guide

This section addresses common issues encountered during Schiff base formation and offers step-by-step solutions.

1. Low or No Product Yield

Low yields are a frequent challenge in Schiff base synthesis, often stemming from the reversible nature of the reaction.[1] The presence of water, a byproduct, can drive the equilibrium back towards the reactants.[1][2]

  • Problem: Reaction equilibrium is not favoring product formation.

  • Solution:

    • Water Removal: Actively remove water from the reaction mixture. This can be achieved by:

      • Azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[1]

      • Adding a dehydrating agent such as molecular sieves (4Å) or anhydrous sodium sulfate (B86663) directly to the reaction.[1][2]

    • Increase Reactant Concentration: Based on Le Chatelier's principle, using a slight excess (e.g., 1.1 equivalents) of one reactant (typically the less expensive or more volatile one) can shift the equilibrium towards the product.[1][2]

  • Problem: Suboptimal pH hindering the reaction.

  • Solution:

    • pH Optimization: The reaction is typically best performed at a mildly acidic pH, generally between 4 and 6.[1][3] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate.[1] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1][3][4][5] A catalytic amount of a weak acid like acetic acid is commonly added.[2] The optimal pH can be substrate-dependent and may require experimental determination.[2][4][5]

  • Problem: Unstable reactants or products.

  • Solution:

    • Reactant Stability: Be aware that Schiff bases derived from aliphatic aldehydes can be less stable and more prone to polymerization than those from aromatic aldehydes, which are stabilized by conjugation.[1][6]

    • Product Stability: If the Schiff base is known to be unstable, consider using it in the next synthetic step without isolation.[1]

2. Incomplete Reaction

An incomplete reaction is often indicated by the presence of starting materials in the final product analysis (e.g., TLC, NMR).[2]

  • Problem: Insufficient reaction time or temperature.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[7]

    • Increase Time/Temperature: If the reaction has stalled, consider increasing the reaction time or temperature to ensure it reaches equilibrium.[2]

  • Problem: Inefficient catalysis.

  • Solution:

    • Catalyst Choice: While often acid-catalyzed, some reactions may benefit from base catalysis or no catalyst at all, relying on heat.[3][8] Lewis acids like zinc chloride can also be used to enhance the reaction rate.[1] The catalyst concentration should be carefully controlled to prevent side reactions.[1]

3. Product is an Oil and Difficult to Purify

The formation of an oil instead of a crystalline solid can complicate purification.

  • Problem: Product will not crystallize.

  • Solution:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane (B92381) or petroleum ether.[1]

    • Recrystallization: If a small amount of solid is present, it can be used to seed a supersaturated solution for recrystallization. Common solvents for recrystallization of Schiff bases include ethanol (B145695) and methanol.[2][9]

    • Conversion to a Salt: For acid-stable Schiff bases, conversion to a solid salt (e.g., hydrochloride) by treatment with an acid like HCl in an anhydrous solvent can facilitate purification. The free base can be regenerated afterward if necessary.[1]

    • Column Chromatography: If other methods fail, purification by column chromatography over silica (B1680970) gel or neutral alumina (B75360) can be employed.[9]

4. Product Degradation

Schiff bases, particularly those from aliphatic aldehydes, can be susceptible to hydrolysis and thermal decomposition.[2][9]

  • Problem: Product hydrolyzes back to starting materials.

  • Solution:

    • Anhydrous Conditions: Use dry solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive compounds.[2] Moisture contact should be avoided during storage.[9]

  • Problem: Product decomposes with heat.

  • Solution:

    • Avoid Excessive Heat: Be cautious with heating during reaction and purification.[9] If possible, conduct the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base formation?

A1: A mildly acidic pH, typically in the range of 4-6, is generally optimal.[1] This is a crucial parameter as the reaction is acid-catalyzed, but excessive acidity will protonate the amine nucleophile, inhibiting the reaction.[1][3][4][5] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[4][5]

Q2: How can I effectively remove the water byproduct?

A2: The most common methods are azeotropic distillation with a Dean-Stark apparatus using a solvent like toluene, or the addition of a dehydrating agent such as molecular sieves (4Å) or anhydrous sulfates (e.g., Na₂SO₄, MgSO₄) to the reaction mixture.[1][2]

Q3: My Schiff base is an oil. How can I purify it?

A3: If your Schiff base is an oil, you can try trituration with a non-polar solvent like hexane to induce crystallization.[1] Other options include conversion to a solid salt, followed by regeneration of the free base, or purification by column chromatography.[1][9]

Q4: What are the best solvents for Schiff base synthesis?

A4: The choice of solvent depends on the solubility of the reactants. Common solvents include ethanol, methanol, and toluene.[10][11] For azeotropic water removal, toluene or benzene (B151609) are often used.[1]

Q5: How can I tell if my reaction is complete?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot.[7] Spectroscopic methods like NMR can also be used to check for the presence of starting materials in the crude product.

Q6: Why are Schiff bases from aromatic aldehydes more stable?

A6: Schiff bases derived from aromatic aldehydes are generally more stable due to the conjugation between the aromatic ring and the imine double bond, which delocalizes the electron density and stabilizes the molecule.[1][6]

Data Presentation

Table 1: Common Reaction Parameters for Schiff Base Formation

ParameterTypical ConditionsNotes
pH 4 - 6 (Mildly Acidic)[1]Substrate-dependent; too low pH protonates the amine.[1][4][5]
Temperature Room Temperature to RefluxDependent on reactant reactivity and solvent boiling point.
Solvent Ethanol, Methanol, Toluene[10][11]Toluene is often used with a Dean-Stark trap for water removal.[1]
Catalyst Acetic Acid (catalytic amount)[2]Lewis acids (e.g., ZnCl₂) can also be used.[1]
Dehydrating Agent Molecular Sieves (4Å), Anhydrous Na₂SO₄ or MgSO₄[1][2]Added directly to the reaction mixture.
Reactant Ratio 1:1 or slight excess of one reactant (e.g., 1:1.1)[2]An excess of a more volatile reactant can drive the reaction.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1 equivalent)

  • Primary Amine (1 to 1.1 equivalents)

  • Anhydrous Solvent (e.g., Ethanol, Methanol, or Toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating Agent (optional, e.g., molecular sieves)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1 eq.) in the chosen anhydrous solvent.

  • Add the primary amine (1-1.1 eq.) to the solution.

  • If using a catalyst, add a catalytic amount (e.g., 1-2 drops of glacial acetic acid).

  • If using a dehydrating agent, add it to the mixture. If using a Dean-Stark trap with toluene, set up the apparatus accordingly.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture. If a precipitate has formed, collect the product by filtration, wash with a cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization, trituration, or column chromatography.[1][9]

Visualizations

Schiff_Base_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Aldehyde/Ketone and Primary Amine Mix Combine Reactants, Solvent, and Catalyst Reactants->Mix Solvent Choose Anhydrous Solvent Solvent->Mix Catalyst Select Catalyst (e.g., Acetic Acid) Catalyst->Mix Heat Apply Heat (if necessary) Mix->Heat WaterRemoval Remove Water (Dean-Stark/Drying Agent) Heat->WaterRemoval Monitor Monitor with TLC WaterRemoval->Monitor Isolate Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Reaction Complete Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for Schiff base synthesis.

Troubleshooting_Tree Start Low/No Yield? Equilibrium Equilibrium Issue? Start->Equilibrium Yes pH_Issue pH Optimized? Start->pH_Issue No Remove_Water Remove H₂O (Dean-Stark/Drying Agent) Equilibrium->Remove_Water Water present Add_Excess Use Excess Reactant Equilibrium->Add_Excess Reactants equimolar Stability Reactants/Product Stable? pH_Issue->Stability Yes Adjust_pH Adjust pH to 4-6 (e.g., catalytic acid) pH_Issue->Adjust_pH No Check_Stability Consider in-situ use for unstable products Stability->Check_Stability No

Caption: Troubleshooting guide for low yield in Schiff base formation.

References

Technical Support Center: Overcoming Low GC Response of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low response of 2,4-Dichlorobenzaldehyde during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or inconsistent response for this compound in my GC analysis?

A low or inconsistent response for this compound is a common issue often attributed to its chemical properties and its interaction with the GC system. The primary causes include analyte adsorption at active sites within the GC system, thermal degradation, suboptimal instrument parameters, or issues with the sample itself.[1][2] this compound is a reactive carbonyl compound, making it susceptible to loss in the injector or on the column.[2][3]

Q2: What are the most common causes of analyte loss for a reactive compound like this compound?

Analyte loss for reactive compounds, particularly aldehydes, often occurs due to adsorption at active sites within the gas chromatograph.[4] These active sites can be found in several places:

  • GC Inlet Liner: Non-deactivated glass liners or liners contaminated with sample residue can contain active silanol (B1196071) groups that irreversibly adsorb polar aldehydes.[1][5]

  • GC Column: Contamination at the head of the analytical column or the use of a non-inert column can lead to peak tailing and reduced response.[2][5]

  • Sample Matrix: Complex sample matrices can introduce non-volatile residues that build up in the system, creating new active sites.[6]

dot

cluster_workflow Analyte Pathway & Potential Loss Points Syringe Syringe Injection Inlet GC Inlet Liner Syringe->Inlet Sample Introduction Column_Head Column Head Inlet->Column_Head Transfer Column_Body Analytical Column Column_Head->Column_Body Separation Detector Detector Column_Body->Detector Signal Low Signal Detector->Signal Generates Liner_Activity Adsorption on active sites Liner_Activity->Inlet Column_Contamination Contamination, active sites Column_Contamination->Column_Head Degradation Thermal Degradation Degradation->Inlet

Caption: Potential points of this compound loss within a GC system.

Q3: How can I optimize my GC inlet parameters to improve the response?

Optimizing the inlet is critical to prevent analyte loss. Key parameters to consider include the liner type, temperature, and injection mode. Using an inert liner, such as one that is deactivated, is highly recommended to minimize surface interactions.[2] If you suspect activity in the inlet, replacing the liner is a crucial first step.[5] The injector temperature should be high enough to ensure complete volatilization but not so high as to cause thermal degradation.[1][5]

ParameterRecommendationRationale
Inlet Liner Use a deactivated (silanized) liner. A liner with glass wool can help trap non-volatiles but can also be a source of activity if not deactivated.Minimizes active sites that can adsorb the analyte.[2]
Injection Temp. 200 - 250 °C (start lower and optimize)Balances efficient volatilization with minimizing thermal degradation.[5]
Injection Mode Splitless injection for trace analysis; Split for higher concentrations.Splitless mode transfers more analyte to the column, increasing sensitivity.[2]
Septum Use a high-quality, low-bleed septum.Prevents contamination and ensures a good seal to avoid leaks.[7]

Q4: What role does the GC column play, and how should I maintain it?

The GC column is where separation occurs, but it can also be a source of analyte loss. Using a column with an inert stationary phase is important. Regular maintenance is key to preserving column performance and analyte response.[1][2] If you notice peak shape degradation (tailing) or a drop in response over time, column maintenance is likely needed.

dot

GC Troubleshooting Workflow start Low Response of This compound check_system Check System Suitability (Run a known standard) start->check_system system_ok Response Still Low? check_system->system_ok hardware_check Inspect Hardware system_ok->hardware_check Yes end_ok Problem Resolved system_ok->end_ok No replace_consumables Replace Inlet Liner & Septum hardware_check->replace_consumables trim_column Trim Column (15-30 cm from inlet side) replace_consumables->trim_column check_leaks Check for Leaks (Injector & Fittings) trim_column->check_leaks method_optim Optimize GC Method check_leaks->method_optim end_contact Consult Instrument Manufacturer check_leaks->end_contact If persists adjust_temp Adjust Inlet & Oven Temperatures method_optim->adjust_temp check_flows Verify Gas Flows (Carrier & Detector) adjust_temp->check_flows deriv Consider Derivatization check_flows->deriv check_flows->end_contact If persists deriv->end_ok cluster_reaction PFBHA Derivatization Reaction Aldehyde This compound Plus + Aldehyde->Plus PFBHA PFBHA Reagent (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) Derivative Stable PFB-Oxime Derivative (High ECD Response) PFBHA->Derivative Reaction Plus->PFBHA

References

Technical Support Center: Cost-Effective Synthesis of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the cost-effective synthesis of 2,4-dichlorobenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Inactive reagents or catalysts.Ensure the purity and activity of all reagents and catalysts. Use freshly opened or properly stored materials. For instance, in the Vilsmeier reaction, the quality of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is crucial.[1]
Poor quality starting materials.Verify the purity of the starting material (e.g., 2,4-dichlorotoluene (B165549) or 2,4-dichlorobenzal chloride) by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Formation of Impurities Over-oxidation or side reactions.In oxidation reactions, carefully control the amount of oxidizing agent and the reaction temperature to prevent the formation of 2,4-dichlorobenzoic acid.[2] In chlorination reactions, controlling the extent of chlorination is critical to avoid side reactions.[3]
Presence of by-products from the Vilsmeier reaction.The Vilsmeier synthesis may produce 2,4-dichloro-m-terephthalaldehyde as a by-product.[1] Purification by recrystallization from a suitable solvent like hexanaphthene or by steam distillation can separate the desired product.[1]
Residual acidic impurities.After hydrolysis, wash the organic layer with a 10% sodium carbonate (Na₂CO₃) solution to neutralize and remove any acidic by-products.[2]
Reaction Stalls Catalyst poisoning or deactivation.Ensure the reaction setup is free from contaminants that could poison the catalyst. In some cases, the addition of a fresh batch of catalyst may be necessary.
Poor mixing in a heterogeneous mixture.For reactions involving multiple phases (e.g., solid-liquid), ensure efficient stirring to maximize the contact between reactants.
Difficult Product Isolation Emulsion formation during extraction.If an emulsion forms during the work-up, add a small amount of brine (saturated NaCl solution) to help break the emulsion and improve phase separation.
Product co-distills with solvent.During solvent removal by rotary evaporation, use a suitable vacuum and bath temperature to avoid co-distillation of the product with the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective methods for synthesizing this compound?

A1: Several methods are reported to be cost-effective. One common industrial method involves the chlorination of 2,4-dichlorotoluene followed by hydrolysis of the resulting 2,4-dichlorobenzal chloride.[2] Another approach is the Vilsmeier-Haack reaction, which can be a one-step process.[1] The oxidation of 2,4-dichlorotoluene is also a viable route.[3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][4] For TLC, a suitable eluent system, such as ether: CCl₄ in various ratios, can be used.[4] For GC analysis, periodic sampling is required to monitor the conversion rate of the starting material.[2]

Q3: What is the typical yield for the synthesis of this compound?

A3: The yield can vary significantly depending on the chosen synthesis route and optimization of reaction conditions. For instance, the hydrolysis of 2,4-dichlorobenzal chloride can yield up to 80% of the final product.[5] The Vilsmeier reaction has been reported with yields up to 75%.[1] Oxidation of 2,4-dichlorobenzyl alcohol has been shown to produce a yield of 96%.[4]

Q4: What are the common purification methods for this compound?

A4: Common purification methods include recrystallization, column chromatography, and distillation. Recrystallization from solvents like ligroin or hexanaphthene is effective.[1][5] Column chromatography on silica (B1680970) gel can also be used for purification.[4] For larger scale preparations, vacuum distillation or steam distillation are also employed.[1][5]

Q5: What are some of the key safety precautions to take during the synthesis?

A5: this compound and many of the reagents used in its synthesis are hazardous. It is important to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reagents like phosphorus oxychloride are corrosive and react violently with water. The final product is a skin and eye irritant.[6]

Experimental Protocols

Method 1: Hydrolysis of 2,4-Dichlorobenzal Chloride

This method involves the hydrolysis of 2,4-dichlorobenzal chloride using concentrated sulfuric acid.

Materials:

  • 2,4-Dichlorobenzal chloride

  • Concentrated sulfuric acid

  • Ice

  • Ether (Et₂O)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ligroin (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, add 2,4-dichlorobenzal chloride.

  • Add eight times the weight of concentrated sulfuric acid to the flask.

  • Pass a stream of nitrogen through the capillary gas inlet tube while applying a vacuum from a water pump to the top of the reflux condenser.

  • Heat the mixture to 90-110 °C with stirring. A vigorous evolution of hydrogen chloride gas will be observed.

  • Continue heating for 1-2 hours until the evolution of HCl ceases and the reaction mixture turns a deep red-brown color.[5]

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product several times with ether.

  • Neutralize the combined ethereal extracts with sodium bicarbonate solution, then wash with water.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Evaporate the ether to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from ligroin.[5]

Parameter Value
Reaction Temperature 90-110 °C
Reaction Time 1-2 hours
Yield ~80%
Melting Point 69-71 °C
Boiling Point 233 °C
Method 2: Vilsmeier-Haack Reaction

This one-step synthesis utilizes diacetylmethane, DMF, and phosphorus oxychloride.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Diacetylmethane

  • Ice water

  • Hexanaphthene (for recrystallization)

Procedure:

  • In a three-necked flask, place phosphorus oxychloride and cool it to -5 to 5 °C.

  • Slowly add DMF to the flask while maintaining the low temperature.

  • Under cooling, add diacetylmethane.

  • Gradually raise the temperature to 45-120 °C and maintain it for 2-6 hours with stirring.[1]

  • After the reaction is complete, pour the reaction mixture into ice water, which will cause the product to precipitate as a yellow solid.

  • Filter the solid and wash it with water until neutral.

  • Dry the crude product.

  • Recrystallize the crude product from hexanaphthene to obtain pure this compound.[1]

Parameter Value
Reaction Temperature 45-120 °C
Reaction Time 2-6 hours
Yield ~75%
Purity >98% after recrystallization
Melting Point 71-72 °C

Visualizations

experimental_workflow_hydrolysis start Start reactants 1. Mix 2,4-Dichlorobenzal Chloride and conc. H₂SO₄ start->reactants reaction 2. Heat at 90-110°C for 1-2 hours reactants->reaction quench 3. Pour onto ice reaction->quench extraction 4. Extract with Ether quench->extraction neutralize 5. Neutralize with NaHCO₃ and wash with water extraction->neutralize dry 6. Dry with MgSO₄ neutralize->dry evaporate 7. Evaporate Ether dry->evaporate purify 8. Purify by Distillation or Recrystallization evaporate->purify end End purify->end

Caption: Experimental workflow for the hydrolysis of 2,4-dichlorobenzal chloride.

experimental_workflow_vilsmeier start Start reactants 1. Mix POCl₃, DMF, and Diacetylmethane at low temp. start->reactants reaction 2. Heat at 45-120°C for 2-6 hours reactants->reaction precipitation 3. Pour into ice water reaction->precipitation filtration 4. Filter and wash solid precipitation->filtration drying 5. Dry the crude product filtration->drying recrystallization 6. Recrystallize from Hexanaphthene drying->recrystallization end End recrystallization->end

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

References

Technical Support Center: Continuous Flow Synthesis of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the continuous flow synthesis of 2,4-Dichlorobenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the continuous flow synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low conversion of 2,4-Dichlorotoluene (B165549) - Insufficient reaction temperature.- Short residence time.- Low concentration of oxidant or catalyst.- Catalyst deactivation.- Gradually increase the reaction temperature within the recommended range (e.g., 90-150°C).[1]- Decrease the total flow rate to increase the residence time.- Increase the concentration of the hydrogen peroxide solution or the catalyst loading.- Check for signs of catalyst leaching or deactivation. Consider catalyst regeneration or replacement.
Low selectivity towards this compound (high byproduct formation) - Over-oxidation to 2,4-Dichlorobenzoic acid due to high temperature or long residence time.- Formation of other byproducts like 2,4-dichloro-m-terephthaldehyde.[2]- Inefficient mixing of reactants.- Decrease the reaction temperature and/or residence time.- Optimize the oxidant-to-substrate molar ratio. A lower ratio may favor the aldehyde.- Ensure the micromixer or reactor design provides efficient mixing of the organic and aqueous phases.- Post-reaction purification via recrystallization or steam distillation can remove byproducts.[2]
Reactor Clogging - Precipitation of catalyst or byproducts.- Phase separation issues leading to solid formation.- Ensure all reagents are fully dissolved before pumping.- Use a co-solvent to improve the solubility of all components.- Implement in-line filtration or use a reactor with a larger channel diameter.- Pulsating flow or the use of ultrasound can help prevent solid deposition.
Pressure Fluctuations in the System - Outgassing from the decomposition of hydrogen peroxide.- Inconsistent pump performance.- Blockages in the reactor or back pressure regulator.- Ensure the back pressure regulator is set to a pressure that keeps gases in solution.- Regularly check and maintain the pumps for consistent flow rates.- If a blockage is suspected, safely stop the flow and flush the system with solvent.
Catalyst Leaching or Deactivation - High temperatures or aggressive reaction conditions.- Incompatibility of the catalyst support with the solvent or reagents.- Operate at the lower end of the effective temperature range.- Ensure the catalyst support material is stable under the reaction conditions.- Consider using an immobilized catalyst designed for flow chemistry.
Safety Concerns (e.g., exotherms) - The oxidation of 2,4-Dichlorotoluene is an exothermic reaction.- Decomposition of hydrogen peroxide can be rapid at high temperatures.- Utilize the high heat transfer efficiency of microreactors to dissipate heat effectively.- Start the reaction at a lower temperature and gradually increase it while monitoring the temperature profile.- Ensure a reliable cooling system is in place for the reactor.- Adhere to all safety protocols for handling concentrated hydrogen peroxide.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the continuous flow synthesis of this compound?

A1: The most commonly cited method is the continuous oxidation of 2,4-Dichlorotoluene using an oxidizing agent like hydrogen peroxide in the presence of a metal ion complex catalyst within a tubular or microchannel reactor.[1]

Q2: What are the typical catalysts used for this reaction?

A2: A common catalyst system involves a mixture of metal ion complexes, such as those of cobalt, molybdenum, and bromine. For example, cobalt acetate (B1210297) and sodium bromide are often used.[1]

Q3: What are the main advantages of using a continuous flow setup for this synthesis?

A3: Continuous flow offers several advantages, including enhanced heat and mass transfer, improved safety by minimizing the reaction volume and controlling exotherms, higher yields and selectivity, and easier scalability compared to batch processes.[1]

Q4: What are the major byproducts I should expect?

A4: The primary byproduct is often the over-oxidation product, 2,4-Dichlorobenzoic acid. Another potential byproduct that has been reported is 2,4-dichloro-m-terephthaldehyde.[2]

Q5: How can I monitor the reaction progress in real-time?

A5: In-line analytical techniques such as FT-IR, Raman, or UV-Vis spectroscopy can be integrated into the flow setup to monitor the formation of the product and the consumption of reactants in real-time.[8][9][10][11] This allows for rapid optimization of reaction conditions.

Q6: What are the key safety precautions when using hydrogen peroxide as an oxidant?

A6: Hydrogen peroxide is a strong oxidizer and should be handled with care. Key safety measures include:

  • Using appropriate personal protective equipment (gloves, safety glasses, lab coat).[3][6]

  • Ensuring the system is well-vented to prevent pressure buildup from oxygen evolution.[4]

  • Avoiding contact with incompatible materials that can catalyze its decomposition (e.g., certain metals).[3][5]

  • Having a quench plan in place for the reaction effluent.

Experimental Protocols

Protocol 1: Continuous Flow Oxidation of 2,4-Dichlorotoluene

This protocol is based on the methodologies described in patent CN106699526A.[1]

1. Reagent Preparation:

  • Solution A (Substrate Stream): Prepare a solution of 2,4-Dichlorotoluene in acetic acid. In a typical preparation, dissolve cobalt acetate in this solution.

  • Solution B (Oxidant Stream): Prepare a solution of hydrogen peroxide in acetic acid. Dissolve sodium bromide in this solution.

2. System Setup:

  • Assemble a continuous flow reactor system consisting of two syringe pumps, a micromixer (T-mixer or other static mixer), a tubular or microchannel reactor, a heating module (e.g., oil bath or heating block), a back pressure regulator, and a collection vessel. The reactor is typically a coiled tube made of a chemically resistant material.

3. Reaction Execution:

  • Set the reactor temperature to the desired value (e.g., 95°C).

  • Set the back pressure regulator to a suitable pressure to prevent boiling of the solvent and to keep gases dissolved.

  • Pump Solution A and Solution B into the micromixer at their respective flow rates. The ratio of the flow rates will determine the stoichiometry of the reactants.

  • The mixed stream then enters the heated reactor where the reaction takes place. The residence time is determined by the reactor volume and the total flow rate.

  • The product stream exits the reactor, passes through the back pressure regulator, and is collected in a chilled vessel.

  • The reaction can be quenched by adding a suitable reagent (e.g., a reducing agent to destroy excess hydrogen peroxide) to the collection vessel.

4. Product Purification:

  • The collected reaction mixture can be worked up by extraction.

  • Further purification of the crude product can be achieved by recrystallization from a suitable solvent (e.g., hexanaphthene) or by steam distillation.[2]

Data Presentation

The following tables summarize quantitative data from various experimental runs for the continuous flow synthesis of this compound, based on the examples provided in patent CN106699526A.[1]

Table 1: Reaction Parameters and Outcomes

Experiment2,4-Dichlorotoluene Flow Rate (mL/min)H₂O₂-Acetic Acid Solution Flow Rate (mL/min)n(H₂O₂):n(2,4-Dichlorotoluene)Temperature (°C)Residence Time (s)Conversion of 2,4-Dichlorotoluene (%)Yield of this compound (%)
15.3310.672:1606045.323.1
28.3316.673:17520050.028.7
38.3316.673:19530045.828.2

Visualizations

Experimental Workflow

experimental_workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_downstream Downstream Processing reagent_A Solution A: 2,4-Dichlorotoluene Cobalt Acetate in Acetic Acid pump_A Pump A reagent_A->pump_A reagent_B Solution B: Hydrogen Peroxide Sodium Bromide in Acetic Acid pump_B Pump B reagent_B->pump_B mixer Micromixer pump_A->mixer pump_B->mixer reactor Heated Tubular Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Chilled Collection & Quenching bpr->collection workup Workup & Extraction collection->workup purification Purification (Recrystallization/ Distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the continuous flow synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield of This compound check_conversion Check Conversion of 2,4-Dichlorotoluene start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High increase_temp_time Increase Temperature or Residence Time low_conversion->increase_temp_time check_reagents Check Reagent Concentrations & Purity low_conversion->check_reagents check_catalyst Check Catalyst Activity low_conversion->check_catalyst check_selectivity Check Selectivity high_conversion->check_selectivity low_selectivity Low Selectivity (High Byproducts) check_selectivity->low_selectivity decrease_temp_time Decrease Temperature or Residence Time low_selectivity->decrease_temp_time optimize_stoichiometry Optimize Oxidant: Substrate Ratio low_selectivity->optimize_stoichiometry improve_mixing Improve Mixing low_selectivity->improve_mixing

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The main catalytic routes for the synthesis of this compound are:

  • Oxidation of 2,4-Dichlorotoluene (B165549): This method involves the oxidation of the methyl group of 2,4-dichlorotoluene to an aldehyde. Various catalytic systems, including metal ion complexes, can be employed.[1]

  • Hydrolysis of 2,4-Dichlorobenzal Chloride: This is a common industrial method where 2,4-dichlorobenzal chloride is hydrolyzed to the corresponding aldehyde. This reaction can be catalyzed by acids or metal salts.[2]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich arene.[3][4][5] While less common for this specific molecule starting from benzene (B151609), it can be a relevant synthetic strategy. A variation of this involves using diacetylmethane as a precursor.[6]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is an electrophilic iminium salt, typically a chloroiminium ion, that is used for formylation reactions. It is usually prepared in situ by reacting a substituted amide, most commonly N,N-Dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction is typically performed at low temperatures to ensure complete formation of the reagent.[3][4][7]

Q3: What are some common side products in the synthesis of this compound?

A3: A potential side product in the Vilsmeier-Haack synthesis is 2,4-dichloro-m-terephthaldehyde. This can be separated from the main product by recrystallization from a solvent like hexanaphthene or by steam distillation.[6] In the chlorination of 2,4-dichlorotoluene, over-chlorination can lead to the formation of trichlorinated species.[8]

Troubleshooting Guides

Low Yield or Incomplete Conversion
Symptom Potential Cause Suggested Solution
Low conversion of starting material (e.g., 2,4-dichlorotoluene) Inefficient catalyst or suboptimal reaction conditions.- Ensure the catalyst is active and used in the correct concentration. For oxidation of 2,4-dichlorotoluene, consider using a combination of metal ion complexes like cobalt, molybdenum, and bromine.[1] - Optimize reaction temperature and time. For instance, in the Vilsmeier reaction, the temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[3]
Reaction stalls before completion Catalyst deactivation or poisoning.- Chlorine, a common component in these syntheses, can act as a catalyst poison.[9][10] Ensure the reaction setup is free from contaminants. - In cases of suspected chlorine poisoning, washing the catalyst with water may help regenerate it.[11] - Consider using a more robust catalyst or a catalyst support that is more resistant to poisoning.
Low yield of this compound after workup Product loss during extraction or purification.- Ensure the pH is appropriate during the workup to avoid product degradation. For example, after hydrolysis, the ethereal extracts should be neutralized with sodium bicarbonate solution. - Use an appropriate solvent for extraction. Ether is commonly used for extracting this compound.[2]
Impurity Formation
Symptom Potential Cause Suggested Solution
Formation of a solid byproduct during the Vilsmeier-Haack reaction Formation of 2,4-dichloro-m-terephthaldehyde.- The byproduct can be removed by recrystallization of the crude product from hexanaphthene.[6] - Alternatively, steam distillation can be used to purify the this compound, leaving the less volatile byproduct behind.[6]
Presence of over-chlorinated products Excessive chlorination during the synthesis of the starting material (e.g., 2,4-dichlorobenzal chloride).- Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress closely using techniques like GC analysis to stop the reaction at the desired point.
Discolored product (e.g., red-brown) Formation of colored impurities or degradation products.- The reaction mixture in the hydrolysis of 2,4-dichlorobenzal chloride with sulfuric acid can turn red-brown.[2] This is often normal. - Ensure the final product is properly purified by distillation or recrystallization to remove colored impurities.

Catalyst Selection and Performance Data

Synthesis Route Catalyst Starting Material Oxidant/Reagent Solvent Temperature (°C) Yield (%)
OxidationMetal ion complexes of Co, Mo, and Br2,4-DichlorotolueneHydrogen PeroxideAcetic AcidMild conditionsHigh
HydrolysisConcentrated Sulfuric Acid2,4-Dichlorobenzal ChlorideWaterNone90-11080
Vilsmeier-HaackPOCl₃DiacetylmethaneDMFNone45-12075
HydrolysisFerric Chloride (FeCl₃)2,4-Dichlorotrichlorobenzyl crude productWaterNot specified110-120Not specified
Hydrolysisπ complex of metal salt and benzaldehyde2,6-Dichlorobenzyl chlorideWaterNone120-160High

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2,4-Dichlorobenzal Chloride[2]
  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 2,4-dichlorobenzal chloride.

  • Reagent Addition: Add eight times the weight of concentrated sulfuric acid to the flask.

  • Reaction Conditions: Pass nitrogen gas through the inlet tube and apply a vacuum from a water pump to the top of the reflux condenser. Heat the mixture to 90-110°C with stirring. A vigorous evolution of hydrogen chloride gas will be observed.

  • Reaction Monitoring: The reaction mixture will turn an intense red-brown color. The evolution of hydrogen chloride will cease after approximately 1-2 hours.

  • Workup: Pour the reaction mixture onto ice and extract the this compound several times with ether.

  • Purification: Neutralize the combined ethereal extracts with a sodium bicarbonate solution, wash with water, and dry over magnesium sulfate. Evaporate the ether, and then distill the residue under vacuum or recrystallize from ligroin. The expected yield is around 80%.

Protocol 2: Synthesis via Vilsmeier-Haack Reaction[6]
  • Reagent Preparation: In a 250ml three-necked flask, add 46g of phosphorus oxychloride (POCl₃) and cool to -5°C to 5°C.

  • Vilsmeier Reagent Formation: Add 17-30ml of N,N-Dimethylformamide (DMF) to the cooled POCl₃.

  • Substrate Addition: While cooling, add 3.0g of diacetylmethane.

  • Reaction: Raise the temperature to 45-120°C and maintain it for 2-6 hours with insulation.

  • Quenching: Pour the reaction mixture into ice water with agitation, which will cause the product to separate as a yellow solid.

  • Isolation and Purification: Filter the solid, wash with water until neutral, and then dry. The crude product can be recrystallized from hexanaphthene to yield pure this compound with a purity of 98% and a yield of 75%. A byproduct, 2,4-dichloro-m-terephthaldehyde, may also be isolated.

Visualized Workflows

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Synthesis Route reagents Prepare Starting Materials and Catalysts start->reagents setup Assemble Reaction Apparatus reagents->setup reaction Perform Catalytic Reaction under Controlled Conditions setup->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Purify Product (Distillation/Recrystallization) extraction->purification analysis Characterize Final Product (e.g., NMR, MP) purification->analysis end Store Pure this compound analysis->end

Caption: General experimental workflow for the synthesis of this compound.

catalyst_selection Catalyst Selection Logic cluster_starting_materials cluster_reactions cluster_catalysts start Starting Material sm1 2,4-Dichlorotoluene start->sm1 sm2 2,4-Dichlorobenzal Chloride start->sm2 sm3 Diacetylmethane start->sm3 r1 Oxidation sm1->r1 r2 Hydrolysis sm2->r2 r3 Vilsmeier-Haack sm3->r3 c1 Metal Ion Complexes (Co, Mo, Br) r1->c1 c2 Conc. H₂SO₄ or FeCl₃ r2->c2 c3 POCl₃/DMF r3->c3 end_product This compound c1->end_product c2->end_product c3->end_product

Caption: Logic for selecting a catalyst based on the starting material.

References

Validation & Comparative

comparing analytical methods for 2,4-Dichlorobenzaldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of 2,4-Dichlorobenzaldehyde

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is of paramount importance. This guide provides a detailed comparison of three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra Performance Convergence Chromatography (UPCC). We will delve into their respective methodologies, quantitative performance, and provide a visual representation of a typical analytical workflow.

Data Presentation

The selection of an appropriate analytical method hinges on various factors, including sensitivity, speed, and the nature of the sample matrix. The following table summarizes the key performance indicators for the quantification of this compound using HPLC, GC, and UPCC.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultra Performance Convergence Chromatography (UPCC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.A hybrid of SFC and LC, using a supercritical fluid as the primary mobile phase for separation.
Stationary Phase Typically a C18 reversed-phase column.Commonly a non-polar column such as DB-5.Acquity UPC² Torus 30 x 150 mm, 1.7 µm.[1]
Mobile Phase A mixture of acetonitrile (B52724) and water (often with an acid modifier like phosphoric or formic acid).An inert carrier gas, typically Helium.[1]Mobile phase A: Carbon Dioxide; Mobile phase B: Acetonitrile: Isopropyl alcohol (60:40).[1]
Detector UV-Vis Detector (often set at 220nm or after derivatization with DNPH at 360 nm).Flame Ionization Detector (FID) or Mass Spectrometer (MS).UV Detector (set at 220 nm).[1]
Runtime Typically 5-15 minutes.A reported runtime for this compound is 10 minutes, with a retention time of 1.65 minutes.[1]A significantly shorter runtime of 2 minutes is reported, with a retention time of 0.790 minutes.[1]
Limit of Detection (LOD) For the related compound 2,4-D, an LOD of 0.45 µg/mL has been reported.[2] For aldehydes after DNPH derivatization, LODs can be as low as 0.1 ppm.[3]While specific data for this compound is not readily available, for related compounds, it is generally in the ppm range.Reported to have higher sensitivity than the conventional GC method it was compared against.[1]
Limit of Quantification (LOQ) For the related compound 2,4-D, an LOQ of 2 µg/mL has been reported.[2]Specific data for this compound is not readily available.Reported to have higher precision than the conventional GC method it was compared against.[1]
Linearity (R²) For the related compound 2,4-D, a linearity of R² ≥ 0.9996 was achieved.[2]Expected to be >0.99 for validated methods.Expected to be >0.99 for validated methods.
Advantages Robust, versatile, widely available, good for non-volatile and thermally labile compounds.High resolution, suitable for volatile and semi-volatile compounds.Fast analysis, reduced organic solvent consumption (greener method), and potentially higher sensitivity and precision than GC.[1]
Disadvantages Longer run times compared to UPCC, requires derivatization for sensitive detection of aldehydes without a strong chromophore.Longer run times compared to UPCC, may have lower response and interference for this compound in complex matrices.[1]Requires specialized instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the protocols for the three discussed methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of this compound. For enhanced sensitivity, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is recommended.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Derivatization (Optional): To a known volume of the sample or standard solution, add an excess of DNPH solution (in acidified acetonitrile). Allow the reaction to proceed at a controlled temperature until the formation of the 2,4-dinitrophenylhydrazone derivative is complete.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV-Vis detector at 220 nm (without derivatization) or 360 nm (with DNPH derivatization).

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards. Determine the concentration in the sample from this curve.

Gas Chromatography (GC-FID/MS)

GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the sample is in a complex matrix, a prior extraction (e.g., liquid-liquid or solid-phase) may be necessary.

  • Chromatographic Conditions:

    • Column: DB-5 capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C or a Mass Spectrometer (MS) for enhanced specificity.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Use this curve to determine the concentration in the unknown sample.

Ultra Performance Convergence Chromatography (UPCC)

UPCC offers a rapid and environmentally friendly alternative for the analysis of this compound.

  • Standard and Sample Preparation: Prepare standards and samples in n-Heptane.[1]

  • Chromatographic Conditions:

    • Instrument: Waters Acquity UPC² system.[1]

    • Column: Acquity UPC² Torus 30 x 150 mm, 1.7 µm.[1]

    • Mobile Phase A: Carbon Dioxide.[1]

    • Mobile Phase B: Acetonitrile: Isopropyl alcohol (60:40).[1]

    • Flow Rate: 1.1 mL/min.[1]

    • Column Temperature: 45 °C.[1]

    • Sample Temperature: 15 °C.[1]

    • Injection Volume: 2 µL.[1]

    • Detector: UV Detector at 220 nm.[1]

  • Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the prepared standards. The concentration of this compound in the samples is then calculated from the regression equation of the calibration curve.

Mandatory Visualization

To provide a clear overview of the analytical process, the following diagram illustrates a general experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Standard Standard Weighing Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Extraction Extraction (if needed) Dissolution->Extraction Derivatization Derivatization (optional for HPLC) Dilution->Derivatization Extraction->Derivatization Injection Injection into Chromatograph Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, FID, MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound quantification.

References

2,4-Dichlorobenzaldehyde: A Validated Precursor for Potent Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: 2,4-Dichlorobenzaldehyde, a chlorinated aromatic aldehyde, serves as a crucial intermediate in the synthesis of a variety of agrochemicals, most notably triazole fungicides. Its disubstituted phenyl ring provides a key structural motif for the development of potent antifungal agents. This guide provides a comprehensive comparison of fungicides derived from this compound with alternatives, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers in fungicide development and evaluation.

Performance Comparison: Fungicides Derived from this compound vs. Alternatives

The primary fungicide synthesized from this compound is Diniconazole , a broad-spectrum triazole fungicide. Its efficacy is benchmarked against other triazole fungicides, some of which may be synthesized from alternative precursors.

Table 1: Comparative Efficacy of Triazole Fungicides Against Various Plant Pathogens

FungicidePrecursor/Key IntermediateTarget PathogenEfficacy Metric (EC₅₀ in mg/L)Reference
Diniconazole This compound Botrytis cinerea0.012[1]
Sclerotinia fimicola<0.001[1]
Fusarium graminearum0.008[1]
Sclerotium cepivorum0.02[1]
Bipolaris sorokiniana0.06[1]
Tebuconazolep-Chlorobenzyl chlorideFusarium graminearum~0.1 - 1.0 (Varies by study)General Literature
Propiconazole1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneFusarium graminearum~0.5 - 5.0 (Varies by study)General Literature
Metconazole1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneFusarium graminearum~0.05 - 0.5 (Varies by study)General Literature

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the growth of a pathogen in vitro.

Synthesis and Mechanism of Action

The synthesis of triazole fungicides like Diniconazole from this compound involves a multi-step chemical process. The general pathway is outlined below.

Synthesis_Pathway cluster_precursor Precursor cluster_intermediates Key Intermediates cluster_fungicide Final Product 2_4_DCBA This compound Intermediate_1 Grignard Adduct 2_4_DCBA->Intermediate_1 Grignard Reaction Intermediate_2 Epoxide Intermediate Intermediate_1->Intermediate_2 Epoxidation Diniconazole Diniconazole Intermediate_2->Diniconazole Reaction with 1,2,4-Triazole (B32235)

Caption: Generalized synthesis pathway of Diniconazole from this compound.

Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole fungicides, including Diniconazole, act by inhibiting the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its production, triazoles compromise the integrity and function of the fungal cell membrane, leading to cell death. The specific target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.

Ergosterol_Pathway cluster_inhibition Inhibition by Triazoles Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 CYP51->Ergosterol Catalyzes demethylation step Triazoles Triazole Fungicides (e.g., Diniconazole) Triazoles->CYP51 Inhibits

Caption: The ergosterol biosynthesis pathway and the site of inhibition by triazole fungicides.

Experimental Protocols

Synthesis of Diniconazole from this compound (Illustrative Protocol)

Disclaimer: This is a generalized protocol for illustrative purposes. Actual laboratory procedures may vary and should be performed with appropriate safety precautions.

Materials: this compound, pinacolone (B1678379), sodium hydride, 1,2,4-triazole, dimethyl sulfoxide (B87167) (DMSO), sodium borohydride (B1222165), methanol (B129727), and appropriate solvents for extraction and purification.

Step 1: Condensation Reaction

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and pinacolone in anhydrous DMSO.

  • Slowly add sodium hydride to the solution while stirring and maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude enone intermediate.

Step 2: Reduction of the Ketone

  • Dissolve the crude enone in methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction for a few hours until the reduction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and add water to the residue.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude allyl alcohol.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

  • To a solution of 1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) to form the triazole anion.

  • Add the crude allyl alcohol (dissolved in the same solvent) to the triazole anion solution.

  • Heat the reaction mixture to facilitate the substitution reaction. Monitor the reaction progress by TLC.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Purify the crude Diniconazole by column chromatography or recrystallization.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

Objective: To determine the EC₅₀ of a fungicide against a specific fungal pathogen.

Materials: Pure culture of the target fungus (e.g., Fusarium graminearum), Potato Dextrose Agar (PDA), sterile Petri dishes, fungicide stock solution of known concentration, sterile distilled water, cork borer.

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare a series of dilutions of the fungicide stock solution in sterile distilled water to achieve the desired final concentrations in the PDA medium (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L).

    • Autoclave the PDA medium and cool it to approximately 45-50°C.

    • Add the appropriate volume of each fungicide dilution to separate flasks of molten PDA to achieve the target concentrations. Also, prepare a control set with sterile distilled water instead of the fungicide solution.

    • Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each concentration and the control.

    • Determine the percentage of growth inhibition for each concentration using the formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC₅₀ value from the resulting dose-response curve using probit analysis or other suitable statistical software.

Efficacy_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Fungicide Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Media Prepare Fungicide-Amended PDA Dilutions->Media Inoculate Inoculate Plates with Fungal Plugs Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot EC50 Determine EC₅₀ Plot->EC50

Caption: Workflow for in vitro fungicide efficacy testing using the poisoned food technique.

Conclusion

This compound is a well-validated and effective precursor for the synthesis of potent triazole fungicides like Diniconazole. The efficacy data demonstrates the high level of antifungal activity achieved with fungicides derived from this intermediate. While a comprehensive cost-benefit analysis compared to fungicides from alternative precursors is challenging due to proprietary industrial data, the established synthetic routes and the resulting product's performance underscore the continued importance of this compound in the agrochemical industry. The provided protocols and pathway diagrams offer a foundational resource for researchers engaged in the discovery and development of new and improved fungicidal agents. Further research into novel synthetic methodologies and the exploration of other fungicide classes derived from this compound could yield even more effective solutions for crop protection.

References

A Comparative Analysis of Schiff Bases Derived from Substituted Benzaldehydes: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Schiff bases, characterized by the presence of an azomethine (-CH=N-) group, are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1] Their diverse pharmacological potential has made them a focal point in medicinal chemistry. This guide provides a comparative study of the biological activities of a series of Schiff bases derived from various substituted benzaldehydes. By systematically altering the substituents on the benzaldehyde (B42025) ring, researchers can modulate the antimicrobial, antioxidant, and anticancer properties of these compounds. This analysis is supported by experimental data and detailed methodologies to facilitate further research and drug development.

Comparative Biological Activity of Substituted Benzaldehyde Schiff Bases

The biological activity of Schiff bases is significantly influenced by the nature and position of substituents on the benzaldehyde ring. Electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electronic properties and lipophilicity of the entire molecule, thereby affecting its interaction with biological targets.[1]

Antimicrobial Activity

The antimicrobial potential of Schiff bases is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against various bacterial and fungal strains.[1][2] The presence of certain substituents can enhance the lipophilicity of the compounds, facilitating their passage through microbial cell membranes.[1]

Table 1: Comparative Antibacterial Activity of Schiff Bases Derived from Different Benzaldehydes

Schiff Base Derivative (from Benzaldehyde)Test OrganismMIC (µg/mL)MBC (µg/mL)Reference
Unsubstituted Benzaldehyde (PC1)Escherichia coli62.5125
Unsubstituted Benzaldehyde (PC1)Staphylococcus aureus62.5125
Anisaldehyde (4-methoxybenzaldehyde) (PC2)Escherichia coli250500
4-Nitrobenzaldehyde (B150856) (PC3)Escherichia coli250500
Cinnamaldehyde (PC4)Escherichia coli62.5250
2-Hydroxybenzaldehyde (Salicylaldehyde)Candida albicans--[3]
4-NitrobenzaldehydeTongue Squamous Cell Carcinoma Fibroblasts (TSCCF)446.68 (IC50)-[4]

Note: The specific amine used in the synthesis of these Schiff bases varies across studies. PC1-PC4 were synthesized with para-aminophenol.[2]

Six Schiff bases prepared by reacting 3,3′-diaminodipropylamine with different benzaldehyde derivatives showed bacteriostatic rather than bactericidal activities against Gram-positive and Gram-negative bacteria.[5][6] One of these compounds exhibited significant anticandida activity with an MIC of 24 μg/ml.[5][6]

Anticancer Activity

The cytotoxic effects of these compounds on cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is a key metric.[1]

A novel Schiff base derived from 4-nitrobenzaldehyde demonstrated promising anticancer activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while showing insignificant activity against normal human gingival fibroblast cells (IC₅₀ of 977.24 µg/mL).[4] This selectivity is a crucial aspect of anticancer drug development. The anticancer mechanism may be attributed to the -HC=N- azomethine group, which can induce apoptosis in cancer cells.[4]

Another study on five Schiff base derivatives of 2-hydroxybenzaldehyde (salicylaldehyde) screened their cytotoxicity against six cancerous and two normal cell lines.[7] One compound, 8S3, was identified as the most cytotoxic, reducing the viability of A549, HCT-116, Huh-7, and MCF-7 cancer cell lines.[7] This compound was found to induce apoptosis through modulation of the MAPK signaling pathway and mitochondrial dysfunction.[7]

Antioxidant Activity

The antioxidant potential of Schiff bases is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[8][9] The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a measure of their antioxidant capacity. The presence of phenolic hydroxyl groups in the structure of Schiff bases, often introduced from salicylaldehyde (B1680747) or its derivatives, can significantly contribute to their antioxidant activity.[10]

Experimental Protocols

General Synthesis of Substituted Benzaldehyde Schiff Bases

The synthesis of Schiff bases is typically achieved through a condensation reaction between a primary amine and a substituted benzaldehyde.[1][11]

Procedure:

  • An equimolar mixture of the primary amine and the respective substituted benzaldehyde is dissolved in a suitable solvent, such as absolute ethanol (B145695) or methanol.[1]

  • A few drops of a catalyst, like glacial acetic acid, can be added to the mixture.[1]

  • The reaction mixture is refluxed for a period ranging from 2 to 6 hours.[1][12] The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent.[1]

The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N bond in the FT-IR spectrum, typically in the range of 1660-1570 cm⁻¹.[3]

Antimicrobial Activity Assay (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.[1]

Procedure:

  • A serial two-fold dilution of each synthesized Schiff base is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).[1]

  • A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared.

  • The microbial suspension is added to each well containing the diluted compound.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized Schiff bases against cancer cell lines is commonly determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][13]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the Schiff base compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing the Process

To better understand the workflow and relationships in this comparative study, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Amine Primary Amine Reaction Condensation Reaction (Reflux in Ethanol, Acetic Acid catalyst) Amine->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Purification Filtration & Recrystallization Reaction->Purification SchiffBase Pure Schiff Base Purification->SchiffBase Characterization Spectroscopic Characterization (FT-IR, NMR, Mass Spec) SchiffBase->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) SchiffBase->Antimicrobial Anticancer Anticancer Assays (MTT, IC50) SchiffBase->Anticancer Antioxidant Antioxidant Assays (DPPH) SchiffBase->Antioxidant Data Comparative Data Analysis Antimicrobial->Data Anticancer->Data Antioxidant->Data

Caption: General workflow for synthesis, characterization, and biological evaluation of Schiff bases.

G Benzaldehyde Benzaldehyde SchiffBase Schiff Base Benzaldehyde->SchiffBase + Primary Amine SubstitutedBenzaldehyde Substituted Benzaldehydes (-NO2, -Cl, -OH, -OCH3, etc.) SubstitutedSchiffBase Substituted Schiff Bases SubstitutedBenzaldehyde->SubstitutedSchiffBase + Primary Amine BiologicalActivity Biological Activity (Antimicrobial, Anticancer, Antioxidant) SchiffBase->BiologicalActivity SubstitutedSchiffBase->BiologicalActivity Modulated Activity

Caption: Logical relationship of substituent effects on the biological activity of Schiff bases.

References

Unlocking Enhanced Biological Activity: A Comparative Guide to 2,4-Dichlorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy is a constant endeavor. This guide provides a comprehensive comparison of the biological activities of various derivatives of 2,4-Dichlorobenzaldehyde against its parent compound. While direct quantitative comparisons are challenging due to a lack of standardized testing, this document synthesizes available data to highlight the significant enhancement in antimicrobial and anticancer properties achieved through chemical modification.

Derivatives of this compound, particularly Schiff bases, chalcones, and thiosemicarbazones, have demonstrated a marked increase in biological potency compared to the relatively inert parent aldehyde. This guide summarizes key findings from multiple studies, presenting available quantitative data, detailed experimental methodologies for the assays performed, and a visualization of the proposed signaling pathways.

Antimicrobial Activity: Derivatives Outperforming the Parent Compound

Table 1: Comparative Antimicrobial Activity (MIC) of this compound Derivatives

Derivative ClassCompound/DerivativeBacterial/Fungal StrainMIC (µg/mL)
Hydrazone Hydrazone with p-nitro group on aniline (B41778) fragmentProteus mirabilis12.5[1]
Staphylococcus aureus25[1]
Campylobacter fetus25[1]
Methicillin-resistant Staphylococcus aureus (MRSA)25[1]
Thiosemicarbazone Benzaldehyde (B42025) thiosemicarbazone derivativesVarious bacterial and fungal strainsActive

Note: Direct MIC values for this compound were not available in the cited literature for a direct comparison.

Anticancer Activity: A Gateway to Apoptosis Induction

The transformation of this compound into various derivatives has been shown to unlock significant cytotoxic potential against several cancer cell lines. The parent compound's activity is not well-documented in the reviewed studies, while its derivatives, such as benzyloxybenzaldehydes, have been demonstrated to induce apoptosis and inhibit cancer cell proliferation at micromolar concentrations.

Table 2: Comparative Anticancer Activity (IC50) of Benzaldehyde Derivatives

Derivative ClassCompound/DerivativeCancer Cell LineIC50 (µM)
Benzyloxybenzaldehyde 2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Human promyelocytic leukemia)Potent activity at 1-10 µM[2][3]
2-(benzyloxy)benzaldehydeHL-60Significant activity at 1-10 µM[2][3]
2-(benzyloxy)-5-chlorobenzaldehydeHL-60Significant activity at 1-10 µM[2][3]

Note: Direct IC50 values for this compound against these cell lines were not available in the cited literature for a direct comparison.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in the appropriate broth within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive control wells (medium and inoculum without the compound) and negative control wells (medium only) are included. The plates are then incubated at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Determination of MIC: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in a suitable culture medium and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. A range of concentrations of the test compounds are then added to the wells containing the cells. Control wells with untreated cells and wells with vehicle (DMSO) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentrations and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by this compound derivatives, the following diagrams illustrate a general workflow for their synthesis and evaluation, and a proposed signaling pathway for their anticancer activity.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_4_Dichlorobenzaldehyde 2_4_Dichlorobenzaldehyde Condensation_Reaction Condensation_Reaction 2_4_Dichlorobenzaldehyde->Condensation_Reaction Amine_or_other_reactant Amine_or_other_reactant Amine_or_other_reactant->Condensation_Reaction Derivative Derivative Condensation_Reaction->Derivative Antimicrobial_Assay Antimicrobial_Assay Derivative->Antimicrobial_Assay Anticancer_Assay Anticancer_Assay Derivative->Anticancer_Assay MIC_Determination MIC_Determination Antimicrobial_Assay->MIC_Determination IC50_Determination IC50_Determination Anticancer_Assay->IC50_Determination

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

G Benzaldehyde_Derivative Benzaldehyde_Derivative 14_3_3zeta 14_3_3zeta Benzaldehyde_Derivative->14_3_3zeta Inhibition Apoptosis Apoptosis Benzaldehyde_Derivative->Apoptosis Protein_Interaction Protein-Protein Interaction 14_3_3zeta->Protein_Interaction H3S28ph H3S28ph H3S28ph->Protein_Interaction Transcription Transcription Protein_Interaction->Transcription EMP_and_Stemness_Genes EMP & Stemness Genes (e.g., E2F2, SRSF1, ID1) Treatment_Resistance Treatment_Resistance EMP_and_Stemness_Genes->Treatment_Resistance Metastasis Metastasis EMP_and_Stemness_Genes->Metastasis Transcription->EMP_and_Stemness_Genes

Caption: Proposed signaling pathway for the anticancer activity of benzaldehyde derivatives.

References

A Researcher's Guide to Assessing the Purity of Commercial 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. 2,4-Dichlorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is no exception. This guide provides a comparative overview of analytical techniques for assessing the purity of commercial this compound, complete with experimental protocols and supporting data to aid in the selection of the most appropriate method for your laboratory.

Comparison of Analytical Techniques

The purity of this compound can be determined using several analytical methods, each with its own advantages in terms of sensitivity, selectivity, and throughput. The primary techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods for structural confirmation. A newer technique, Ultra Performance Convergence Chromatography (UPC²), has also been shown to be effective and efficient.[1][2]

Technique Principle Commonly Detected Impurities Typical Purity Assay (%) Advantages Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Residual solvents, starting materials, and volatile by-products (e.g., isomers like 3,4- and 2,6-dichlorobenzaldehyde).> 99%High resolution for volatile compounds.May have low response and interference for this compound in some matrices.[1][2]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Isomeric impurities (e.g., 3,4-, 3,5-, 2,6-dichlorobenzaldehyde), related substances (e.g., 2,4-dichlorobenzoic acid), and non-volatile by-products.> 99%Versatile for a wide range of compounds.Can have higher detection limits compared to GC for certain impurities.
Ultra Performance Convergence Chromatography (UPC²) A hybrid of supercritical fluid and liquid chromatography.Similar to HPLC, with enhanced resolution for some compounds.> 99.5%Faster run times, higher sensitivity, and reduced solvent consumption compared to GC.[1][2] Cost-effective.[1][2]Requires specialized instrumentation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural isomers and other organic impurities with distinct proton or carbon environments.Qualitative and quantitative (with internal standard).Excellent for structural elucidation and identification of unknown impurities.Lower sensitivity compared to chromatographic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Gross impurities with different functional groups.Primarily qualitative.Fast and non-destructive.Not suitable for quantifying trace impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and commercial source of this compound.

Gas Chromatography (GC-FID) Method

This protocol is a general method for the purity assessment of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent like acetone (B3395972) or dichloromethane.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is designed for the separation of this compound from its common isomers and related substances.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

    • Start with 50:50 (acetonitrile:water).

    • Linearly increase to 90:10 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the initial mobile phase composition.

¹H NMR Spectroscopy

This method is for the structural confirmation and identification of proton-containing impurities.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Concentration: 5-10 mg/mL.

  • Procedure: Acquire a standard one-dimensional ¹H NMR spectrum. The characteristic aldehyde proton of this compound appears around 10.4 ppm.[3] Aromatic protons will be observed between 7.4 and 7.9 ppm.[3] Impurities will present as additional signals in the spectrum.

Visualizing Experimental Workflows

To clarify the logical flow of purity assessment, the following diagrams illustrate the typical experimental workflows.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Separation in Column C->D E Detection (FID) D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: Workflow for Purity Assessment by Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation in C18 Column C->D E Detection (UV) D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: Workflow for Purity Assessment by HPLC.

Conclusion

The selection of an appropriate analytical method for assessing the purity of commercial this compound is critical for ensuring the quality and integrity of research and development activities. While GC and HPLC are the most common and reliable techniques for quantitative purity determination, with typical commercial products having a purity of at least 99%[4], spectroscopic methods like NMR and FTIR are invaluable for structural confirmation and the identification of unknown impurities. For laboratories seeking higher throughput and reduced environmental impact, the emerging UPC² technology presents a promising alternative. By employing the detailed protocols and understanding the comparative advantages of each technique presented in this guide, researchers can confidently ascertain the purity of their this compound and proceed with their scientific endeavors.

References

A Comparative Guide to Catalysts for the Synthesis of 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-Dichlorobenzaldehyde, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes, is accomplished through various catalytic routes. The efficiency and selectivity of these methods are critically dependent on the catalyst employed. This guide provides an objective comparison of the performance of different catalysts for the synthesis of this compound, supported by experimental data.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound is a crucial decision that impacts yield, selectivity, and process viability. The following tables summarize quantitative data for different catalytic approaches, providing a basis for comparison.

Catalytic Oxidation of 2,4-Dichlorotoluene (B165549)

This direct oxidation route is a common industrial approach. The choice of catalyst and oxidant significantly influences the product distribution.

Catalyst SystemOxidantSolventTemperature (°C)Time (s)2,4-Dichlorotoluene Conversion (%)This compound Yield (%)Reference
Cobalt, Molybdenum, and Bromine metal ion complexesHydrogen PeroxideAcetic Acid10560041.730.1[1]
Cobalt, Molybdenum, and Bromine metal ion complexesHydrogen PeroxideAcetic Acid9530045.828.2[1]
Cobalt, Molybdenum, and Bromine metal ion complexesHydrogen PeroxideAcetic Acid7520050.028.7[1]
Catalytic Hydrolysis of 2,4-Dichlorobenzal Chloride

The hydrolysis of the corresponding benzal chloride is another prevalent synthetic pathway. This method's efficiency is greatly enhanced by the use of catalysts to overcome phase limitations.

CatalystReaction TypeTemperature (°C)Time (h)Yield (%)Reference
Concentrated Sulfuric AcidAcid Hydrolysis90-1101-280[2]
Benzyltriethylammonium Chloride (BTEAC)Phase-Transfer CatalysisNot SpecifiedNot Specified>98 (claimed)[3][4][5]
Tetrabutylammonium Bromide (TBAB)Phase-Transfer CatalysisNot SpecifiedNot SpecifiedHigh (general)[6][7][8]
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a one-pot synthesis route from different starting materials, utilizing a formylating agent generated in situ.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
DiacetylmethanePhosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)45-1202-6up to 75.7[9]

Experimental Protocols

Detailed methodologies are essential for the replication and evaluation of catalytic performance. The following are representative experimental protocols for the key synthetic routes discussed.

Protocol 1: Catalytic Oxidation of 2,4-Dichlorotoluene

This protocol is based on the continuous oxidation method described in patent CN106699526A.[1]

Materials:

Procedure:

  • Prepare a solution of cobalt acetate and sodium molybdate in a mixture of 2,4-dichlorotoluene and acetic acid.

  • Prepare a solution of sodium bromide in aqueous hydrogen peroxide.

  • The two solutions are continuously pumped into a microchannel reactor at controlled flow rates.

  • The reaction temperature is maintained at a set point (e.g., 75-105°C) with a specific residence time (e.g., 200-600 seconds).

  • The reactor output is cooled to 0°C and quenched with dichloromethane.

  • The conversion of 2,4-dichlorotoluene and the yield of this compound are determined by Gas Chromatography (GC) analysis.

Protocol 2: Hydrolysis of 2,4-Dichlorobenzal Chloride using Sulfuric Acid

This protocol is adapted from the method described by PrepChem.[2]

Materials:

  • 2,4-Dichlorobenzal chloride

  • Concentrated sulfuric acid

  • Ice

  • Ether

  • Sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, add 2,4-dichlorobenzal chloride and eight times its weight of concentrated sulfuric acid.

  • Pass nitrogen through the mixture and apply a vacuum.

  • Heat the mixture to 90-110°C for 1-2 hours until the evolution of hydrogen chloride ceases.

  • Pour the reaction mixture onto ice and extract the product with ether.

  • Neutralize the ethereal extracts with sodium bicarbonate solution, wash with water, and dry over magnesium sulfate.

  • Evaporate the ether and purify the residue by vacuum distillation or recrystallization from ligroin to obtain this compound.

Protocol 3: Vilsmeier-Haack Synthesis of this compound

This protocol is based on the one-step synthesis described in patent CN1072674A.[9]

Materials:

  • Diacetylmethane

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Hexanaphthene (Cyclohexane)

Procedure:

  • In a three-necked flask, cool POCl₃ to -5°C to 5°C.

  • Slowly add DMF, followed by the addition of diacetylmethane under cooling.

  • Raise the temperature to 45-120°C and maintain for 2-6 hours.

  • Pour the reaction mixture into ice water with stirring, which results in the precipitation of a yellow solid.

  • Filter the solid and wash until neutral.

  • Dry the crude product and recrystallize from hexanaphthene to obtain pure this compound.

Visualizing the Synthetic Pathways

To better understand the experimental workflows and the logical relationships between different catalytic approaches, the following diagrams are provided.

experimental_workflow_oxidation cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants 2,4-Dichlorotoluene, Catalyst (Co/Mo/Br), Solvent (Acetic Acid) Reactor Microchannel Reactor (75-105°C) Reactants->Reactor Oxidant Hydrogen Peroxide Oxidant->Reactor Quench Cooling (0°C) & Quenching Reactor->Quench Analysis GC Analysis Quench->Analysis Product This compound Analysis->Product

Caption: Experimental workflow for the catalytic oxidation of 2,4-dichlorotoluene.

experimental_workflow_hydrolysis cluster_reaction Reaction cluster_workup Work-up & Purification Start 2,4-Dichlorobenzal Chloride + Catalyst Hydrolysis Hydrolysis (e.g., H2SO4 or PTC) Start->Hydrolysis Extraction Extraction & Neutralization Hydrolysis->Extraction Purification Distillation or Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the hydrolysis of 2,4-dichlorobenzal chloride.

catalyst_comparison_logic cluster_routes cluster_catalysts_ox Oxidation Catalysts cluster_catalysts_hy Hydrolysis Catalysts cluster_reagents_vh Vilsmeier Reagents Synthesis Synthesis of This compound Oxidation Oxidation of 2,4-Dichlorotoluene Synthesis->Oxidation Hydrolysis Hydrolysis of 2,4-Dichlorobenzal Chloride Synthesis->Hydrolysis Vilsmeier Vilsmeier-Haack Reaction Synthesis->Vilsmeier CoMoBr Co/Mo/Br Complexes Oxidation->CoMoBr H2SO4 Sulfuric Acid Hydrolysis->H2SO4 PTC Phase-Transfer Catalysts (e.g., BTEAC, TBAB) Hydrolysis->PTC POCl3_DMF POCl3 / DMF Vilsmeier->POCl3_DMF

Caption: Logical relationship of different catalytic routes for this compound synthesis.

References

A Comparative Guide to the Synthesis of 2,4-Dichlorobenzaldehyde: A New Route vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key chemical intermediates is paramount. 2,4-Dichlorobenzaldehyde is a crucial building block in the pharmaceutical, agrochemical, and dye industries. This guide provides an objective comparison of a novel synthesis route—continuous oxidation of 2,4-dichlorotoluene (B165549)—with established, traditional methods. The comparison is supported by experimental data to inform decisions on process validation and implementation.

Executive Summary

The synthesis of this compound has traditionally been achieved through various batch processes, including the hydrolysis of 2,4-dichlorobenzal chloride, oxidation of 2,4-dichlorobenzyl alcohol, side-chain chlorination of 2,4-dichlorotoluene followed by hydrolysis, and the Vilsmeier-Haack reaction. A newer approach, the continuous oxidation of 2,4-dichlorotoluene in a microchannel reactor, presents a promising alternative with advantages in safety, control, and efficiency. This guide details these methods, presenting key performance indicators in a comparative table, followed by detailed experimental protocols and a discussion of the environmental and safety implications of each route.

Comparative Performance of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficacy and reaction conditions.

ParameterContinuous Oxidation of 2,4-dichlorotolueneHydrolysis of 2,4-dichlorobenzal chlorideSide-Chain Chlorination & Hydrolysis of 2,4-dichlorotolueneVilsmeier-Haack ReactionOxidation of 2,4-dichlorobenzyl alcohol
Starting Material 2,4-Dichlorotoluene2,4-Dichlorobenzal chloride2,4-DichlorotolueneDiacetylmethane2,4-Dichlorobenzyl alcohol
Key Reagents Hydrogen peroxide, Acetic acid, Metal ion catalyst (Co, Mo, Br)Concentrated Sulfuric AcidChlorine, WaterPhosphorus oxychloride, DMFPyridinium chlorochromate (PCC) or Manganese dioxide (MnO2)
Yield (%) 20-30% (yields up to 30.1% reported)[1]~80%[2]High (not explicitly quantified but described as a widely adopted industrial process with high yields)[3]~75%[4]Good to excellent (specific yield for 2,4-dichlorobenzyl alcohol not found, but similar oxidations report high yields)[5][6]
Purity (%) Not specifiedHighHigh>98%[4]High
Reaction Time 60 - 900 seconds (residence time in reactor)[1]1-2 hours[2]Several hours2-6 hours[4]Varies (typically a few hours)
Temperature (°C) 60-135[1]90-110[2]Elevated temperatures (e.g., 110-160°C for chlorination)[7]45-120[4]Room temperature
Pressure AtmosphericVacuum appliedAtmosphericAtmosphericAtmospheric
Key Advantages Mild conditions, short reaction time, enhanced safety and control, continuous process.[1]High yield, relatively simple procedure.High yield, established industrial process.[3]High purity, one-pot reaction.[4]Mild conditions, high selectivity.[5]
Key Disadvantages Lower reported yields compared to some batch processes, requires specialized reactor.Use of large amounts of corrosive concentrated sulfuric acid, vigorous reaction.Use of hazardous chlorine gas, potential for side-chain and ring chlorination byproducts.[8]Use of highly toxic and water-reactive phosphorus oxychloride.Use of stoichiometric amounts of heavy metal oxidants (Cr, Mn), waste generation.

Experimental Protocols

New Synthesis Route: Continuous Oxidation of 2,4-Dichlorotoluene

This method utilizes a microchannel reactor to achieve a safe and controlled oxidation of 2,4-dichlorotoluene.

Materials:

Procedure:

  • Prepare a solution of cobalt acetate and sodium molybdate in a mixture of 2,4-dichlorotoluene and acetic acid.

  • Prepare a separate solution of sodium bromide in aqueous hydrogen peroxide.

  • These two solutions are continuously pumped into a microchannel reactor at controlled flow rates.

  • The reaction temperature and residence time within the reactor are precisely controlled (e.g., 75°C with a 200-second residence time).[1]

  • The output from the reactor is cooled, and the reaction is quenched with dichloromethane.

  • The product, this compound, is then isolated and purified. The conversion of 2,4-dichlorotoluene and the yield of this compound are determined by Gas Chromatography (GC) analysis.[1]

Traditional Route 1: Hydrolysis of 2,4-Dichlorobenzal Chloride

This is a high-yield, established laboratory method.

Materials:

  • 2,4-Dichlorobenzal chloride (or bromide)

  • Concentrated sulfuric acid

  • Ice

  • Ether

  • Sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, stir 2,4-dichlorobenzal chloride with eight times its weight of concentrated sulfuric acid.[2]

  • Pass nitrogen through the gas inlet tube and apply a vacuum to the reflux condenser.

  • Heat the mixture to 90-110°C. A vigorous evolution of hydrogen chloride gas will occur.[2]

  • Maintain the temperature for 1-2 hours until the gas evolution ceases and the mixture turns a red-brown color.[2]

  • Pour the reaction mixture onto ice and extract the this compound with ether.

  • Neutralize the ethereal extracts with sodium bicarbonate solution, wash with water, and dry over magnesium sulfate.

  • Evaporate the ether, and purify the residue by vacuum distillation or recrystallization from ligroin to yield this compound.[2]

Traditional Route 2: Side-Chain Chlorination and Hydrolysis of 2,4-Dichlorotoluene

This is a common industrial method for producing this compound.

Materials:

  • 2,4-Dichlorotoluene

  • Chlorine gas

  • Water

  • Catalyst (e.g., azodiisobutyronitrile for chlorination, ferric trichloride (B1173362) for hydrolysis)[9]

Procedure:

  • Side-Chain Chlorination: 2,4-Dichlorotoluene is reacted with chlorine gas under the influence of UV light or a radical initiator at elevated temperatures. The reaction is controlled to favor the formation of 2,4-dichlorobenzal chloride.[10][11]

  • Hydrolysis: The resulting 2,4-dichlorobenzal chloride is then hydrolyzed with water, often in the presence of a catalyst like ferric trichloride, at elevated temperatures (e.g., 110-120°C).[9]

  • The crude this compound is then purified, typically by distillation.

Traditional Route 3: Vilsmeier-Haack Reaction

This one-pot reaction provides high-purity this compound.

Materials:

  • Diacetylmethane

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Hexanaphthene (for recrystallization)

Procedure:

  • In a three-necked flask, cool phosphorus oxychloride to -5 to 5°C.[4]

  • Slowly add DMF, maintaining the low temperature.

  • Add diacetylmethane under cooling.

  • Heat the mixture to 45-120°C and maintain for 2-6 hours.[4]

  • Pour the reaction mixture into ice water with stirring, which will cause the product to precipitate.

  • Filter the crude product, wash with water until neutral, and dry.

  • Recrystallize the crude product from hexanaphthene to obtain pure this compound. A byproduct, 2,4-dichloro-m-terephthalaldehyde, may also be isolated.[4]

Visualization of Synthesis Workflows

new_synthesis_route cluster_reactants Reactant Preparation cluster_reaction Continuous Oxidation cluster_workup Product Isolation 2_4_DCT 2,4-Dichlorotoluene Reactor Microchannel Reactor (60-135°C, 60-900s) 2_4_DCT->Reactor H2O2 Hydrogen Peroxide H2O2->Reactor Catalyst Metal Ion Catalyst Catalyst->Reactor Solvent Acetic Acid Solvent->Reactor Quench Quench with Dichloromethane Reactor->Quench Effluent Purification Purification (e.g., Distillation) Quench->Purification Product This compound Purification->Product

Caption: Workflow for the continuous oxidation of 2,4-dichlorotoluene.

traditional_synthesis_route cluster_reactants Reactants cluster_reaction Hydrolysis cluster_workup Workup and Purification 2_4_DCBC 2,4-Dichlorobenzal chloride ReactionVessel Reaction Vessel (90-110°C, 1-2h) 2_4_DCBC->ReactionVessel H2SO4 Conc. Sulfuric Acid H2SO4->ReactionVessel IceQuench Pour onto Ice ReactionVessel->IceQuench Extraction Ether Extraction IceQuench->Extraction Neutralization Neutralize & Wash Extraction->Neutralization Drying Dry over MgSO4 Neutralization->Drying Purification Distillation or Recrystallization Drying->Purification Product This compound Purification->Product

Caption: Workflow for the hydrolysis of 2,4-dichlorobenzal chloride.

Environmental and Safety Considerations

Continuous Oxidation of 2,4-Dichlorotoluene:

  • Safety: This method offers significant safety advantages by using a microchannel reactor, which provides excellent heat and mass transfer, reducing the risk of thermal runaways. The use of hydrogen peroxide as an oxidant is also considered "greener" than many traditional oxidizing agents.

  • Environmental: The primary byproduct is water. The use of a continuous process can also lead to less waste generation compared to batch processes.

Hydrolysis of 2,4-Dichlorobenzal Chloride:

  • Safety: This reaction is vigorous and involves the evolution of corrosive hydrogen chloride gas. The use of a large excess of concentrated sulfuric acid poses a significant handling and disposal risk.

  • Environmental: The process generates a large amount of acidic waste that requires neutralization and disposal.

Side-Chain Chlorination and Hydrolysis of 2,4-Dichlorotoluene:

  • Safety: The use of chlorine gas is a major hazard, requiring specialized handling and safety protocols. The chlorination reaction can also produce unwanted, highly chlorinated byproducts.

  • Environmental: The process generates hydrogen chloride as a byproduct, which must be scrubbed. There is also the potential for the formation of chlorinated organic waste.

Vilsmeier-Haack Reaction:

  • Safety: Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive substance that requires careful handling in a moisture-free environment.[1][4][8][9][12]

  • Environmental: The reaction generates phosphorus-containing waste products that require specialized disposal.

Oxidation of 2,4-Dichlorobenzyl Alcohol:

  • Safety: Chromium-based reagents like PCC are toxic and carcinogenic.

  • Environmental: The use of stoichiometric amounts of heavy metal oxidants generates significant hazardous waste that is costly and difficult to dispose of properly.

Conclusion

The validation of a new synthesis route for a critical intermediate like this compound requires a thorough comparison with established methods. The continuous oxidation of 2,4-dichlorotoluene emerges as a promising alternative, offering significant improvements in safety and process control, which are critical considerations in the pharmaceutical and fine chemical industries. While the reported yields are currently lower than some traditional batch processes, the potential for optimization, coupled with its "greener" profile, makes it a strong candidate for further development and validation. Traditional methods, while offering high yields, often come with significant safety and environmental drawbacks associated with the use of hazardous reagents and the generation of substantial waste streams. For researchers and drug development professionals, the choice of synthesis route will depend on a balance of factors including yield, purity requirements, scalability, and, increasingly, the safety and environmental impact of the process.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity of Dichlorinated Aromatic Compounds in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an immunoassay is a critical parameter for the accurate and reliable quantification of a target analyte. Cross-reactivity, the phenomenon of an antibody binding to non-target molecules that are structurally similar to the target analyte, can lead to false-positive results or an overestimation of the analyte's concentration. This guide provides a comparative analysis of the cross-reactivity of dichlorinated aromatic compounds in immunoassays, with a focus on providing a framework for understanding and evaluating this critical aspect of assay performance.

Due to a lack of direct experimental data for the cross-reactivity of 2,4-Dichlorobenzaldehyde, this guide utilizes data from a structurally related compound, 2,6-Dichlorobenzamide (BAM), to illustrate the principles and methodologies for assessing cross-reactivity. The data presented is derived from a monoclonal antibody-based competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of BAM, a degradation product of the herbicide dichlobenil (B1670455).[1][2][3] Understanding the cross-reactivity profile of an immunoassay is paramount for ensuring data integrity, particularly in complex matrices where structurally related compounds may be present.

Quantitative Cross-Reactivity Analysis

The specificity of an immunoassay is quantitatively assessed by determining the extent to which structurally similar compounds compete with the target analyte for antibody binding sites. This is typically expressed as a percentage of cross-reactivity, calculated from the concentration of the competing compound required to cause a 50% inhibition (IC50) of the maximal signal in a competitive immunoassay, relative to the IC50 of the target analyte.

The following table summarizes the cross-reactivity of a monoclonal antibody-based ELISA for the detection of 2,6-Dichlorobenzamide (BAM) with various structurally related analogues.[1][2][3] The assay demonstrated a high sensitivity for BAM with an IC50 of 0.19 µg/L.[1][2]

Table 1: Cross-Reactivity of 2,6-Dichlorobenzamide (BAM) Analogues in a Competitive ELISA

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
2,6-Dichlorobenzamide (BAM) 2,6-Dichlorobenzamide Structure0.19 100
2,6-Dichlorothiobenzamide2,6-Dichlorothiobenzamide Structure1.7610.8
2-Chlorobenzamide2-Chlorobenzamide Structure>1000<0.02
2,6-Dichlorobenzoic acid2,6-Dichlorobenzoic acid Structure>1000<0.02
2,6-Dichlorobenzonitrile (Dichlobenil)2,6-Dichlorobenzonitrile Structure>1000<0.02
2-Chlorobenzonitrile2-Chlorobenzonitrile Structure>1000<0.02
BenzamideBenzamide Structure>1000<0.02
2-Hydroxy-6-chlorobenzoic acid2-Hydroxy-6-chlorobenzoic acid Structure>1000<0.02
2,6-Dimethylbenzoic acid2,6-Dimethylbenzoic acid Structure>1000<0.02

Note: The data presented is based on the findings from a specific enzyme-linked immunosorbent assay.[1][2] Cross-reactivity percentages for compounds with IC50 values greater than 1000 µg/L are presented as less than 0.02%, indicating negligible interaction.

Experimental Protocols

A detailed and robust experimental protocol is essential for the accurate determination of immunoassay cross-reactivity. The following is a representative protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for the detection of small molecules like BAM and its analogues.

Competitive Indirect ELISA Protocol

  • Coating: Microtiter plates are coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., Bovine Serum Albumin - BSA). The plate is incubated overnight at 4°C to allow for adsorption.

  • Washing: The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20) to remove any unbound coating conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any remaining non-specific binding sites on the plate surface. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The blocking solution is discarded, and the plate is washed as described in step 2.

  • Competitive Reaction: Standard solutions of the target analyte or the test compounds (potential cross-reactants) are prepared in a suitable buffer. The standards or samples are added to the wells, followed immediately by the addition of a specific primary antibody (e.g., anti-BAM monoclonal antibody). The plate is incubated for 1-2 hours at 37°C, during which the free analyte in the solution competes with the coated analyte for binding to the limited amount of primary antibody.

  • Washing: The solution is discarded, and the plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) that specifically binds to the primary antibody is added to each well. The plate is incubated for 1 hour at 37°C.

  • Washing: The unbound secondary antibody is removed by washing the plate.

  • Substrate Reaction: A chromogenic substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The enzyme on the bound secondary antibody catalyzes a color change. The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) in the dark.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M Sulfuric Acid).

  • Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the target analyte. The IC50 values for the target analyte and each potential cross-reactant are determined from their respective dose-response curves. The percent cross-reactivity is then calculated using the formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing Immunoassay Principles and Cross-Reactivity

To further clarify the underlying mechanisms, the following diagrams illustrate the competitive immunoassay workflow and the logical relationship for determining cross-reactivity.

G cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection coating Microplate Well Coated with Analyte-Protein Conjugate sample Sample/Standard Added (Free Analyte + Primary Antibody) binding Competition for Antibody Binding sample->binding secondary Enzyme-Linked Secondary Antibody substrate Substrate Addition secondary->substrate signal Colorimetric Signal substrate->signal

Caption: Workflow of a competitive immunoassay for small molecule detection.

G start Start: Assess Cross-Reactivity of a Test Compound struct_sim Is the test compound structurally similar to the target analyte? start->struct_sim no_cr Low probability of cross-reactivity struct_sim->no_cr No run_assay Perform competitive immunoassay with varying concentrations of the test compound struct_sim->run_assay Yes calc_ic50 Calculate IC50 for the test compound run_assay->calc_ic50 compare_ic50 Compare IC50 of test compound to IC50 of target analyte calc_ic50->compare_ic50 high_cr Significant cross-reactivity compare_ic50->high_cr Similar IC50 low_cr Negligible cross-reactivity compare_ic50->low_cr Much Higher IC50

Caption: Logical workflow for determining the cross-reactivity of a compound.

References

Comparative Docking Analysis of 2,4-Dichlorobenzaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Comparative Guide

Derivatives of 2,4-Dichlorobenzaldehyde are a subject of growing interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. In silico molecular docking studies are a crucial tool in this endeavor, providing valuable insights into the binding affinities and interaction patterns of these compounds with various biological targets. This guide offers a comparative overview of the docking performance of several this compound derivatives against different protein targets implicated in cancer, summarizing key quantitative data and outlining the experimental protocols employed in these computational studies.

Quantitative Docking Data Summary

The following table summarizes the binding affinities of various this compound derivatives against their respective biological targets, as reported in recent literature. Lower binding energy values typically indicate a more favorable binding interaction.

Derivative NameTarget ProteinPDB IDBinding Affinity (kcal/mol)
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complexRibonucleotide Reductase2QU8-7.76
5-[(2,4-dichloro)benzylidene]-3-((4-fluorophenyl)amino)thiazolidine-2,4-dioneVEGFR-24ASD-10.23
2-((2,4-Dichlorophenoxy)methyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-4(3H)-oneCyclin-Dependent Kinase 2 (CDK-2)1W98-9.87

Experimental Protocols

The methodologies outlined below are representative of the in silico docking studies from which the data in this guide were compiled. These protocols provide a framework for conducting similar computational analyses.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from ligand and protein preparation to the analysis of the resulting interactions.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and any non-essential ions are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as Gasteiger. The protein is then saved in a format suitable for the docking software (e.g., PDBQT for AutoDock).

  • Ligand Preparation: The 2D structure of the this compound derivative is drawn using chemical drawing software like ChemDraw. The structure is then converted to a 3D format. Energy minimization of the ligand is performed using a suitable force field, such as MMFF94, to obtain a stable conformation. The final 3D structure is saved in a compatible format for the docking program.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket where the natural ligand or substrate binds. This defines the search space for the docking algorithm.

  • Molecular Docking Simulation: The prepared ligand is then docked into the active site of the prepared protein using a docking program like AutoDock Vina. The software employs a search algorithm, often a Lamarckian Genetic Algorithm, to explore different conformations and orientations of the ligand within the binding site.

  • Analysis of Docking Results: The results are analyzed based on the binding energy scores and the binding poses of the ligand. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Visualizing the Docking Process

The following diagram illustrates a generalized workflow for a molecular docking study, from the initial preparation of the biological target and ligand to the final analysis of their interaction.

docking_workflow cluster_preparation Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation Target Protein Selection Target Protein Selection 3D Structure Retrieval (PDB) 3D Structure Retrieval (PDB) Target Protein Selection->3D Structure Retrieval (PDB) Ligand Design Ligand Design 2D Structure Drawing 2D Structure Drawing Ligand Design->2D Structure Drawing Protein Preparation (H addition, charge assignment) Protein Preparation (H addition, charge assignment) 3D Structure Retrieval (PDB)->Protein Preparation (H addition, charge assignment) Grid Box Definition Grid Box Definition Protein Preparation (H addition, charge assignment)->Grid Box Definition 3D Conversion & Energy Minimization 3D Conversion & Energy Minimization 2D Structure Drawing->3D Conversion & Energy Minimization Docking Algorithm Execution Docking Algorithm Execution 3D Conversion & Energy Minimization->Docking Algorithm Execution Grid Box Definition->Docking Algorithm Execution Pose Generation & Scoring Pose Generation & Scoring Docking Algorithm Execution->Pose Generation & Scoring Interaction Analysis Interaction Analysis Pose Generation & Scoring->Interaction Analysis Lead Optimization Lead Optimization Interaction Analysis->Lead Optimization

Caption: A generalized workflow for in silico molecular docking studies.

A Comparative Guide to the Analysis of Impurities in 2,4-Dichlorobenzaldehyde Grades

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 2,4-Dichlorobenzaldehyde (2,4-DCB), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, is commercially available in various grades.[1] The level and nature of impurities in these grades can significantly impact reaction yields, byproduct formation, and the safety and efficacy of the final product. This guide provides a comparative analysis of impurities typically found in different grades of this compound and details the experimental protocols for their detection and quantification.

Understanding the Grades of this compound

Chemicals are generally categorized into different grades based on their purity. For this compound, the most common grades encountered are Technical Grade and high-purity grades, such as Analytical or Synthesis Grade.

  • Technical Grade: This grade is produced for large-scale industrial applications where high purity is not the primary concern. Consequently, it contains a higher percentage of impurities.[2][3][4] The purity of technical grade this compound is typically around 98% or lower.

  • High-Purity Grades (Analytical/Synthesis Grade): These grades are intended for laboratory and research applications where a high degree of purity is essential. They have a significantly lower level of impurities, often with a purity of 99% or higher.[5] These grades are accompanied by a Certificate of Analysis (CoA) that specifies the purity and sometimes lists the major impurities.

Common Impurities in this compound

Impurities in this compound can originate from the manufacturing process, degradation, or storage. The primary industrial synthesis of this compound involves the chlorination of 2,4-dichlorotoluene (B165549) followed by hydrolysis. This process can lead to several process-related impurities.

A common potential impurity profile for different grades is summarized below. It is important to note that the exact composition and concentration of impurities can vary between manufacturers and batches.

ImpurityChemical StructureOriginTypical Concentration in Technical GradeTypical Concentration in High-Purity Grade
2,4-DichlorotolueneC₇H₆Cl₂Unreacted starting material0.1 - 1.0%< 0.1%
2,5-DichlorotolueneC₇H₆Cl₂Isomeric impurity in starting material0.1 - 0.5%< 0.05%
3,4-DichlorotolueneC₇H₆Cl₂Isomeric impurity in starting material< 0.2%Not typically detected
2,4-Dichlorobenzyl ChlorideC₇H₅Cl₃Incomplete hydrolysis of intermediate0.1 - 0.5%< 0.05%
2,4-Dichlorobenzoic AcidC₇H₄Cl₂O₂Oxidation of this compound0.2 - 1.0%< 0.2%
Other Isomers of DichlorobenzaldehydeC₇H₄Cl₂OSide reactions during synthesis< 0.5%Not typically detected

Experimental Protocols for Impurity Analysis

The two most common analytical techniques for the determination of impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an ideal method for the separation and identification of volatile and semi-volatile impurities such as residual starting materials and intermediates.[6]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or toluene, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.[7]

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Injector: Split/splitless, 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-450 amu.

Data Analysis:

Identification of impurities is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed by creating a calibration curve using certified reference standards of the identified impurities.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is well-suited for the analysis of non-volatile impurities, particularly the oxidation product 2,4-dichlorobenzoic acid.[8]

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve the sample in the mobile phase and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV Detector set at 254 nm.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% phosphoric acid) in a gradient or isocratic mode. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Data Analysis:

Impurities are identified by comparing their retention times with those of reference standards. Quantification is achieved by external standard calibration or, for unknown impurities, by area percentage assuming a similar response factor to the main component.

Visualization of Analytical Workflows

To illustrate the logical flow of the analytical processes, the following diagrams are provided.

ImpurityAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound (Technical or High-Purity Grade) Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution GCMS GC-MS Analysis (Volatile Impurities) Dilution->GCMS HPLC HPLC Analysis (Non-Volatile Impurities) Dilution->HPLC Identification Impurity Identification (Mass Spectra / Retention Time) GCMS->Identification HPLC->Identification Quantification Impurity Quantification (Calibration Curves / Area %) Identification->Quantification Report Comprehensive Impurity Profile Report Quantification->Report

Caption: General workflow for the analysis of impurities in this compound.

SynthesisImpurities Start 2,4-Dichlorotoluene (Starting Material) Chlorination Chlorination Start->Chlorination Impurity_Start 2,5- & 3,4-Dichlorotoluene (Isomeric Impurities) Impurity_Start->Start Present in Intermediate 2,4-Dichlorobenzyl Chloride (Intermediate) Chlorination->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Impurity_Incomplete Unreacted Intermediate Intermediate->Impurity_Incomplete Incomplete Reaction Product This compound (Final Product) Hydrolysis->Product Oxidation Oxidation (Side Reaction/Degradation) Product->Oxidation Impurity_Incomplete->Product Contaminates Impurity_Oxidation 2,4-Dichlorobenzoic Acid (Oxidation Impurity) Oxidation->Impurity_Oxidation

Caption: Potential impurities arising from the synthesis of this compound.

Conclusion

The selection of an appropriate grade of this compound is a critical decision for any research or development project. While technical grade material may be suitable for some industrial applications, its higher and less characterized impurity profile makes it unsuitable for applications requiring high precision and reproducibility, such as in pharmaceutical synthesis. A thorough understanding of the potential impurities and the application of robust analytical methods like GC-MS and HPLC are essential to ensure the quality and consistency of the final product. The experimental protocols and workflows provided in this guide offer a solid foundation for establishing a comprehensive impurity analysis of this compound in a laboratory setting.

References

A Spectroscopic Comparison of 2,4-Dichlorobenzaldehyde and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is critical. This guide provides an objective spectroscopic comparison of 2,4-Dichlorobenzaldehyde and its five structural isomers: 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-Dichlorobenzaldehyde. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document serves as a practical reference for the differentiation and characterization of these compounds.

The substitution pattern of the two chlorine atoms on the benzaldehyde (B42025) ring significantly influences the electronic environment of the constituent atoms. These differences manifest as distinct spectroscopic signatures, allowing for the clear identification of each isomer. This guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for the cited spectroscopic techniques, and includes a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for this compound and its isomers.

¹H NMR Spectral Data (Chemical Shift δ in ppm)
CompoundAldehyde-H (s)Aromatic-H (m)
This compound ~10.39~7.85 (d), ~7.45 (d), ~7.36 (dd)[1][2]
2,3-Dichlorobenzaldehyde ~10.4~7.8-7.9 (m), ~7.4-7.5 (m)
2,5-Dichlorobenzaldehyde ~10.4~7.8 (d), ~7.6 (d), ~7.5 (dd)
2,6-Dichlorobenzaldehyde ~10.5~7.4-7.5 (m)[3]
3,4-Dichlorobenzaldehyde ~9.96~7.96 (d), ~7.73 (dd), ~7.64 (d)[4]
3,5-Dichlorobenzaldehyde ~9.93~7.75 (d), ~7.60 (t)[5]
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
¹³C NMR Spectral Data (Chemical Shift δ in ppm)
CompoundC=OAromatic-C
This compound ~189.5~140.0, ~137.8, ~135.2, ~130.8, ~129.8, ~127.9
2,3-Dichlorobenzaldehyde ~189.0~138.4, ~135.8, ~133.5, ~131.2, ~129.9, ~128.0[6]
2,6-Dichlorobenzaldehyde ~189.8~137.2, ~135.5, ~132.8, ~129.0[7]
3,4-Dichlorobenzaldehyde ~189.7~139.3, ~136.2, ~134.0, ~131.5, ~130.9, ~129.1
3,5-Dichlorobenzaldehyde ~189.2~139.8, ~136.5, ~131.7, ~129.5[8]
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The number of unique aromatic carbon signals is a key differentiator.
Infrared (IR) Spectral Data (Wavenumber ν in cm⁻¹)
CompoundC=O StretchC-H (aldehyde) StretchC-Cl Stretch
This compound ~1700~2860, ~2770~820, ~770
2,3-Dichlorobenzaldehyde ~1705~2855, ~2765~800, ~750
2,5-Dichlorobenzaldehyde ~1700~2860, ~2770~810, ~760
2,6-Dichlorobenzaldehyde ~1700~2865, ~2775~780, ~760[9]
3,4-Dichlorobenzaldehyde ~1695~2850, ~2760~830, ~740[10]
3,5-Dichlorobenzaldehyde ~1700~2855, ~2765~860, ~740[11][12]
Note: The C-Cl stretching and aromatic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly characteristic for each isomer.
Ultraviolet-Visible (UV-Vis) Spectral Data (λmax in nm)
Compoundπ → π* Transitionn → π* Transition
This compound ~250, ~290~330
2,3-Dichlorobenzaldehyde ~255, ~295~335
2,5-Dichlorobenzaldehyde ~250, ~290~330
2,6-Dichlorobenzaldehyde ~245, ~285~325
3,4-Dichlorobenzaldehyde ~255, ~295~335
3,5-Dichlorobenzaldehyde ~250, ~290~330
Note: λmax values are approximate and can be influenced by the solvent. The π → π transitions are generally more intense than the n → π* transitions.*
Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion [M]⁺[M-H]⁺[M-Cl]⁺[M-CHO]⁺
This compound 174/176/178173/175/177139/141145/147/149[13][14]
2,3-Dichlorobenzaldehyde 174/176/178173/175/177139/141145/147/149[15]
2,5-Dichlorobenzaldehyde 174/176/178173/175/177139/141145/147/149[16]
2,6-Dichlorobenzaldehyde 174/176/178173/175/177139/141145/147/149[9]
3,4-Dichlorobenzaldehyde 174/176/178173/175/177139/141145/147/149[17]
3,5-Dichlorobenzaldehyde 174/176/178173/175/177139/141145/147/149[11]
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺).

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of dichlorobenzaldehyde isomers.

G Spectroscopic Analysis Workflow for Dichlorobenzaldehyde Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison cluster_conclusion Conclusion Sample Dichlorobenzaldehyde Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Compare_NMR Compare Chemical Shifts, Multiplicity, and Number of Signals NMR->Compare_NMR Compare_IR Compare C=O Stretch and Fingerprint Region IR->Compare_IR Compare_UV Compare λmax UV_Vis->Compare_UV Compare_MS Compare Fragmentation and Isotopic Patterns MS->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_UV->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic identification of dichlorobenzaldehyde isomers.

Detailed Methodologies

The following are generalized experimental protocols for the spectroscopic analysis of dichlorobenzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the dichlorobenzaldehyde isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[5] Ensure the sample is fully dissolved.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: Generally, 8 to 16 scans are sufficient.

    • Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer is suitable.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A higher number of scans (e.g., 256 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder in a hydraulic press to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Acquisition Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting transmittance or absorbance spectrum for characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the dichlorobenzaldehyde isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Spectrum Acquisition:

    • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

    • Wavelength Range: Scan the sample from approximately 200 to 400 nm.

    • Baseline Correction: Record a baseline with the cuvettes filled with the solvent.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Impact (EI) ionization is commonly used for these molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for chlorine-containing fragments is a key diagnostic tool.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichlorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,4-Dichlorobenzaldehyde is paramount for environmental protection and laboratory safety. This hazardous chemical, classified as corrosive and toxic to aquatic life, necessitates strict adherence to established protocols. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn. This is critical to mitigate the risks of severe skin burns and eye damage associated with this compound.[1][2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields and a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Skin and Body Protection Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all national and local regulations.[1] It is classified as a hazardous waste and must be managed by a licensed disposal company.

1. Waste Collection and Storage:

  • Do Not Mix: Never mix this compound with other waste streams.[1][4]

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • Labeling: Ensure all waste containers are clearly labeled with the words "HAZARDOUS WASTE" and the chemical name "this compound".[4]

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and can be tightly sealed to prevent leaks.[4]

  • Segregation: Store containers in a designated, well-ventilated area, segregated from incompatible materials.[4]

2. Approved Disposal Method:

  • The recommended method for disposal is through an approved waste disposal plant.[1][3]

  • A common practice for organic materials like this compound is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

3. Handling Spills:

  • Evacuate: In case of a spill, evacuate the area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains to avoid environmental contamination.[1][2]

  • Collection: For solid spills, sweep up and shovel the material. For liquid spills, use an inert absorbent material.[2]

  • Disposal of Spill Debris: Place all contaminated materials, including soil and cleaning supplies, into a suitable, closed, and labeled container for disposal as hazardous waste.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Identified cluster_1 Storage and Segregation cluster_2 Disposal Path A Is the material in its original, labeled container? B Yes A->B C No A->C E Store in a designated, well-ventilated hazardous waste accumulation area. B->E D Transfer to a compatible, sealed, and clearly labeled 'Hazardous Waste' container. C->D D->E F Segregate from incompatible materials. E->F G Contact licensed hazardous waste disposal company. F->G H Arrange for pickup and transport to an approved waste disposal plant. G->H I Recommended Disposal: Incineration in a chemical incinerator with afterburner and scrubber. H->I

References

Essential Safety and Operational Guidance for 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2,4-Dichlorobenzaldehyde.

This document provides immediate, critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is vital for personnel safety and environmental protection.

Understanding the Hazards

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1] Inhalation of dust may cause respiratory irritation.[1]

Hazard Summary Table

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Skin Corrosion/Irritation, Category 1BGHS05, GHS09DangerH314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Eye Irritation, Category 1H318: Causes serious eye damage.
Hazardous to the aquatic environment, long-term hazard, Category 2H411: Toxic to aquatic life with long lasting effects.[1]

Physicochemical Properties

PropertyValue
CAS Number874-42-0
Molecular FormulaC₇H₄Cl₂O
Molecular Weight175.01 g/mol
AppearanceWhite to off-white powder or crystals.[4]
Melting Point64 - 69 °C (147 - 156 °F).[2]
Boiling Point233 °C (451 °F).[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent any direct contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[2] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any damage before use and use proper removal techniques to avoid skin contact.[2]

    • Protective Clothing: A chemical-resistant lab coat or a full protective suit is required.[2] For larger quantities or in case of potential splashing, Tyvek-type disposable protective clothing should be worn.[5]

  • Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2] Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures a systematic and safe approach to handling this compound from preparation to disposal.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal A Review Safety Data Sheet (SDS) B Ensure fume hood is operational A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle solid in fume hood C->D E Keep container tightly closed when not in use D->E F Avoid dust generation E->F G Wipe down work surfaces with appropriate solvent F->G H Decontaminate all equipment used G->H I Wash hands and exposed skin thoroughly H->I J Segregate hazardous waste I->J K Dispose of in a labeled, sealed container J->K L Follow institutional and local disposal regulations K->L

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing.[1][6] Rinse the skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][3][6] Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust formation.[5]

  • Collect: Carefully sweep up the dampened material and place it into a suitable, labeled container for disposal.[2][5] Use absorbent paper dampened with ethanol to clean up any remaining residue.[5]

  • Decontaminate: Wash the spill area with a soap and water solution.[5]

  • Dispose: Seal all contaminated materials in a vapor-tight plastic bag for proper disposal.[5]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

  • Store in a cool, dry, and well-ventilated area.[2][7]

  • Keep the container tightly closed.[2][5][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, iron, and oxygen.[5][8]

  • Protect from light.[5][8]

  • Store in a locked cabinet or other secure location.[1]

Disposal

  • All waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Dispose of contents and container in accordance with local, state, and federal regulations.[1]

  • Do not dispose of down the drain or into the environment.[2][3]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.